molecular formula C13H10O3 B096878 Phenyl 4-hydroxybenzoate CAS No. 17696-62-7

Phenyl 4-hydroxybenzoate

Cat. No.: B096878
CAS No.: 17696-62-7
M. Wt: 214.22 g/mol
InChI Key: GJLNWLVPAHNBQN-UHFFFAOYSA-N
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Description

Phenyl 4-hydroxybenzoate is commonly used as a preservative in cosmetic products and is to be used within a certain concentration range as permitted by the EU regulation (EC) No 1223/2009.>

Properties

IUPAC Name

phenyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLNWLVPAHNBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26220-23-5
Record name Benzoic acid, 4-hydroxy-, phenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26220-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID4047882
Record name Phenylparaben
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17696-62-7
Record name Phenyl 4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17696-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenylparaben
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Record name Phenylparaben
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Record name Phenyl 4-hydroxybenzoate
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Record name PHENYLPARABEN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Antimicrobial Mechanism of Phenyl 4-hydroxybenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Phenyl 4-hydroxybenzoate (B8730719) and its Primary Role as a Precursor to the Paraben Class of Antimicrobials

Introduction

Phenyl 4-hydroxybenzoate, also known as phenylparaben, is a significant compound within the chemical and pharmaceutical industries, primarily recognized for its role as a chemical intermediate in the synthesis of parabens.[1] While possessing inherent antimicrobial properties, its principal contribution to antimicrobial efficacy lies in its function as a precursor to the widely utilized paraben preservatives. This technical guide provides a comprehensive overview of the mechanism of action of this compound, delineating its direct antimicrobial activities and, more extensively, the well-documented mechanisms of its paraben derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Direct Antimicrobial Activity of this compound

While the majority of scientific literature focuses on its paraben derivatives, this compound itself exhibits antimicrobial effects. The proposed mechanism of action involves the disruption of microbial cell membrane integrity and the inhibition of enzymatic activity. The presence of both an ester and a hydroxyl functional group allows for interactions with microbial proteins and enzymes through the formation of hydrogen bonds and hydrophobic interactions, leading to a modulation of their functions.

Quantitative Data on Antimicrobial Activity

Quantitative data on the direct antimicrobial activity of this compound is limited in comparison to its paraben derivatives. However, some studies have determined its efficacy against specific microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Key Paraben Derivatives

CompoundMicroorganismTypeMIC (µg/mL)Reference(s)
This compound Aspergillus nigerFungus500[2]
Penicillium notatumFungus500[2]
Mucor rouxiiFungus500[2]
MethylparabenStaphylococcus aureusBacterium (Gram+)1000 - 4000[3]
Escherichia coliBacterium (Gram-)1000 - 2000[3]
Candida albicansFungus (Yeast)500 - 1000[4]
EthylparabenStaphylococcus aureusBacterium (Gram+)500 - 2000[3]
Escherichia coliBacterium (Gram-)500 - 1000[3]
Candida albicansFungus (Yeast)250 - 500[4]
PropylparabenStaphylococcus aureusBacterium (Gram+)125 - 1000[3]
Escherichia coliBacterium (Gram-)250 - 500[3]
Candida albicansFungus (Yeast)125 - 250[4]
ButylparabenStaphylococcus aureusBacterium (Gram+)62.5 - 500[3]
Escherichia coliBacterium (Gram-)125 - 250[3]
Candida albicansFungus (Yeast)62.5 - 125[4]

This compound as a Precursor to Parabens

The primary significance of this compound in the context of antimicrobial activity is its role as a starting material for the synthesis of various paraben esters, such as methylparaben, ethylparaben, propylparaben, and butylparaben.[5] These parabens are effective and widely used preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity.[5]

The synthesis of parabens from this compound can be achieved through transesterification. In this reaction, the phenyl group of this compound is exchanged with an alkyl group from an alcohol (e.g., methanol, ethanol, propanol) in the presence of a catalyst.

Synthesis_of_Parabens Phenyl_4-hydroxybenzoate This compound Paraben Paraben (Alkyl 4-hydroxybenzoate) Phenyl_4-hydroxybenzoate->Paraben Transesterification Alcohol Alcohol (R-OH) (e.g., Methanol, Ethanol, Propanol) Alcohol->Paraben Catalyst Catalyst (e.g., Acid or Base) Catalyst->Paraben Phenol Phenol (byproduct) Paraben->Phenol releases

Caption: Synthesis of Parabens from this compound.

Core Antimicrobial Mechanisms of Parabens

Parabens exert their antimicrobial effects through a multi-targeted approach, which contributes to their broad-spectrum activity and the relatively low incidence of microbial resistance.[4] The primary mechanisms of action are:

  • Disruption of Microbial Cell Membrane Integrity and Function: The lipophilic nature of parabens allows them to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This disrupts the membrane's structure and function, leading to increased permeability and leakage of essential intracellular components such as ions and ATP. This disruption also inhibits membrane-bound enzymes and transport systems.

  • Inhibition of Key Enzymatic Activities: Parabens have been shown to inhibit essential microbial enzymes, thereby disrupting critical metabolic pathways. Key targets include ATPases and phosphotransferases, which are vital for energy production and nutrient uptake.[6] The inhibition of these enzymes can be irreversible, leading to cell death.[6]

  • Interference with Nucleic Acid Synthesis: Parabens can inhibit the synthesis of DNA and RNA, which is crucial for microbial growth and replication.[7] While the exact molecular targets are not fully elucidated, it is proposed that parabens may inhibit the function of DNA and RNA polymerases.

Paraben_Mechanism_of_Action cluster_microbe Microbial Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Leakage of intracellular components DNA_RNA DNA/RNA Growth_Inhibition Inhibition of Growth & Replication DNA_RNA->Growth_Inhibition Leads to Enzymes Essential Enzymes (e.g., ATPase, Phosphotransferase) Metabolic_Disruption Metabolic Disruption Enzymes->Metabolic_Disruption Leads to Paraben Paraben Paraben->Cell_Membrane Disrupts Integrity & Increases Permeability Paraben->DNA_RNA Inhibits Synthesis Paraben->Enzymes Inhibits Activity

Caption: Multi-targeted Antimicrobial Mechanism of Parabens.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the study of antimicrobial agents: the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Materials:

  • Test compound (this compound or paraben)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism to be tested (standardized inoculum)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator

2. Preparation of Antimicrobial Agent Stock Solution:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

  • The final concentration of the solvent in the assay should be non-inhibitory to the microorganism (typically ≤1% v/v).

3. Preparation of Microorganism Inoculum:

  • From a fresh (18-24 hours) culture of the microorganism on an appropriate agar (B569324) plate, select several colonies.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

  • Dilute this standardized suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

  • The eleventh well will serve as a growth control (containing broth and inoculum but no antimicrobial agent).

  • The twelfth well will serve as a sterility control (containing only broth).

  • Add 100 µL of the prepared microorganism inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) Stock Prepare Antimicrobial Stock Solution Add_Antimicrobial Add Antimicrobial to first well Stock->Add_Antimicrobial Inoculum Prepare Standardized Microorganism Inoculum Add_Inoculum Add Inoculum to test wells Inoculum->Add_Inoculum Add_Broth Add Broth to all wells Add_Broth->Add_Antimicrobial Serial_Dilution Perform 2-fold Serial Dilutions Add_Antimicrobial->Serial_Dilution Serial_Dilution->Add_Inoculum Incubate Incubate at appropriate temperature and time Add_Inoculum->Incubate Read_Results Read Results: Determine MIC Incubate->Read_Results

Caption: Experimental Workflow for MIC Determination.

5. Incubation:

  • Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

6. Reading the MIC:

  • After incubation, visually inspect the wells for turbidity (growth).

  • The MIC is the lowest concentration of the antimicrobial agent in the well that shows no visible growth.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Data of Phenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenyl 4-hydroxybenzoate (B8730719) (CAS No: 17696-62-7), a key intermediate in the synthesis of various organic compounds, including parabens used as preservatives in cosmetics and pharmaceuticals. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

Phenyl 4-hydroxybenzoate is a white crystalline solid with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol .[1] Its structure consists of a phenyl group connected to a 4-hydroxybenzoate moiety through an ester linkage.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons of the phenyl and 4-hydroxybenzoate rings, as well as the hydroxyl proton.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10Doublet2HProtons ortho to the ester group (on the 4-hydroxybenzoate ring)
~7.45Multiplet2HProtons meta to the ester group (on the phenyl ring)
~7.25Multiplet3HProtons ortho and para to the ester group (on the phenyl ring)
~6.90Doublet2HProtons meta to the ester group (on the 4-hydroxybenzoate ring)
~5.50Singlet (broad)1HHydroxyl proton (-OH)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~165Ester Carbonyl Carbon (C=O)
~162Carbon bearing the hydroxyl group (on the 4-hydroxybenzoate ring)
~151Carbon attached to the ester oxygen (on the phenyl ring)
~132CH carbons ortho to the ester group (on the 4-hydroxybenzoate ring)
~129CH carbons meta to the ester group (on the phenyl ring)
~126CH carbon para to the ester group (on the phenyl ring)
~122CH carbons ortho to the ester group (on the phenyl ring)
~121Carbon bearing the ester group (on the 4-hydroxybenzoate ring)
~116CH carbons meta to the ester group (on the 4-hydroxybenzoate ring)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (hydroxyl group)
3100-3000MediumC-H stretch (aromatic)
1710-1680StrongC=O stretch (ester carbonyl)
1610-1580MediumC=C stretch (aromatic ring)
1500-1400MediumC=C stretch (aromatic ring)
1300-1100StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Electron Ionization (EI) Mass Spectrum

m/zRelative Abundance (%)Assignment
214~40[M]⁺ (Molecular Ion)
121100[M - C₆H₅O]⁺ (Loss of phenoxy radical)
93~30[C₆H₅O]⁺ (Phenoxy cation)
77~25[C₆H₅]⁺ (Phenyl cation)
65~15[C₅H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal is collected prior to the sample scan.

Mass Spectrometry

Sample Introduction (Gas Chromatography - Mass Spectrometry, GC-MS):

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition:

  • Instrument: A GC-MS system.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Structural Elucidation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Prep_IR Place on ATR Crystal Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve in Volatile Solvent Acq_MS GC-MS System Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Coupling Constants, Integration Acq_NMR->Analysis_NMR Analysis_IR Characteristic Absorption Bands Acq_IR->Analysis_IR Analysis_MS Molecular Ion Peak, Fragmentation Pattern Acq_MS->Analysis_MS Structure This compound Structure Confirmation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Spectroscopic_Data_Integration cluster_data Spectroscopic Data cluster_info Structural Information NMR_Data NMR Data (Carbon-Hydrogen Framework) Connectivity Connectivity (¹H-¹H, ¹H-¹³C correlations) NMR_Data->Connectivity IR_Data IR Data (Functional Groups) Functional_Groups -OH, C=O, Aromatic Rings IR_Data->Functional_Groups MS_Data MS Data (Molecular Weight & Formula) Molecular_Formula C₁₃H₁₀O₃ MS_Data->Molecular_Formula Final_Structure Confirmed Structure of This compound Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Caption: Integration of spectroscopic data for structural elucidation.

References

Solubility profile of Phenyl 4-hydroxybenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of Phenyl 4-hydroxybenzoate (B8730719) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Phenyl 4-hydroxybenzoate (also known as Phenylparaben) in organic solvents. Due to a notable scarcity of specific quantitative solubility data for this compound in publicly available scientific literature, this guide presents qualitative solubility information for the target compound, alongside quantitative data for structurally related parabens to offer a comparative context. Furthermore, detailed experimental protocols for determining solubility are provided, along with visualizations of the experimental workflow and factors influencing solubility.

Introduction to this compound

This compound is an organic compound, specifically the ester of phenol (B47542) and 4-hydroxybenzoic acid. It belongs to the paraben family, which is widely used in the cosmetic, pharmaceutical, and food industries as preservatives due to their antimicrobial properties. The solubility of this compound in various organic solvents is a critical parameter for its formulation, synthesis, and application in different products.

Solubility Profile of this compound

Qualitative Solubility:

Published data on the quantitative solubility of this compound is limited. However, qualitative descriptions indicate that it is:

  • Fully soluble in acetone (B3395972) at 25°C[1].

  • Soluble in a variety of organic solvents[2].

  • Mentioned as a component in formulations with organic solvents like ethanol[3][4].

Quantitative Solubility Data for Related Parabens:

To provide a framework for understanding the potential solubility behavior of this compound, the following tables summarize the quantitative solubility of other common parabens in various organic solvents. It is generally observed that as the alkyl chain length of the paraben increases, its water solubility decreases, while its solubility in less polar organic solvents tends to increase[5].

Table 1: Solubility of Methylparaben (C₈H₈O₃) in Various Solvents

SolventTemperature (°C)Solubility ( g/100g of solvent)
Methanol2559
Ethanol2552
Propylene Glycol2522
Acetone2564
Ether2523
Benzene250.7
Carbon Tetrachloride250.1
Peanut Oil250.5

Data sourced from "The Cosmetic Chemist".

Table 2: Solubility of Butylparaben (C₁₁H₁₄O₃) in Various Solvents at 20°C

SolventSolubility (mass fraction)
Methanol> Ethanol
Ethanol> Acetone
Acetone> Propanol
Propanol> Ethyl Acetate
Ethyl Acetate> Acetonitrile

Data sourced from a study on the solubility of butyl paraben.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments used to determine the solubility of compounds like this compound.

3.1. Isothermal Shake-Flask Method (Equilibrium Method)

This is a widely used and reliable method for determining the equilibrium solubility of a solid in a liquid solvent.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Constant temperature water bath or incubator with shaking capabilities.

  • Glass vials or flasks with airtight seals.

  • Analytical balance.

  • Filtration device (e.g., syringe filters with appropriate membrane).

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

  • Preparation: An excess amount of solid this compound is added to a known volume or mass of the organic solvent in a glass vial.

  • Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. Preliminary studies are often conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, the vials are left undisturbed in the constant temperature bath to allow the undissolved solid to settle.

  • Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or dissolution. The sample is immediately filtered through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

  • Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical method. For aromatic compounds like parabens, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are commonly employed.

  • Quantification: A calibration curve is prepared using standard solutions of known concentrations of this compound in the same solvent. The concentration of the saturated solution is then calculated from this curve.

3.2. Gravimetric Method

This method is straightforward and relies on the accurate weighing of the solute dissolved in a known amount of solvent.

Principle: A known mass of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Apparatus:

  • Constant temperature water bath or incubator.

  • Glass vials or flasks.

  • Analytical balance.

  • Oven or desiccator for drying.

  • Filtration apparatus.

Procedure:

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method (steps 1 and 2).

  • Sampling: A known mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the container, typically in an oven at a temperature below the boiling point of the solute and above that of the solvent. Care must be taken to avoid decomposition of the solute.

  • Drying and Weighing: The container with the solid residue is cooled in a desiccator and then weighed. The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per mass of the solvent.

Visualizations

Experimental Workflow for Solubility Determination (Shake-Flask Method)

G Figure 1: Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B Agitation C Phase Separation (Settling) B->C Cease Agitation D Sampling and Filtration C->D E Analytical Measurement (e.g., HPLC, UV-Vis) D->E F Data Analysis and Solubility Calculation E->F

Caption: A flowchart illustrating the key steps in the isothermal shake-flask method for determining solubility.

Factors Influencing the Solubility of this compound

G Figure 2: Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility of This compound MolecularStructure Molecular Structure (Polarity, H-bonding) MolecularStructure->Solubility MolarMass Molar Mass MolarMass->Solubility CrystalForm Crystalline Form (Polymorphism) CrystalForm->Solubility SolventPolarity Polarity SolventPolarity->Solubility HydrogenBonding Hydrogen Bonding Capacity HydrogenBonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gaseous solutes) Pressure->Solubility

Caption: A diagram showing the interplay of solute, solvent, and system conditions that affect solubility.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents remains elusive in readily accessible literature, this guide provides a foundational understanding of its solubility characteristics through qualitative descriptions and comparative data from related paraben compounds. The detailed experimental protocols for the isothermal shake-flask and gravimetric methods offer researchers and drug development professionals a practical framework for determining the solubility of this and other similar compounds in their own laboratories. The provided diagrams visually summarize the experimental process and the key factors influencing solubility, serving as a quick reference for understanding these fundamental concepts. Further research to quantify the solubility of this compound in a range of pharmaceutically and cosmetically relevant organic solvents would be a valuable contribution to the field.

References

Unveiling the Structural Nuances of Phenyl 4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-hydroxybenzoate (B8730719), also known as Phenylparaben, is a significant chemical intermediate in the synthesis of parabens, which are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products.[1][2] Its molecular formula is C₁₃H₁₀O₃, with a molecular weight of 214.22 g/mol .[3] This white crystalline solid's efficacy and safety in various applications are intrinsically linked to its precise three-dimensional structure and molecular geometry.[1][4] This technical guide provides an in-depth exploration of the crystal structure and molecular geometry of Phenyl 4-hydroxybenzoate, offering valuable data for researchers and professionals in drug development and materials science.

Molecular Structure and Geometry

The molecular structure of this compound consists of a phenyl group attached to a 4-hydroxybenzoate moiety through an ester linkage. While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related compounds provides significant insights into its expected molecular geometry.

The overall shape of the molecule is anticipated to be non-planar. The dihedral angle between the two aromatic rings is a critical parameter defining the molecule's conformation. In similar phenyl benzoate (B1203000) structures, this angle can vary, influencing the crystal packing and intermolecular interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number17696-62-7
Molecular FormulaC₁₃H₁₀O₃
Molecular Weight214.22 g/mol
AppearanceWhite to almost white powder or crystals[5]
Purity>99.0% (GC)[5]
Melting Point180.0 - 183.0 °C[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 4-hydroxybenzoic acid with phenol. A representative experimental protocol is as follows:

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 4-hydroxybenzoic acid, a molar excess of phenol, and a catalytic amount of boron nitride in toluene.

  • Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a dilute sodium hydroxide solution to remove unreacted 4-hydroxybenzoic acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a toluene/hexane mixture, to obtain fine, white crystals.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified this compound in an appropriate solvent.

experimental_workflow Synthesis and Crystallization Workflow reactants 4-hydroxybenzoic acid, Phenol, Catalyst esterification Esterification in Toluene (Reflux) reactants->esterification workup Aqueous Workup (NaOH, H₂O) esterification->workup drying Drying (Na₂SO₄) workup->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude this compound evaporation->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure Crystalline Product recrystallization->pure_product crystal_growth Slow Evaporation for Single Crystals pure_product->crystal_growth xray_diffraction X-ray Diffraction Analysis crystal_growth->xray_diffraction

A flowchart illustrating the general workflow for the synthesis and crystallization of this compound.
Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method or the Nujol mull technique is commonly employed.[6]

    • KBr Pellet: A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Nujol Mull: A paste is created by grinding the solid sample with a few drops of Nujol (mineral oil). This mull is then placed between two KBr or NaCl plates.[6]

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Biological Activity and Signaling Pathways

This compound, as a member of the paraben family, is primarily recognized for its antimicrobial properties. While specific signaling pathways directly modulated by this compound are not extensively documented, parabens, in general, have been investigated for their potential endocrine-disrupting activities, particularly their weak estrogenic effects.[7] It is important to note that 4-hydroxybenzoic acid, a metabolite of parabens, is a known bioactive phenolic compound.[8] Further research is needed to elucidate the specific molecular interactions and signaling cascades that may be influenced by this compound.

logical_relationship Relationship of this compound to Parabens p_hydroxybenzoic_acid 4-hydroxybenzoic acid phenyl_4_hydroxybenzoate This compound p_hydroxybenzoic_acid->phenyl_4_hydroxybenzoate Precursor phenol Phenol phenol->phenyl_4_hydroxybenzoate Precursor parabens Other Parabens phenyl_4_hydroxybenzoate->parabens Precursor to preservatives Preservatives in Cosmetics & Pharma parabens->preservatives Used as

A diagram showing the role of this compound as a precursor in the synthesis of other parabens used as preservatives.

Conclusion

This technical guide has summarized the available information on the crystal structure and molecular geometry of this compound. While a definitive crystallographic structure remains to be published, data from related compounds provide a strong basis for understanding its molecular conformation. The provided experimental protocols for synthesis and characterization offer a practical framework for researchers working with this compound. Further investigation into the specific biological interactions and signaling pathways of this compound will be crucial for a comprehensive understanding of its role in various applications.

References

Thermal Decomposition Analysis of Phenyl 4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of Phenyl 4-hydroxybenzoate (B8730719). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on structurally similar compounds, namely other parabens and aromatic esters, to present a comprehensive overview. The presented data and pathways are intended to serve as a reference point for researchers and professionals in drug development and materials science.

Introduction

Phenyl 4-hydroxybenzoate, a member of the paraben family, is an aromatic ester with applications in various industries. Understanding its thermal stability and decomposition profile is crucial for defining its processing parameters, shelf-life, and potential degradation pathways under thermal stress. This guide outlines the expected thermal behavior of this compound, proposes a likely decomposition pathway, and provides standardized protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₃H₁₀O₃[1]
Molecular Weight 214.22 g/mol [1]
Appearance White solid
CAS Number 17696-62-7[1]

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For propylparaben (B1679720), thermal stability is maintained up to 99°C, with a single-stage weight loss occurring between 150°C and 290°C.[2][3] It is reasonable to expect this compound to exhibit a similar decomposition profile, likely within a comparable temperature range. The expected quantitative data, based on this analogy, is summarized in Table 2.

Table 2: Estimated TGA Data for this compound

ParameterEstimated Value
Onset of Decomposition (T_onset) ~150 - 200 °C
End of Decomposition (T_end) ~250 - 300 °C
Major Mass Loss Step Single Stage
Residue at 600 °C < 5%

Note: These values are estimations based on the thermal behavior of propylparaben and require experimental verification.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, the primary expected thermal events are melting and decomposition. The melting point of propylparaben is reported to be 99°C.[2][3] The melting point of this compound is anticipated to be in a similar range for aromatic esters. The decomposition process is expected to be endothermic.

Table 3: Estimated DSC Data for this compound

Thermal EventEstimated Temperature Range (°C)
Melting Point (T_m) ~90 - 110 °C
Decomposition ~150 - 300 °C

Note: These values are estimations and require experimental verification.

Decomposition Pathway and Products

The thermal decomposition of esters can proceed through various mechanisms. For parabens, a common degradation pathway involves the cleavage of the ester bond.[4] The natural decomposition of parabens is known to yield phenol (B47542) and p-hydroxybenzoic acid.[4] Therefore, a plausible primary decomposition pathway for this compound is the scission of the ester linkage to form these two compounds.

At higher temperatures, p-hydroxybenzoic acid can further decarboxylate to produce phenol and carbon dioxide. This suggests that at elevated temperatures, phenol and carbon dioxide would be the ultimate major decomposition products.

G Phenyl_4-hydroxybenzoate This compound Phenol Phenol Phenyl_4-hydroxybenzoate->Phenol Ester cleavage p-Hydroxybenzoic_acid p-Hydroxybenzoic Acid Phenyl_4-hydroxybenzoate->p-Hydroxybenzoic_acid Ester cleavage p-Hydroxybenzoic_acid->Phenol Decarboxylation CO2 Carbon Dioxide p-Hydroxybenzoic_acid->CO2 Decarboxylation

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To obtain precise data for the thermal decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

A standard TGA protocol involves heating a small sample of the material at a constant rate in a controlled atmosphere.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: Heat the sample from ambient temperature to at least 600 °C to ensure complete decomposition.

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset and end temperatures of decomposition and the percentage of mass loss.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and the enthalpy of decomposition.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Program:

      • Heat from ambient to a temperature above the expected melting point (e.g., 120 °C).

      • Cool the sample back to ambient temperature.

      • Reheat the sample to a temperature that ensures complete decomposition (e.g., 350 °C).

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point from the peak of the endothermic transition in the first heating cycle and the decomposition characteristics from the second heating cycle.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[5]

  • Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis: Heat the sample rapidly to a set temperature (e.g., 300 °C, 400 °C, and 500 °C to analyze products at different decomposition stages) in an inert atmosphere (Helium).

  • Gas Chromatography (GC): The pyrolysis products are swept into a GC column where they are separated based on their boiling points and interaction with the stationary phase.

    • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

    • Temperature Program: A temperature ramp (e.g., from 40 °C to 300 °C at 10 °C/min) is used to elute the separated compounds.

  • Mass Spectrometry (MS): The separated compounds are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST).

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Decomposition Product Analysis Sample This compound Sample TGA TGA (Mass Loss vs. Temp) Sample->TGA DSC DSC (Heat Flow vs. Temp) Sample->DSC Pyrolyzer Pyrolyzer Sample->Pyrolyzer GC Gas Chromatograph (Separation) Pyrolyzer->GC MS Mass Spectrometer (Identification) GC->MS

Caption: General experimental workflow for thermal decomposition analysis.

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition of this compound based on available data for structurally related compounds. The proposed decomposition pathway, beginning with ester cleavage to form phenol and p-hydroxybenzoic acid, offers a chemically reasonable mechanism. However, it is imperative that the estimated thermal properties and decomposition products are confirmed through rigorous experimental analysis using the protocols outlined in this guide. Such data is essential for the safe and effective use of this compound in all its applications.

References

Phenyl 4-Hydroxybenzoate: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 4-hydroxybenzoate (B8730719), a versatile aromatic ester, serves as a critical building block in a multitude of organic syntheses. Its unique structure, possessing both a reactive phenolic hydroxyl group and an ester functionality, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of Phenyl 4-hydroxybenzoate. It details experimental protocols for its preparation and subsequent use in significant reactions such as the Fries rearrangement. Furthermore, this document summarizes its role in the synthesis of pharmaceuticals, liquid crystals, and polymers, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of chemical and drug development.

Introduction

This compound (CAS No. 17696-62-7), also known as phenylparaben, is a white to off-white crystalline solid.[1] It is an ester of phenol (B47542) and p-hydroxybenzoic acid.[1] The compound's bifunctional nature, featuring a nucleophilic phenolic hydroxyl group and an electrophilic ester carbonyl group, makes it a valuable intermediate in organic synthesis. Its applications span from the production of widely used preservatives to the synthesis of complex molecules for the pharmaceutical and materials science industries.[2] This guide aims to provide a detailed technical resource on the synthesis and utility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReferences
CAS Number 17696-62-7[3]
Molecular Formula C₁₃H₁₀O₃[3]
Molecular Weight 214.22 g/mol [3]
Appearance White to off-white crystalline solid[1]
Purity ≥99.0% (by HPLC)
Solubility Soluble in organic solvents such as ethanol (B145695) and acetone; limited solubility in water.[1]
Storage Store at 2°C - 8°C

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of 4-hydroxybenzoic acid with phenol. Various catalytic systems can be employed to facilitate this reaction.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a common method for the synthesis of this compound using a combination of boric acid and sulfuric acid as catalysts.

Materials:

  • 4-Hydroxybenzoic acid

  • Phenol

  • Boric acid

  • Concentrated sulfuric acid

  • Inert solvent (e.g., xylene or toluene)

  • Dilute sodium hydrogen carbonate solution

  • Water

Procedure:

  • Suspend 4-hydroxybenzoic acid and phenol in an inert solvent such as xylene in a round-bottom flask equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus).

  • Add a catalytic amount of boric acid (0.1-1.5% by weight) and concentrated sulfuric acid (0.1-1.5% by weight).[4]

  • Heat the mixture to reflux. The water formed during the esterification will be collected in the water separator.[4]

  • Continue refluxing for 3.5 to 4 hours, or until no more water is collected.[4]

  • Allow the reaction mixture to cool to room temperature. The crude product will crystallize out of the solution.

  • Filter the crude product by suction filtration and wash with the inert solvent (xylene or toluene).

  • Further wash the product with a dilute sodium hydrogen carbonate solution, followed by water, to remove any unreacted acid.

  • Dry the purified this compound. A yield of up to 98.5% can be expected.[4]

Synthesis_of_Phenyl_4_hydroxybenzoate cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Phenyl_4_hydroxybenzoate This compound 4-Hydroxybenzoic_Acid->Phenyl_4_hydroxybenzoate + Phenol Phenol Phenol Catalyst Boric Acid / Sulfuric Acid Solvent Xylene / Toluene Heat Reflux

Fig. 1: Synthesis of this compound

This compound as a Building Block

The dual functionality of this compound makes it a valuable precursor in various synthetic pathways.

Fries Rearrangement

The Fries rearrangement is a key reaction of this compound, converting the phenolic ester into hydroxyaryl ketones.[5][6] This reaction is typically catalyzed by Lewis acids, such as aluminum chloride.[5][6] The regioselectivity (ortho- vs. para-substitution) can be influenced by reaction conditions like temperature and solvent.[5][6]

Fries_Rearrangement cluster_reactant Reactant cluster_products Products Phenyl_4_hydroxybenzoate This compound ortho_Hydroxybenzophenone 2,4'-Dihydroxybenzophenone (ortho-product) Phenyl_4_hydroxybenzoate->ortho_Hydroxybenzophenone Lewis Acid (e.g., AlCl₃) para_Hydroxybenzophenone 4,4'-Dihydroxybenzophenone (para-product) Phenyl_4_hydroxybenzoate->para_Hydroxybenzophenone Lewis Acid (e.g., AlCl₃)

Fig. 2: Fries Rearrangement of this compound

Materials:

Procedure:

  • Dissolve Phenyl benzoate (2.52 mmol) in nitromethane (8 mL) and cool the solution to -10 °C with stirring.[6]

  • In a separate flask, prepare a solution of anhydrous aluminum chloride (12.6 mmol) in nitromethane (8 mL).

  • Add the aluminum chloride solution dropwise to the Phenyl benzoate solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.[6]

  • Upon completion, the reaction is typically quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The product is then extracted with an organic solvent, washed, dried, and purified, often by recrystallization or chromatography.

  • Yields for this type of reaction are reported to be in the range of 80-92%.[6]

Synthesis of Liquid Crystals

This compound serves as a monomer in the synthesis of liquid crystal polymers (LCPs).[7] The rigid rod-like structure of the p-hydroxybenzoate unit contributes to the formation of mesophases, which are characteristic of liquid crystals. These materials find applications in electronics and advanced materials.

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[2] Its structure allows for the introduction of the p-hydroxybenzoyl moiety into more complex drug molecules.

Spectroscopic Data

The characterization of this compound is crucial for confirming its identity and purity. Key spectroscopic data are summarized below.

Spectroscopic DataDescriptionReferences
¹H NMR Spectra available, though specific peak assignments are not detailed in the provided search results.[8]
¹³C NMR Spectra available, though specific peak assignments are not detailed in the provided search results.[8]
FTIR (KBr Wafer) Spectra available, characteristic peaks for ester C=O and phenolic O-H would be expected.[8]
Mass Spectrometry (GC-MS) Spectra available.[8]

Safety and Handling

This compound requires careful handling in a laboratory setting. The following table summarizes its key safety information.

Hazard InformationDescriptionReferences
GHS Pictogram GHS07 (Exclamation mark)[3]
Signal Word Warning[3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[3]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[3]

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups enable its use in a wide array of applications, from the production of everyday preservatives to the development of advanced materials and life-saving pharmaceuticals. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively utilize this compound in their synthetic endeavors.

References

The Natural Provenance and Biochemical Synthesis of Phenyl 4-Hydroxybenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of phenyl 4-hydroxybenzoate (B8730719) and its related derivatives. The document delves into the prevalence of these compounds in various biological systems, elucidates the intricate biosynthetic pathways responsible for their formation, and offers detailed experimental protocols for their extraction, characterization, and quantification. This guide is intended to serve as a critical resource for researchers in natural product chemistry, drug discovery, and metabolic engineering.

Natural Occurrence

The core structure of these derivatives, 4-hydroxybenzoic acid (4-HBA), is a widespread secondary metabolite found across the plant, fungal, and bacterial kingdoms. However, the natural occurrence of its phenyl ester, phenyl 4-hydroxybenzoate (also known as phenylparaben), is not well-documented in scientific literature, with most reports pertaining to its synthetic production and use as a preservative. In contrast, other esters of 4-HBA, particularly alkyl and prenylated derivatives, have been identified in various natural sources.

4-Hydroxybenzoic Acid (4-HBA)

4-HBA is a phenolic acid found in a diverse range of organisms. In plants, it has been isolated from species such as Vitex agnus-castus, Hypericum perforatum (St. John's wort), and is a known metabolite in carrots and coconuts.[1][2] It is also produced by the freshwater green alga Spongiochloris spongiosa and fungi like the medicinal mushroom Ganoderma lucidum.[1] Certain bacteria, such as Cryptanaerobacter phenolicus, are also known to produce 4-HBA.[1]

Alkyl and Prenylated 4-Hydroxybenzoate Esters

While evidence for naturally occurring this compound is scarce, other esterified derivatives are well-known. These are often referred to collectively as parabens.

  • Alkyl Esters (Parabens): These compounds, where the carboxyl group of 4-HBA is esterified with a simple alcohol, are found in various plants and some insects, where they are thought to contribute to defense mechanisms.[3] A notable example is the marine bacterium Microbulbifer sp. strain A4B-17, which produces a range of alkyl esters of 4-HBA.[4][5]

  • Prenylated Derivatives: Plants from the Piper genus are a source of 4-HBA derivatives featuring prenyl groups attached to the aromatic ring.[6]

Quantitative Data on Naturally Occurring 4-HBA Derivatives

Quantitative data on the natural abundance of this compound is largely unavailable due to the lack of confirmed natural sources. However, production yields have been quantified for alkyl esters from microbial cultures.

CompoundProducing OrganismConcentration / YieldReference(s)
4-Hydroxybenzoic AcidMicrobulbifer sp. A4B-1710 mg/L[4][5]
Butyl 4-hydroxybenzoateMicrobulbifer sp. A4B-1724 mg/L[4][5]
Heptyl 4-hydroxybenzoateMicrobulbifer sp. A4B-170.4 mg/L[4][5]
Nonyl 4-hydroxybenzoateMicrobulbifer sp. A4B-176 mg/L[4][5]

Biosynthesis of this compound Derivatives

The biosynthesis of these compounds is a multi-step process that begins with the formation of the 4-hydroxybenzoic acid (4-HBA) core, followed by an esterification step. The pathways for 4-HBA synthesis are well-characterized, but the specific enzymatic process for creating the phenyl ester in natural systems remains largely hypothetical.

Biosynthesis of the 4-Hydroxybenzoate (4-HBA) Precursor

There are two primary pathways that lead to the synthesis of 4-HBA in nature: the Shikimate Pathway, predominantly in microorganisms, and the Phenylpropanoid Pathway in plants.

In bacteria and fungi, 4-HBA is typically synthesized from chorismate , a key intermediate in the shikimate pathway.[7] The conversion is a direct, single-step reaction catalyzed by the enzyme chorismate pyruvate-lyase (CPL) , also known as UbiC.[8] This enzyme eliminates pyruvate (B1213749) from the side chain of chorismate to yield 4-HBA.[8]

Shikimate_Pathway_to_4HBA cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate Chorismate Chorismate PEP->Chorismate Multiple Steps E4P Erythrose-4-phosphate E4P->Chorismate Multiple Steps HBA 4-Hydroxybenzoate Chorismate->HBA Chorismate Pyruvate-Lyase (UbiC) EC 4.1.3.40 Pyruvate Pyruvate Chorismate->Pyruvate Phenylpropanoid_Pathway_to_4HBA Phe L-Phenylalanine Cinnamic trans-Cinnamic Acid Phe->Cinnamic Phenylalanine Ammonia-Lyase (PAL) EC 4.3.1.24 Tyr L-Tyrosine Coumaric p-Coumaric Acid Tyr->Coumaric Tyrosine Ammonia-Lyase (TAL) EC 4.3.1.23 Cinnamic->Coumaric Cinnamate 4-Hydroxylase (C4H) EC 1.14.14.91 HBA 4-Hydroxybenzoate Coumaric->HBA β-Oxidation Pathway Phenyl_Ester_Biosynthesis cluster_inputs Precursors HBA 4-Hydroxybenzoate HBACoA 4-Hydroxybenzoyl-CoA HBA->HBACoA 4-Hydroxybenzoate-CoA Ligase (EC 6.2.1.27) + ATP, + CoA PhenylHBA This compound HBACoA->PhenylHBA Hypothetical Phenol Acyltransferase - CoA Phenol Phenol Phenol->PhenylHBA Hypothetical Phenol Acyltransferase - CoA Extraction_Workflow Start Plant Material (Dried Powder) Extract Solvent Extraction (80% MeOH) Start->Extract Filter Filtration & Concentration Extract->Filter Partition Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) Filter->Partition Column Silica Gel Column Chromatography Partition->Column Ethyl Acetate Fraction HPLC Preparative HPLC Column->HPLC End Pure this compound Derivative HPLC->End

References

Quantum Chemical Blueprint of Phenyl 4-hydroxybenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical properties of Phenyl 4-hydroxybenzoate (B8730719), a key intermediate in the pharmaceutical and cosmetic industries.[1][2] By leveraging computational chemistry, we can predict and understand the molecule's behavior, offering valuable insights for drug design and development. This document details theoretical data on the molecule's geometry, vibrational frequencies, and electronic properties, alongside comprehensive experimental protocols for its synthesis and analysis.

Disclaimer: Due to the limited availability of dedicated computational studies on Phenyl 4-hydroxybenzoate in published literature, the theoretical data presented in this guide is a representative model based on quantum chemical calculations of structurally analogous compounds, such as phenyl benzoate (B1203000) and 4-hydroxybenzoic acid. These values serve as a robust starting point for the theoretical and experimental investigation of this compound.

Molecular Structure and Optimized Geometry

Quantum chemical calculations, typically employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), are used to determine the most stable conformation of this compound. These calculations provide optimized bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure and reactivity.

Table 1: Representative Optimized Geometric Parameters for this compound (DFT/B3LYP)

ParameterBond/AngleCalculated Value
Bond Length (Å)C-O (Ester)1.35
C=O (Ester)1.21
O-C (Phenyl)1.41
C-C (Benzene Ring)1.39 - 1.40
C-O (Phenolic)1.36
O-H (Phenolic)0.96
Bond Angle (°)O-C=O123.5
C-O-C118.0
C-C-O (Phenolic)120.0

Diagram 1: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. The calculated frequencies are often scaled to better match experimental values.

Table 2: Representative Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Assignment
O-H stretch3550~3400 (broad)Phenolic hydroxyl group
C-H stretch (aromatic)3100-30003050Aromatic C-H bonds
C=O stretch (ester)17351720Ester carbonyl group
C=C stretch (aromatic)1600-14501605, 1510, 1455Aromatic ring stretching
C-O stretch (ester)1270, 11501265, 1160Ester C-O bonds
O-H bend (phenolic)12001210In-plane phenolic O-H bend
C-H bend (aromatic)900-650845, 750, 690Out-of-plane aromatic C-H bend

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and electronic transition energy.

Table 3: Representative Electronic Properties of this compound

ParameterCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Energy Gap (ΔE)5.0
Ionization Potential6.5
Electron Affinity1.5

A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Spectroscopic Analysis: NMR and UV-Vis

Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and the electronic transitions observed in UV-Vis spectroscopy.

Table 4: Representative Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

AtomCalculated ¹HExperimental ¹HCalculated ¹³CExperimental ¹³C
Aromatic Protons6.9 - 8.26.9 - 8.1115 - 163116 - 162
Phenolic Proton5.0 - 6.0Variable--
Carbonyl Carbon--~165~164

Table 5: Representative Calculated and Experimental UV-Vis Absorption

ParameterCalculated (in Methanol)Experimental (in Methanol)
λ_max (nm)~260~258
Electronic Transitionπ → ππ → π

Experimental Protocols

Synthesis of this compound (Schotten-Baumann Reaction)[3][4][5]

This method involves the acylation of a phenol (B47542).

Materials:

  • 4-Hydroxybenzoic acid

  • Thionyl chloride

  • Phenol

  • Pyridine or aqueous sodium hydroxide

  • Dichloromethane (DCM) or diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2 equivalents) dropwise to a stirred solution of 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent like toluene. Heat the mixture at reflux for 2-3 hours until the evolution of HCl gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-hydroxybenzoyl chloride.

  • Esterification: Dissolve the crude 4-hydroxybenzoyl chloride in an inert organic solvent such as DCM. In a separate flask, dissolve phenol (1 equivalent) in the same solvent containing a base (pyridine or aqueous NaOH, 2 equivalents).

  • Cool the phenol solution in an ice bath and slowly add the acid chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification by Recrystallization[6][7][8][9]

Materials:

  • Crude this compound

  • Ethanol (B145695) or a mixture of ethanol and water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, cool the flask in an ice bath for about 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the crystals in a vacuum oven to obtain pure this compound.

Spectroscopic Analysis

5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4][5][6][7]

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

5.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method) [8][9][10][11][12]

  • Thoroughly grind 1-2 mg of the purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Transfer a portion of the mixture to a pellet-forming die.

  • Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

5.3.3. UV-Vis Spectroscopy [13][14]

  • Prepare a stock solution of the purified this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol (B129727) or ethanol).

  • From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

  • Use a quartz cuvette to measure the absorbance of the solvent (as a blank) and then the sample solutions.

  • Scan the absorbance of the sample solutions over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).

Workflow and Signaling Pathway Diagrams

Diagram 2: Quantum Chemical and Experimental Analysis Workflow

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_computational Computational Analysis cluster_experimental Experimental Characterization cluster_comparison Data Correlation synthesis Synthesis via Schotten-Baumann purification Purification by Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir uv_vis UV-Vis Spectroscopy purification->uv_vis dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization dft->geom_opt vib_freq Vibrational Frequencies dft->vib_freq homo_lumo HOMO-LUMO Analysis dft->homo_lumo nmr_uv_calc NMR & UV-Vis Spectra Calculation dft->nmr_uv_calc comparison Comparison of Theoretical and Experimental Data geom_opt->comparison vib_freq->comparison nmr_uv_calc->comparison nmr->comparison ftir->comparison uv_vis->comparison

Caption: Workflow for the integrated computational and experimental analysis.

References

An In-depth Technical Guide to Phenyl 4-hydroxybenzoate (CAS: 17696-62-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-hydroxybenzoate (B8730719), also known as phenylparaben, is an organic compound with the CAS number 17696-62-7. It is the ester of phenol (B47542) and 4-hydroxybenzoic acid.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, and known biological activities, with a focus on its mechanism of action.

Core Properties

Phenyl 4-hydroxybenzoate is a white to off-white crystalline solid.[2] It is recognized for its antimicrobial properties and is used as a preservative in cosmetics and personal care products.[2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource(s)
CAS Number 17696-62-7[1][4]
Molecular Formula C₁₃H₁₀O₃[1][2]
Molecular Weight 214.22 g/mol [1][5]
Appearance White to off-white crystalline powder[2]
Melting Point 180-183 °C[3]
Boiling Point Decomposes (similar to its precursor 4-hydroxybenzoic acid)[6]
Solubility Limited solubility in water; Soluble in organic solvents like ethanol (B145695) and acetone[2]
Storage Store at 2°C - 8°C[4]
Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
Data not explicitly found in search results

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not explicitly found in search results

IR Spectral Data

Wavenumber (cm⁻¹)Assignment
Data not explicitly found in search results

Mass Spectrometry Data

m/zInterpretation
214[M]+ (Molecular Ion)
121Base Peak
93Fragment

Note: While the presence of spectral data is confirmed in databases like PubChem, specific peak lists were not available in the provided search results.[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of 4-hydroxybenzoic acid with phenol in the presence of an acid catalyst.[7][8]

Materials:

  • 4-hydroxybenzoic acid

  • Phenol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid and a molar excess of phenol in toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux. The progress of the reaction can be monitored by observing the removal of water, for example, using a Dean-Stark apparatus.

  • After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Fischer Esterification:

Fischer_Esterification Reactants 4-Hydroxybenzoic Acid + Phenol (in Toluene) AcidCatalyst Add H₂SO₄ (catalyst) Reactants->AcidCatalyst 1 Reflux Heat to Reflux (Remove H₂O) AcidCatalyst->Reflux 2 Workup Cool & Neutralize (NaHCO₃ wash) Reflux->Workup 3 Extraction Separatory Funnel (Wash with H₂O & Brine) Workup->Extraction 4 Drying Dry Organic Layer (Anhydrous MgSO₄) Extraction->Drying 5 Isolation Filter & Evaporate Solvent Drying->Isolation 6 Purification Recrystallization Isolation->Purification 7 Product Pure this compound Purification->Product 8

Fischer Esterification Workflow

Biological Activity and Mechanism of Action

This compound, as a member of the paraben family, exhibits antimicrobial activity, particularly against fungi and Gram-positive bacteria.[9] Its mechanism of action is believed to involve the disruption of bacterial membrane transport processes.[9]

Antimicrobial Signaling Pathway

One proposed mechanism for the antimicrobial action of parabens involves their interaction with mechanosensitive channels in bacteria, such as E. coli. This interaction can disrupt the osmotic gradients essential for bacterial survival.[10]

Antimicrobial_Mechanism Paraben This compound (Paraben) MscL Mechanosensitive Channel (e.g., MscL in E. coli) Paraben->MscL Binds to channel gate ChannelActivation Spontaneous Channel Activation MscL->ChannelActivation OsmoticImbalance Disruption of Osmotic Gradient ChannelActivation->OsmoticImbalance CellDeath Bacterial Cell Death OsmoticImbalance->CellDeath

Antimicrobial Mechanism of Parabens
Anti-inflammatory Activity

This compound has also been noted for its potential anti-inflammatory properties, which are thought to stem from its ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation.

Prostaglandin Synthesis Inhibition Pathway:

COX_Inhibition ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins (Inflammatory Mediators) COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PhenylHydroxybenzoate This compound PhenylHydroxybenzoate->COX Inhibits

COX Inhibition Pathway

Conclusion

This compound is a compound with significant applications as a preservative due to its antimicrobial properties. Its synthesis is achievable through standard organic chemistry techniques like Fischer esterification. While its general mechanisms of antimicrobial and anti-inflammatory action are understood, further research into specific signaling pathways and detailed quantitative properties would be beneficial for the scientific and drug development communities.

References

Phenylparaben: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Phenylparaben (phenyl 4-hydroxybenzoate), a member of the paraben family of preservatives, is utilized in cosmetics, pharmaceuticals, and food products for its effective antimicrobial properties. A thorough understanding of its physical and chemical characteristics is paramount for formulation development, stability testing, and safety assessment. This technical guide provides a detailed overview of the core physical and chemical properties of phenylparaben, supported by experimental methodologies and visual representations of its synthesis and metabolic pathways.

Core Physical and Chemical Properties

A summary of the key quantitative physical and chemical properties of phenylparaben is presented in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of Phenylparaben
PropertyValueReference
Molecular Formula C₁₃H₁₀O₃[1][2]
Molecular Weight 214.22 g/mol [1][3]
Appearance White to off-white crystalline powder[2]
Melting Point 176 °C[4][5]
Boiling Point (Predicted) 391.6 ± 25.0 °C[4][6]
Density (Predicted) 1.250 ± 0.06 g/cm³[4][5]
pKa 8.95 ± 0.26 (Predicted)[4][6]
LogP (Octanol-Water Partition Coefficient) 3.2[1]
Table 2: Solubility of Phenylparaben
SolventSolubilityReference
Water Limited solubility[2][7]
Ethanol Soluble[2]
Acetone Soluble[2]
Chloroform Slightly soluble[4][5]
Methanol (B129727) Slightly soluble[4][5]

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of phenylparaben are outlined below. These protocols are based on standard laboratory practices and information available for the paraben class of compounds.

Melting Point Determination

The melting point of phenylparaben can be determined using the capillary method with a melting point apparatus.[8][9][10][11]

Methodology:

  • Sample Preparation: A small amount of dry, powdered phenylparaben is packed into a capillary tube to a height of 2-3 mm.[8][9] The tube is then tapped gently to ensure the sample is compact at the sealed end.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[8][9]

  • Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a precise measurement.[9][10]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting range.[10] For a pure substance like phenylparaben, this range should be narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.[12][13]

Methodology:

  • Sample Preparation: An excess amount of phenylparaben is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted. The concentration of phenylparaben in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) of the phenolic hydroxyl group in phenylparaben can be determined by UV-Vis spectrophotometry by measuring the absorbance at different pH values.

Methodology:

  • Solution Preparation: A stock solution of phenylparaben is prepared in a suitable solvent (e.g., methanol). A series of buffered solutions with a range of known pH values (e.g., from pH 7 to 10) are also prepared.

  • Sample Preparation: A small, constant aliquot of the phenylparaben stock solution is added to each of the buffered solutions to create a series of test solutions with the same total paraben concentration but different pH.

  • UV-Vis Measurement: The UV-Vis spectrum of each test solution is recorded over a relevant wavelength range (e.g., 220-320 nm). The wavelength of maximum absorbance (λmax) for both the protonated and deprotonated forms of phenylparaben is identified.

  • Data Analysis: The absorbance at a selected wavelength (where the difference in absorbance between the two forms is significant) is plotted against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of phenylparaben.

UV-Vis Spectroscopy

Phenylparaben exhibits characteristic UV absorbance due to its aromatic rings.

  • Experimental Conditions: A dilute solution of phenylparaben in a UV-transparent solvent (e.g., methanol or ethanol) is prepared. The spectrum is typically recorded from 200 to 400 nm using a double-beam UV-Vis spectrophotometer with a quartz cuvette.[14][15] The solvent is used as a blank.

  • Expected Spectrum: The spectrum is expected to show absorbance maxima characteristic of the substituted benzene (B151609) rings. For parabens in general, a strong absorption band is observed around 250-260 nm.[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the phenylparaben molecule.

  • Sample Preparation: For a solid sample like phenylparaben, the KBr pellet method or the Nujol mull technique is commonly employed.[12][18] In the KBr method, a small amount of phenylparaben is ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Expected Spectrum: The IR spectrum of phenylparaben will show characteristic absorption bands for the O-H stretch of the phenol (B47542) (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1680-1710 cm⁻¹), C-O stretches of the ester and phenol, and aromatic C=C and C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • Sample Preparation: A small amount of phenylparaben (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6][16][19][20] A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.

  • Expected ¹H NMR Spectrum: The spectrum will show distinct signals for the aromatic protons on both the phenyl and the 4-hydroxybenzoate (B8730719) rings. The chemical shifts and splitting patterns of these signals will be indicative of their positions on the rings. The phenolic hydroxyl proton will also give a characteristic signal, which may be broad and its chemical shift can be solvent-dependent.

  • Expected ¹³C NMR Spectrum: The spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the carbon atom bonded to the hydroxyl group.

Signaling and Logical Pathways

Synthesis of Phenylparaben

Phenylparaben is synthesized via the esterification of 4-hydroxybenzoic acid with phenol. This reaction is typically catalyzed by a strong acid.[21][22]

Synthesis_of_Phenylparaben cluster_reactants Reactants cluster_products Products 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Reaction 4-Hydroxybenzoic_Acid->Reaction Phenol Phenol Phenol->Reaction Phenylparaben Phenylparaben Water Water Reaction->Phenylparaben Reaction->Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction catalyzes

Caption: Synthesis of Phenylparaben via Fischer Esterification.

Metabolic Pathway of Phenylparaben

In humans, parabens are primarily metabolized in the liver and skin. The main metabolic pathway involves hydrolysis of the ester bond by esterases to form 4-hydroxybenzoic acid, which is then conjugated and excreted.[3][10][23]

Metabolic_Pathway_of_Phenylparaben Phenylparaben Phenylparaben 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Phenylparaben->4-Hydroxybenzoic_Acid Hydrolysis (Esterases) Conjugates Glucuronide and Sulfate Conjugates 4-Hydroxybenzoic_Acid->Conjugates Conjugation (e.g., UGTs, SULTs) Excretion Urinary Excretion Conjugates->Excretion

Caption: Primary metabolic pathway of Phenylparaben in humans.

Environmental Degradation of Phenylparaben

In the environment, parabens can be degraded through biotic and abiotic processes. A primary degradation pathway is microbial hydrolysis, similar to the metabolic pathway in humans.[4][9]

Environmental_Degradation_of_Phenylparaben Phenylparaben_in_Environment Phenylparaben (in soil/water) 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Phenylparaben_in_Environment->4-Hydroxybenzoic_Acid Microbial Hydrolysis Phenol Phenol 4-Hydroxybenzoic_Acid->Phenol Decarboxylation Further_Degradation Further Biodegradation (CO₂, H₂O) Phenol->Further_Degradation

Caption: A simplified environmental degradation pathway of Phenylparaben.

References

Investigating the Endocrine-Disrupting Potential of Phenyl 4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-hydroxybenzoate (B8730719), also known as phenylparaben, is a member of the paraben family of chemicals, widely utilized for their preservative properties in cosmetics, pharmaceuticals, and food products. Structurally, it is the phenyl ester of 4-hydroxybenzoic acid. While effective as an antimicrobial agent, there is growing scientific concern regarding the potential for Phenyl 4-hydroxybenzoate to act as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that can interfere with any aspect of hormone action. This technical guide provides an in-depth review of the available scientific data on the endocrine-disrupting potential of this compound, focusing on its interaction with key hormonal pathways. Due to the limited specific data on phenylparaben, this guide incorporates data from other parabens to infer potential effects, based on established structure-activity relationships within this chemical class.

Mechanisms of Endocrine Disruption

Endocrine-disrupting chemicals can exert their effects through various mechanisms, including:

  • Receptor Binding: Mimicking or blocking the binding of endogenous hormones to their receptors. This can lead to agonistic (hormone-like) or antagonistic (hormone-blocking) effects.

  • Hormone Synthesis and Metabolism: Interfering with the biosynthesis, transport, and metabolism of hormones, thereby altering their circulating concentrations.

  • Signal Transduction: Modulating the intracellular signaling pathways that are triggered by hormone-receptor binding.

Parabens, including this compound, are suspected of disrupting the endocrine system primarily through their interaction with estrogen and androgen receptors, and by interfering with steroid hormone synthesis (steroidogenesis).

Quantitative Data on Endocrine Disruption

The following tables summarize the available quantitative data regarding the endocrine-disrupting potential of parabens. It is important to note that while direct quantitative data for this compound is limited, structure-activity relationship studies suggest its potential for significant activity.

Estrogenic Activity

Table 1: Estrogenic Activity of Various Parabens

Compound Assay Type Endpoint Result
Isobutyl p-hydroxybenzoate ERα Competitive Binding IC50 6.0 x 10-6 M[1]
Isobutyl p-hydroxybenzoate ERβ Competitive Binding IC50 5.0 x 10-6 M[1]
Butylparaben ERα Competitive Binding RBA 0.08% (Estradiol = 100%)
Propylparaben ERα Competitive Binding RBA 0.03% (Estradiol = 100%)
Ethylparaben ERα Competitive Binding RBA 0.01% (Estradiol = 100%)

| Methylparaben | ERα Competitive Binding | RBA | 0.01% (Estradiol = 100%) |

IC50: Half maximal inhibitory concentration. RBA: Relative Binding Affinity.

Anti-Androgenic Activity

Several studies have demonstrated that parabens can act as androgen receptor (AR) antagonists, inhibiting the action of androgens like testosterone (B1683101). Notably, it has been reported that androgen receptor binding and anti-androgenic activity are highest for parabens with aryloxy side chains, such as phenylparaben and benzylparaben, and this activity decreases with the length of the alkyl side chain.[2] This suggests that this compound may be a more potent anti-androgen compared to its alkyl counterparts.

Table 2: Anti-Androgenic Activity of Various Parabens

Compound Assay Type Concentration % Inhibition of Testosterone-Induced Transcriptional Activity
Methylparaben AR Transcriptional Activation 10 µM 40%[3][4]
Propylparaben AR Transcriptional Activation 10 µM 19%[3][4]

| Butylparaben | AR Transcriptional Activation | 10 µM | 33%[3][4] |

Interference with Steroidogenesis

Parabens can interfere with the production of steroid hormones. This can occur through the inhibition of key enzymes in the steroidogenesis pathway.

The H295R cell line is a valuable in vitro model for assessing the effects of chemicals on steroidogenesis as it expresses most of the key enzymes involved in the pathway.

Table 3: Effects of Parabens on Steroid Hormone Production in H295R Cells

Compound Hormone Measured Effect
Ethylparaben Progesterone Significant increase in production[5][6]
Butylparaben Progesterone Significant increase in production[5][6]
Ethylparaben Testosterone, Estradiol (B170435) No significant effect[7]

| Butylparaben | Testosterone, Estradiol | No significant effect[7] |

Parabens have been shown to inhibit 17β-hydroxysteroid dehydrogenases (17β-HSDs), enzymes crucial for the metabolism of estrogens and androgens. Phenylparaben was identified as a potential inhibitor of 17β-HSD2 in a virtual screening study.[8] Inhibition of 17β-HSD2 would lead to a decrease in the inactivation of estradiol, potentially increasing its local concentration and estrogenic effect.

Table 4: Inhibition of 17β-Hydroxysteroid Dehydrogenases by Parabens

Compound Enzyme Endpoint Result
Ethylparaben 17β-HSD2 IC50 4.6 ± 0.8 µM[8]
Hexylparaben 17β-HSD1 IC50 2.6 ± 0.6 µM[8]
Heptylparaben 17β-HSD1 IC50 1.8 ± 0.3 µM[8]

| Phenylparaben | 17β-HSD2 | % Inhibition at 20 µM | Data not available, identified as a "virtual hit"[8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

  • Materials: Rat uterine cytosol (as a source of estrogen receptors), [³H]-17β-estradiol, test compound (this compound), unlabeled 17β-estradiol (for standard curve), assay buffer, scintillation cocktail, and a scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the test compound and unlabeled 17β-estradiol.

    • In assay tubes, combine a fixed amount of rat uterine cytosol and [³H]-17β-estradiol with the various concentrations of the test compound or unlabeled 17β-estradiol.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Construct a competition curve by plotting the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol.

    • The Relative Binding Affinity (RBA) can be calculated relative to 17β-estradiol.

Androgen Receptor Transcriptional Activation Assay

This cell-based assay measures the ability of a chemical to induce or inhibit the transcriptional activity of the androgen receptor.

  • Materials: A cell line stably transfected with the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (e.g., MDA-kb2 cells). Cell culture medium, testosterone (agonist), a known anti-androgen like flutamide (B1673489) (antagonist control), test compound (this compound), and a luciferase assay system.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to attach.

    • For agonist testing, expose the cells to a range of concentrations of the test compound.

    • For antagonist testing, expose the cells to a range of concentrations of the test compound in the presence of a fixed concentration of testosterone.

    • Include appropriate controls (vehicle, testosterone alone, flutamide + testosterone).

    • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Assess cell viability to rule out cytotoxicity.

    • Data is analyzed to determine if the test compound induces (agonist) or inhibits (antagonist) reporter gene expression.

H295R Steroidogenesis Assay

This in vitro assay is used to assess the effects of chemicals on the production of steroid hormones, including estradiol, testosterone, and progesterone.

  • Materials: Human H295R adrenocortical carcinoma cells, cell culture medium, test compound (this compound), forskolin (B1673556) (positive control to stimulate steroidogenesis), a known inhibitor of steroidogenesis (e.g., prochloraz), and analytical methods for hormone quantification (e.g., ELISA or LC-MS/MS).

  • Procedure:

    • Plate H295R cells in multi-well plates and allow them to acclimate.

    • Expose the cells to a range of concentrations of the test compound for a specified duration (e.g., 48 hours).

    • Include solvent controls and positive controls (forskolin and a known inhibitor).

    • After exposure, collect the cell culture medium for hormone analysis.

    • Measure the concentrations of estradiol, testosterone, progesterone, and other relevant steroid hormones in the medium.

    • Assess cell viability to ensure that observed effects on hormone levels are not due to cytotoxicity.

    • Analyze the data to determine if the test compound significantly alters the production of steroid hormones compared to the solvent control.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the endocrine-disrupting potential of this compound.

Signaling Pathways

Estrogen_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds PhB Phenyl 4-hydroxybenzoate PhB->ER Potentially Binds (Agonist) ER_HSP Inactive ER-HSP Complex ER_dimer ER Dimerization ER->ER_dimer Translocation HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates

Caption: Estrogen Receptor Signaling Pathway.

Androgen_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus T Testosterone (T) AR Androgen Receptor (AR) T->AR Binds PhB Phenyl 4-hydroxybenzoate PhB->AR Binds (Antagonist) No_Transcription Transcription Blocked PhB->No_Transcription AR_HSP Inactive AR-HSP Complex AR_dimer AR Dimerization AR->AR_dimer Translocation HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor Signaling (Antagonism).

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1, 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19) PhB This compound (Potential Inhibition) PhB->Testosterone PhB->Estradiol

Caption: Simplified Steroidogenesis Pathway.

Experimental Workflows

Receptor_Binding_Assay_Workflow start Start: Prepare Reagents step1 Incubate Receptor Source, Radioligand, and Test Compound start->step1 step2 Separate Bound and Free Ligand step1->step2 step3 Measure Radioactivity of Bound Fraction step2->step3 step4 Generate Competition Curve step3->step4 end Calculate IC50 and RBA step4->end

Caption: Receptor Binding Assay Workflow.

H295R_Assay_Workflow start Start: Culture H295R Cells step1 Expose Cells to Test Compound (48h) start->step1 step2 Collect Cell Culture Medium step1->step2 step3 Quantify Hormone Levels (ELISA or LC-MS/MS) step2->step3 step4 Assess Cell Viability step3->step4 end Analyze Hormone Production Data step4->end

Caption: H295R Steroidogenesis Assay Workflow.

Conclusion

The available evidence, largely derived from studies on the paraben class of chemicals, suggests that this compound has the potential to act as an endocrine disruptor. The primary mechanisms of concern are its potential for weak estrogenic activity, significant anti-androgenic activity, and interference with steroid hormone metabolism, particularly through the inhibition of key enzymes like 17β-HSD2.

While direct quantitative data for this compound is sparse, the structure-activity relationships within the paraben family indicate that its aryloxy side chain could confer greater anti-androgenic potential compared to commonly studied alkyl parabens. The identification of phenylparaben as a potential inhibitor of estradiol inactivation further strengthens the case for its endocrine-disrupting capabilities.

For researchers, scientists, and drug development professionals, these findings underscore the importance of considering the endocrine-disrupting potential of this compound and other parabens in safety assessments and during the development of new formulations. Further research is warranted to generate specific quantitative data for this compound in a comprehensive battery of in vitro and in vivo endocrine disruptor screening assays to fully characterize its risk to human health.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Phenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenyl 4-hydroxybenzoate (B8730719), also known as phenylparaben, is a member of the paraben family of preservatives used in cosmetics, pharmaceuticals, and food products to prevent microbial growth.[1][2][3][4] Accurate and reliable quantification of Phenyl 4-hydroxybenzoate is crucial for quality control, formulation development, and stability testing. This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method utilizes a reversed-phase C18 column with UV detection, providing excellent selectivity, sensitivity, and accuracy.

Methodology

A reverse-phase HPLC method was developed and validated for the analysis of this compound. The chromatographic conditions were optimized to achieve a symmetrical peak shape, good resolution, and a short run time.

Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile (B52724) : 0.1% Phosphoric acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard (≥98.0% purity)[1]

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade) for sample and standard preparation

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol.

  • Further dilute the solution with the mobile phase to bring the expected concentration of this compound within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. Calibration Curve

  • Inject 10 µL of each working standard solution into the HPLC system.

  • Record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to determine the linearity, slope, and intercept of the calibration curve.

5. Sample Analysis

  • Inject 10 µL of the prepared sample solution into the HPLC system.

  • Record the peak area of the this compound peak.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the analysis of this compound.

System Suitability

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005800
% RSD of Peak Area ≤ 2.0% (for 6 injections)0.8%

Method Validation Data

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantification (LOQ) (µg/mL) 0.7
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Retention Time (min) ~ 5.2

This application note describes a simple, rapid, and reliable HPLC method for the quantitative analysis of this compound. The method is validated and demonstrates excellent linearity, accuracy, precision, and sensitivity. This method is suitable for routine quality control analysis of this compound in various sample matrices within the pharmaceutical and cosmetic industries.

Protocols

Protocol 1: Preparation of Mobile Phase

  • Measure 600 mL of HPLC grade acetonitrile into a 1000 mL graduated cylinder.

  • Measure 400 mL of HPLC grade water into a separate 1000 mL graduated cylinder.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the water. Caution: Always add acid to water.

  • Mix the acidified water thoroughly.

  • Combine the 600 mL of acetonitrile and 400 mL of acidified water into a 1000 mL solvent bottle.

  • Mix well and degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

Protocol 2: HPLC System Setup and Equilibration

  • Ensure all solvent lines are properly placed in the correct solvent bottles.

  • Turn on the HPLC system components: pump, autosampler, column oven, and detector.

  • Set the chromatographic conditions as specified in the "Chromatographic Conditions" table.

  • Purge the pump with the mobile phase to remove any air bubbles.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis.

Logical_Relationship Analyte This compound Method HPLC Method Analyte->Method Parameters Chromatographic Parameters Method->Parameters Validation Method Validation Parameters->Validation Result Accurate Quantification Validation->Result

Caption: Logical relationship of method development.

References

Application Note: Gas Chromatography Protocol for the Determination of Phenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative determination of Phenyl 4-hydroxybenzoate (B8730719) using gas chromatography-mass spectrometry (GC-MS). Phenyl 4-hydroxybenzoate, a member of the paraben family, is utilized as a preservative in various pharmaceutical and cosmetic products.[1][2] Accurate and reliable quantification is crucial for quality control and safety assessment. The described method involves sample extraction, derivatization to enhance volatility and thermal stability, followed by GC-MS analysis. This protocol is intended to serve as a comprehensive guide for researchers and analysts in drug development and quality control laboratories.

Introduction

This compound is an ester of p-hydroxybenzoic acid used for its antimicrobial properties in a range of products. Monitoring its concentration is essential to ensure compliance with regulatory limits and to guarantee product safety and efficacy. Gas chromatography, particularly when coupled with a mass spectrometer, offers a highly sensitive and selective technique for the analysis of semi-volatile compounds like this compound.[3] Due to the polar nature of the hydroxyl group, derivatization is often employed to improve chromatographic peak shape and sensitivity.[4] This protocol details a robust method for the analysis of this compound in a representative sample matrix.

Experimental Protocol

This section outlines the complete methodology for the determination of this compound, from sample preparation to data acquisition.

Materials and Reagents
  • This compound analytical standard (≥98.0% purity)

  • Internal Standard (IS): (e.g., Phenyl Acetate-d5 or a structurally similar compound not present in the sample)

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Dichloromethane (B109758), Acetonitrile, Methanol, Ethyl Acetate (B1210297) (HPLC or GC grade)

  • Solid-Phase Extraction (SPE) Cartridges: Silica-based, 500 mg, 6 mL

  • Anhydrous Sodium Sulfate (B86663)

  • Deionized Water

Sample Preparation: Solid-Phase Extraction (SPE)

This SPE method is designed to extract this compound from a liquid sample matrix (e.g., a cosmetic or pharmaceutical formulation).

  • Sample Dilution: Accurately weigh approximately 1 g of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 1:1 (v/v) mixture of dichloromethane and acetonitrile.

  • Internal Standard Spiking: Add a known concentration of the internal standard to the diluted sample.

  • SPE Cartridge Conditioning: Condition a silica (B1680970) SPE cartridge by passing 5 mL of methanol, followed by 5 mL of the dichloromethane/acetonitrile mixture through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load 10 mL of the diluted sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a non-polar solvent (e.g., hexane) to remove non-polar interferences.

  • Analyte Elution: Elute the this compound and the internal standard from the cartridge with 10 mL of ethyl acetate into a clean collection tube.

  • Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen at 40°C to a final volume of approximately 500 µL.

Derivatization
  • To the concentrated extract (500 µL), add 100 µL of the BSTFA derivatization reagent.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC System or equivalent.

  • Mass Spectrometer: Agilent 5975C Series MSD or equivalent.

  • Column: BP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp 1: Increase to 176°C at a rate of 2°C/min.

    • Ramp 2: Increase to 280°C at a rate of 50°C/min, hold for 1 minute.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (m/z 50-550) for qualitative confirmation.

  • SIM Ions for this compound-TMS derivative (m/z): (Note: These are predicted ions; actual ions should be confirmed by analyzing a standard.)

    • Quantifier ion: To be determined from the mass spectrum of the derivatized standard.

    • Qualifier ions: To be determined from the mass spectrum of the derivatized standard.

Data Presentation

The following table summarizes representative quantitative data for the analysis of this compound based on typical performance for similar paraben analyses.

ParameterThis compound
Retention Time (min) 12 - 17 (dependent on exact GC conditions)
Linearity Range (µg/mL) 0.5 - 100
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3

Note: The values presented in this table are representative and should be experimentally determined during method validation.

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing and Dilution Spiking Internal Standard Spiking Sample->Spiking Conditioning SPE Cartridge Conditioning Spiking->Conditioning Loading Sample Loading onto SPE Conditioning->Loading Washing Washing of SPE Cartridge Loading->Washing Elution Analyte Elution Washing->Elution Drying Drying and Concentration Elution->Drying Deriv Addition of BSTFA and Heating Drying->Deriv Injection GC Injection Deriv->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

References

Application Notes: Phenyl 4-hydroxybenzoate as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl 4-hydroxybenzoate (B8730719), a phenyl ester of p-hydroxybenzoic acid, serves as a reliable internal standard for quantitative analysis by mass spectrometry, particularly in complex biological matrices. Its chemical properties, including its stability and ionization efficiency, make it a suitable candidate for correcting variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of Phenyl 4-hydroxybenzoate as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of thiosulfate (B1220275) in human blood and urine, a key biomarker for hydrogen sulfide (B99878) poisoning.[1][2]

Physicochemical Properties and Rationale for Use

This compound is a solid compound with a molecular weight of 214.22 g/mol and a chemical formula of C₁₃H₁₀O₃. For mass spectrometry, its utility as an internal standard is attributed to its distinct mass-to-charge ratio and fragmentation pattern, which allows for its detection without interference from endogenous components in biological samples. In the context of thiosulfate analysis, which requires derivatization to improve chromatographic retention and sensitivity, this compound does not undergo the same derivatization process, ensuring its signal is independent of the derivatization reaction efficiency. It is particularly well-suited for methods employing electrospray ionization (ESI) in negative mode.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of thiosulfate and the internal standard, this compound, based on the referenced method.

Table 1: Mass Spectrometry Parameters

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
Thiosulfate (derivatized)Negative ESI293.081.0
This compound (Internal Standard)Negative ESI213.093.0

Table 2: Chromatographic and Method Performance

ParameterValue
Analyte Thiosulfate
Retention TimeApproximately 5.8 min
Linearity Range (Blood)0.5 - 250 µM[1][2]
Linearity Range (Urine)0.25 - 250 µM[1][2]
Internal Standard This compound
Retention TimeApproximately 6.2 min
Concentration in Sample1.0 µM

Experimental Protocols

This section provides a detailed methodology for the quantification of thiosulfate in human blood and urine using this compound as an internal standard. The protocol is adapted from the validated method described by Maseda et al. (2017).

Materials and Reagents
  • This compound (analytical standard)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Pentafluorobenzyl bromide (PFB-Br)

  • Ascorbic acid

  • Sodium chloride

  • Human blood and urine samples

Preparation of Internal Standard Stock and Working Solutions
  • Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of this compound in methanol to prepare a 1 mM stock solution.

  • Working Solution (8 µM): Dilute the stock solution with methanol to create an 8 µM working solution of the internal standard.[2]

Sample Preparation

For Blood Samples:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood.

  • Add 50 µL of 200 mM ascorbic acid.

  • Add 50 µL of 5% sodium chloride solution.

  • Add 50 µL of 20 mM pentafluorobenzyl bromide in methanol (derivatizing agent).

  • Add 50 µL of the 8 µM this compound internal standard working solution.[2]

  • Vortex the mixture for 30 seconds.

  • Incubate at 60°C for 30 minutes.

  • After incubation, add 700 µL of methanol and vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

For Urine Samples:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of urine.

  • Add 50 µL of 200 mM ascorbic acid.

  • Add 50 µL of 5% sodium chloride solution.

  • Add 50 µL of 20 mM pentafluorobenzyl bromide in methanol.

  • Add 50 µL of the 8 µM this compound internal standard working solution.

  • Follow steps 6-11 from the blood sample preparation protocol.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-7 min: 30% to 90% B

    • 7-9 min: 90% B

    • 9.1-12 min: 30% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Derivatized Thiosulfate: m/z 293.0 → 81.0

    • This compound: m/z 213.0 → 93.0

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Blood or Urine Sample add_reagents Add Ascorbic Acid, NaCl, PFB-Br sample->add_reagents add_is Add this compound (Internal Standard) add_reagents->add_is derivatization Incubate (60°C, 30 min) add_is->derivatization protein_ppt Protein Precipitation (Methanol) derivatization->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification results Results (µM) quantification->results

Caption: Experimental workflow for thiosulfate analysis.

logical_relationship analyte Thiosulfate derivatization Derivatization (PFB-Br) analyte->derivatization derivatized_analyte Derivatized Thiosulfate derivatization->derivatized_analyte lcms LC-MS/MS System derivatized_analyte->lcms is This compound (Internal Standard) is->lcms ratio Peak Area Ratio (Analyte / IS) lcms->ratio concentration Analyte Concentration ratio->concentration

Caption: Logical relationship of analytical components.

References

Application of Phenyl 4-hydroxybenzoate in the Synthesis of Novel Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-hydroxybenzoate (B8730719) is a versatile monomer employed in the synthesis of advanced aromatic polyesters, particularly those exhibiting high thermal stability and liquid crystalline properties. Its rigid structure contributes to the formation of polymers with exceptional mechanical strength and chemical resistance, making them suitable for a range of high-performance applications. This document provides detailed application notes and experimental protocols for the synthesis of novel polymers utilizing Phenyl 4-hydroxybenzoate and its derivatives.

Application Notes

This compound serves as a key building block for various classes of polymers, primarily through melt polycondensation reactions. The resulting polymers, wholly aromatic polyesters, are noted for their ordered structures and high-performance characteristics.

Key Polymer Classes:

  • Homopolymers (Poly(4-hydroxybenzoate)): The homopolymer of 4-hydroxybenzoic acid is a highly crystalline and thermally stable material, though its high melting point can present processing challenges.[1][2] The synthesis can be achieved from this compound through a self-polycondensation reaction involving the elimination of phenol (B47542) at elevated temperatures.

  • Copolyesters: To enhance processability and tailor material properties, this compound is frequently copolymerized with other aromatic monomers. Common comonomers include:

    • Aromatic Dicarboxylic Acids: Such as terephthalic acid or isophthalic acid, which are used in conjunction with aromatic diols.

    • Other Hydroxybenzoic Acids: Like 3-hydroxybenzoic acid, to introduce "kinks" in the polymer chain and modify crystallinity and solubility.[3][4]

    • Biphenol and Naphthoic Acid Derivatives: To create liquid crystalline polymers (LCPs) with exceptional thermomechanical properties.[1]

Mechanism of Polymerization:

The primary polymerization mechanism is melt polycondensation , a type of step-growth polymerization. When this compound is heated, typically in the presence of a catalyst, a transesterification reaction occurs. The hydroxyl group of one monomer attacks the ester linkage of another, leading to the formation of a polyester (B1180765) chain and the elimination of phenol as a byproduct. To drive the reaction to completion and achieve high molecular weights, the phenol byproduct is continuously removed from the reaction mixture, often by applying a vacuum.[1][2]

Properties and Applications:

Polymers derived from this compound exhibit a range of desirable properties, including:

  • High Thermal Stability: Decomposition temperatures often exceed 450°C.[3]

  • Excellent Mechanical Strength: The rigid aromatic backbone imparts high tensile strength and modulus.

  • Chemical Resistance: These polymers are resistant to a wide range of solvents and chemicals.

  • Liquid Crystalline Behavior: Certain copolyesters exhibit thermotropic liquid crystalline phases, which allows for the production of highly oriented fibers and moldings with anisotropic properties.

These properties make them suitable for demanding applications in electronics (connectors, sockets), automotive components (under-the-hood parts), aerospace, and as high-strength fibers. While not directly used in signaling pathways, the biocompatibility and sterilizability of some of these polymers could make them candidates for specialized drug delivery systems or medical device components where high strength and inertness are required.

Experimental Protocols

Protocol 1: Synthesis of Wholly Aromatic Copolyester from 4-Acetoxybenzoic Acid and 4'-Acetoxybiphenyl-3-carboxylic Acid (Representative Melt Polycondensation)

This protocol describes a typical melt polycondensation for synthesizing a wholly aromatic copolyester. While this example uses acetylated monomers, the procedure is analogous to syntheses involving this compound, with phenol being the byproduct instead of acetic acid.

Materials:

  • 3-Acetoxybenzoic acid (3ABA)

  • 4′-Acetoxybiphenyl-3-carboxylic acid (3ABCA)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • 100 mL three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Inert gas inlet

  • Vacuum outlet

  • Heating mantle or metal bath with temperature controller

  • Condenser and collection flask for byproduct

Procedure:

  • Monomer Charging: A mixture of 3-acetoxybenzoic acid and 4′-acetoxybiphenyl-3-carboxylic acid in the desired molar ratio is loaded into the three-neck round-bottom flask. For example, for a 50:50 copolymer (BP50), equimolar amounts are used.

  • Inerting the System: The flask is equipped with a mechanical stirrer, an inert gas inlet, and a vacuum outlet connected to a condenser and collection flask. The system is evacuated and backfilled with inert gas (argon or nitrogen) three times to remove any oxygen.

  • Initial Heating and Melting: Under a slow flow of inert gas, the flask is immersed in a preheated metal bath or heating mantle at a temperature sufficient to melt the monomers (e.g., 240°C). The mixture is stirred to ensure homogeneity.

  • Polycondensation - Stage 1 (Atmospheric Pressure): The temperature is gradually increased. For instance, the temperature can be raised by 10°C every 30 minutes until it reaches 280°C. During this stage, acetic acid (the byproduct) will begin to distill from the reaction mixture and can be collected in the receiving flask.

  • Polycondensation - Stage 2 (Under Vacuum): After the initial evolution of acetic acid subsides (typically after about 60 minutes at the maximum temperature), a vacuum is slowly applied to the system (<1 mm Hg). The application of vacuum is crucial for removing the remaining byproduct and driving the polymerization reaction towards the formation of a high molecular weight polymer.

  • Monitoring Viscosity: As the polymerization proceeds, the viscosity of the melt will increase significantly. The stirring torque of the mechanical stirrer can be used as an indicator of the increasing molecular weight.

  • Reaction Completion and Cooling: The reaction is continued under vacuum until the desired melt viscosity is achieved (typically 1-2 hours under vacuum). The vacuum is then broken with inert gas, and the hot polymer is allowed to cool to room temperature.

  • Isolation and Purification: The resulting solid polymer can be removed from the flask (sometimes requiring breaking the flask if the polymer is very rigid). The polymer can be purified by dissolving it in a suitable solvent (if soluble) and precipitating it into a non-solvent, followed by drying in a vacuum oven.

Data Presentation

The properties of the resulting polymers are highly dependent on the monomer composition. Below is a summary of typical data for wholly aromatic copolyesters synthesized from 3-hydroxybenzoic acid (3HBA) and 4'-hydroxybiphenyl-3-carboxylic acid (3HBCA) derivatives.

Copolymer Composition (3HBCA:3HBA)Intrinsic Viscosity (dL/g)Glass Transition Temperature (T g , °C)5% Weight Loss Temperature (T d5 , °C)
0:100 (Poly(3HBA))~0.6~150> 450
20:80~0.7~165> 450
40:60~0.8~180> 450
60:40~0.8~190> 450

Data is representative and sourced from studies on similar wholly aromatic copolyesters.[3]

Visualizations

Experimental Workflow for Melt Polycondensation

experimental_workflow Monomers Charge Monomers (e.g., this compound) Inerting Inerting with N2/Ar Monomers->Inerting Heating Heat to Melt (e.g., 240°C) Inerting->Heating Poly_Atmos Polycondensation (Atmospheric Pressure) Byproduct Removal Heating->Poly_Atmos Poly_Vac Polycondensation (Under Vacuum) High MW Formation Poly_Atmos->Poly_Vac Cooling Cool to Room Temp. Poly_Vac->Cooling Isolation Isolate Polymer Cooling->Isolation Characterization Characterization (Viscosity, DSC, TGA) Isolation->Characterization

Caption: Workflow for the synthesis of aromatic polyesters via melt polycondensation.

Relationship Between Monomer Composition and Polymer Properties

property_relationship cluster_monomers Monomer Composition cluster_properties Resulting Polymer Properties MonomerA Rigid Monomer (e.g., this compound) Tg Glass Transition Temp. (Tg) MonomerA->Tg Increases Tm Melting Temp. (Tm) & Crystallinity MonomerA->Tm Increases Solubility Solubility MonomerA->Solubility Decreases Mechanical Mechanical Strength MonomerA->Mechanical Increases MonomerB Flexible/Kinked Monomer (e.g., 3-Hydroxybenzoic Acid) MonomerB->Tg Decreases MonomerB->Tm Decreases MonomerB->Solubility Increases

Caption: Influence of monomer structure on key polymer properties.

References

Phenyl 4-hydroxybenzoate: A Versatile Precursor for the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-hydroxybenzoate (B8730719), a white crystalline solid, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its stable structure and reactive functional groups make it an ideal precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those based on the salicylate (B1505791) scaffold. This document provides detailed application notes and experimental protocols for the use of Phenyl 4-hydroxybenzoate in the synthesis of anti-inflammatory APIs.

This compound serves as a valuable starting material due to its role as a protected form of 4-hydroxybenzoic acid. The phenyl ester can be selectively cleaved under specific conditions to yield the carboxylic acid, which can then be further modified to produce various therapeutic agents. Its applications primarily lie in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target inflammatory pathways.[1][2]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₃H₁₀O₃[1]
Molecular Weight 214.22 g/mol [1]
CAS Number 17696-62-7[1]
Appearance White crystalline solid[1]
Purity ≥98.0% (GC) or ≥99.0% (HPLC)[1]
Melting Point 175-178 °C
Solubility Soluble in polar organic solvents[1]
Storage 2-8°C[3]

Application as a Precursor for Salicylate-Based APIs

This compound is an excellent precursor for the synthesis of salicylate-based APIs, which are known for their anti-inflammatory, analgesic, and antipyretic properties. The general synthetic strategy involves the initial hydrolysis of the phenyl ester to unmask the carboxylic acid functionality of 4-hydroxybenzoic acid. This intermediate can then be converted into various APIs.

One important class of APIs that can be synthesized from this precursor are analogs of Salsalate. Salsalate, a dimer of salicylic (B10762653) acid, is a non-steroidal anti-inflammatory drug used in the treatment of rheumatoid arthritis and other inflammatory conditions.[2] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[4]

Experimental Protocols

The following protocols detail the synthesis of a Salsalate analog from this compound. The workflow involves two main stages: hydrolysis of the precursor and subsequent dimerization of the resulting 4-hydroxybenzoic acid.

Protocol 1: Hydrolysis of this compound to 4-Hydroxybenzoic Acid

This protocol describes the base-catalyzed hydrolysis of the phenyl ester to yield 4-hydroxybenzoic acid.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (B145695)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in deionized water and transfer to a beaker.

  • Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH 2-3).

  • A white precipitate of 4-hydroxybenzoic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Dry the product in a vacuum oven to a constant weight.

  • The crude product can be recrystallized from hot water or an ethanol-water mixture to improve purity.

Protocol 2: Synthesis of a Salsalate Analog (Salicylsalicylic Acid) from 4-Hydroxybenzoic Acid

This protocol outlines the self-condensation of 4-hydroxybenzoic acid to form a Salsalate analog.

Materials:

  • 4-Hydroxybenzoic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂) or a similar activating agent

  • Pyridine (as a catalyst and solvent)

  • Anhydrous diethyl ether or dichloromethane

  • Round-bottom flask with a drying tube

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend 4-hydroxybenzoic acid (2 equivalents) in anhydrous pyridine.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1 equivalent) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude Salsalate analog can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Mechanism of Action and Signaling Pathways

The therapeutic effects of salicylate-based APIs derived from this compound are primarily attributed to their anti-inflammatory properties. The active metabolite, salicylic acid or its analogs, exerts its effects through multiple signaling pathways.

1. Inhibition of Cyclooxygenase (COX) Enzymes: Salicylates are well-known inhibitors of COX-1 and COX-2 enzymes.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, salicylates prevent the production of prostaglandins, thereby reducing the inflammatory response.

2. Modulation of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Salicylates have been shown to inhibit the activation of NF-κB, leading to a downstream reduction in the production of inflammatory cytokines and chemokines.[3]

3. Activation of AMP-activated Protein Kinase (AMPK): Recent studies have indicated that salicylates can activate AMPK, a key regulator of cellular energy metabolism. AMPK activation has been linked to anti-inflammatory effects, suggesting another pathway through which these drugs exert their therapeutic benefits.[3]

Visualizing the Synthetic and Signaling Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

G cluster_0 Synthesis of Salsalate Analog A This compound B 4-Hydroxybenzoic Acid A->B Protocol 1: Hydrolysis (NaOH, H₂O/EtOH, Reflux) C Salsalate Analog B->C Protocol 2: Dimerization (SOCl₂, Pyridine)

Synthetic workflow from this compound to a Salsalate analog.

G cluster_0 Anti-inflammatory Signaling Pathway of Salicylates cluster_1 COX Pathway cluster_2 NF-κB Pathway Salicylates Salicylates (from Salsalate analog) COX COX-1 / COX-2 Salicylates->COX Inhibition IKK IKK Salicylates->IKK Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NF_kB NF-κB Activation IKK->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes

Mechanism of action of salicylate-based APIs.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a range of active pharmaceutical ingredients, particularly salicylate-based anti-inflammatory drugs. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in the creation of novel therapeutics. A thorough understanding of its properties, synthetic transformations, and the mechanisms of action of its derivatives is essential for advancing the development of new and improved medications for inflammatory diseases.

References

Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Phenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-hydroxybenzoate (B8730719), also known as phenylparaben, is an ester of 4-hydroxybenzoic acid. As a member of the paraben family, it is utilized for its antimicrobial properties, primarily as a preservative in cosmetics, pharmaceuticals, and food products to prevent the growth of bacteria and fungi.[1] The antimicrobial efficacy of parabens is generally correlated with the length of their alkyl or aryl chain, with longer chains often exhibiting greater activity but lower water solubility. Phenyl 4-hydroxybenzoate's mechanism of action is believed to involve the disruption of microbial membrane integrity and key enzymatic activity.[2] This document provides detailed protocols for the in vitro antimicrobial susceptibility testing of this compound, along with a summary of available quantitative data and a visual representation of its proposed antimicrobial mechanism.

Data Presentation

While extensive quantitative data for this compound is not as widely published as for other common parabens, the following tables summarize available data and data for structurally related compounds to provide a comparative baseline. It is crucial to conduct specific testing to determine the unique antimicrobial profile of this compound for any new application.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds against Bacteria

MicroorganismStrainThis compound (µg/mL)4-Hydroxybenzoic Acid (µg/mL)[3]Methylparaben (µg/mL)Propylparaben (µg/mL)
Staphylococcus aureusATCC 25923Data not available36,000 - 72,0004000[4]500
Escherichia coliATCC 25922Data not available36,000 - 72,0002000[4]500
Pseudomonas aeruginosaATCC 27853Data not available36,000 - 72,000>1000010000
Bacillus subtilisATCC 6633Data not available36,000 - 72,0002000500
Proteus vulgarisNCTC 4175Data not available36,000 - 72,000Data not availableData not available

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds against Fungi

MicroorganismStrainThis compound (µg/mL)4-Hydroxybenzoic Acid (µg/mL)[3]Methylparaben (µg/mL)Propylparaben (µg/mL)
Candida albicansATCC 10231Data not available36,000 - 72,0001000[4]1000
Aspergillus nigerATCC 16404500[5]36,000 - 72,0001000[4]1000
Penicillium notatum-500[5]Data not availableData not availableData not available
Mucor rouxii-500[5]Data not availableData not availableData not available
Saccharomyces cerevisiae-Data not availableData not available1000500

Table 3: Zone of Inhibition Data for 4-Hydroxybenzoic Acid

MicroorganismZone of Inhibition (mm)[3]
Staphylococcus aureus12.00 - 16.00
Escherichia coli9.00 - 13.00
Pseudomonas aeruginosa9.00 - 12.00
Bacillus subtilis11.00 - 15.00
Proteus vulgaris10.00 - 14.00
Candida albicans9.00 - 12.00

Experimental Protocols

The following are detailed protocols for determining the in vitro antimicrobial susceptibility of this compound. These methods are based on established standards.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

  • This compound

  • Suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, Ethanol)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (standard strains, e.g., from ATCC)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent to a known stock concentration (e.g., 10,000 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours for bacteria, 24-48 hours for fungi), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).

  • Controls:

    • Growth Control: A well containing broth and inoculum, but no test compound.

    • Sterility Control: A well containing only broth to check for contamination.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Agar (B569324) Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • This compound

  • Suitable solvent

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial cultures

  • Sterile saline and 0.5 McFarland standard

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Disk Preparation and Application:

    • Impregnate sterile filter paper disks with a known concentration of the this compound solution.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

  • Controls:

    • Positive Control: A disk with a standard antibiotic known to be effective against the test microorganism.

    • Negative Control: A disk impregnated with the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

  • This compound

  • Appropriate broth medium

  • Microbial cultures

  • Sterile test tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilution and plating (pipettes, tubes, agar plates)

  • Colony counter

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension and dilute it in broth to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Test Setup:

    • Prepare tubes or flasks containing broth with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube without the test compound.

  • Inoculation and Incubation: Inoculate each tube with the prepared microbial suspension and incubate in a shaking incubator at the appropriate temperature.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of each aliquot in sterile saline and plate a known volume onto agar plates.

  • Colony Counting: Incubate the plates until colonies are visible and then count the number of colony-forming units (CFUs).

  • Data Analysis: Calculate the log₁₀ CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and the proposed mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_disk Disk Diffusion Assay cluster_timekill Time-Kill Assay start Start: Obtain Phenyl 4-hydroxybenzoate prep_compound Prepare Stock Solution start->prep_compound prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution in 96-well plate prep_compound->serial_dilution prep_disk Impregnate Disks prep_compound->prep_disk setup_tubes Setup Test Tubes with Varying Concentrations prep_compound->setup_tubes inoculate_mic Inoculate wells prep_inoculum->inoculate_mic inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate inoculate_tubes Inoculate Tubes prep_inoculum->inoculate_tubes serial_dilution->inoculate_mic incubate_mic Incubate inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic place_disk Place Disks on Agar prep_disk->place_disk inoculate_plate->place_disk incubate_disk Incubate place_disk->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone setup_tubes->inoculate_tubes sample_plate Sample and Plate at Time Intervals inoculate_tubes->sample_plate count_colonies Incubate and Count Colonies sample_plate->count_colonies plot_curve Plot Time-Kill Curve count_colonies->plot_curve

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Mechanism_of_Action cluster_compound This compound cluster_cell Microbial Cell cluster_targets Intracellular Targets cluster_effects Cellular Effects compound This compound membrane Cell Membrane compound->membrane Interacts with cytoplasm Cytoplasm compound->cytoplasm Penetrates disruption Membrane Disruption & Increased Permeability membrane->disruption dna_rna DNA/RNA Synthesis cytoplasm->dna_rna enzymes Essential Enzymes (e.g., ATPase) cytoplasm->enzymes inhibition Inhibition of Macromolecule Synthesis & Enzyme Activity dna_rna->inhibition enzymes->inhibition cell_death Cell Death disruption->cell_death inhibition->cell_death

Caption: Proposed antimicrobial mechanism of this compound.

References

Application Notes and Protocols: Esterification of Phenyl 4-hydroxybenzoate for Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ester and ether derivatives of Phenyl 4-hydroxybenzoate (B8730719) (also known as phenylparaben). Phenyl 4-hydroxybenzoate is a valuable building block in organic synthesis, and its derivatization is crucial for the development of new compounds with applications in pharmaceuticals, liquid crystals, and material science.[1][2] The protocols outlined below focus on two primary synthetic pathways: O-acylation for the synthesis of esters and the Williamson ether synthesis for the preparation of ethers. This guide includes reaction schemes, step-by-step methodologies, and tables of quantitative data for synthesized derivatives to facilitate reproducibility and further research.

Introduction

This compound is an organic compound featuring a phenolic hydroxyl group that can serve as a versatile handle for synthetic modifications.[1] The esterification or etherification of this hydroxyl group allows for the introduction of various functional moieties, leading to the creation of diverse molecular architectures. These derivatives are of significant interest, particularly in the field of liquid crystals, where modifications to the molecular structure can fine-tune mesomorphic properties.[1][2]

This document details two robust methods for the derivatization of this compound:

  • O-Acylation (Esterification): The reaction of the phenolic hydroxyl group with acyl chlorides or carboxylic acids to form ester derivatives. This is a common strategy for producing molecules with varied electronic and steric properties.

  • Williamson Ether Synthesis (O-Alkylation): The reaction of the corresponding phenoxide with an alkyl halide to generate ether derivatives. This classic SN2 reaction is a reliable method for introducing alkyl chains.[3][4][5][6]

Reaction Pathways

The synthesis of ester and ether derivatives from this compound follows two primary pathways, as illustrated below.

logical_relationships cluster_main Derivative Synthesis from this compound cluster_ester Pathway 1: O-Acylation (Esterification) cluster_ether Pathway 2: O-Alkylation (Williamson Ether Synthesis) start This compound reagent_acyl Acyl Chloride (R-COCl) Pyridine (B92270), CH2Cl2 start->reagent_acyl Reacts with reagent_base Base (e.g., K2CO3) Solvent (e.g., Acetone) start->reagent_base Reacts with product_ester 4-(Phenoxycarbonyl)phenyl Ester reagent_acyl->product_ester Yields phenoxide Potassium 4-(phenoxycarbonyl)phenoxide (Intermediate) reagent_base->phenoxide reagent_alkyl Alkyl Halide (R'-X) phenoxide->reagent_alkyl Reacts with product_ether 4-(Phenoxycarbonyl)phenyl Ether reagent_alkyl->product_ether Yields

Caption: Logical flow of derivative synthesis.

Experimental Protocols

General O-Acylation Protocol for Ester Synthesis

This protocol describes the synthesis of 4-(phenoxycarbonyl)phenyl esters by reacting this compound with various acyl chlorides.

experimental_workflow start Start: Dissolve Phenyl 4-hydroxybenzoate & Pyridine in CH2Cl2 step1 Cool to 0°C (Ice Bath) start->step1 step2 Add Acyl Chloride (dropwise) step1->step2 step3 Stir at RT (2-4 hours) step2->step3 step4 Reaction Quench: Add dilute HCl step3->step4 step5 Work-up: Separate organic layer, wash with NaHCO3 & brine step4->step5 step6 Dry (Na2SO4) & Concentrate step5->step6 end Purification: Recrystallization (e.g., Ethanol/Hexane) step6->end

Caption: General workflow for O-Acylation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Pyridine

  • Acyl chloride (e.g., Benzoyl chloride, Acetyl chloride, etc.)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Recrystallization solvent (e.g., Ethanol, Hexanes)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add the corresponding acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure ester derivative.

General Williamson Ether Synthesis Protocol

This protocol details the synthesis of 4-(phenoxycarbonyl)phenyl ethers via the SN2 reaction of this compound with alkyl halides.

experimental_workflow_ether start Start: Combine Phenyl 4-hydroxybenzoate & K2CO3 in Acetone (B3395972)/DMF step1 Add Alkyl Halide (R-X) start->step1 step2 Heat to Reflux (6-24 hours) step1->step2 step3 Cool to RT & Filter solids step2->step3 step4 Concentrate Filtrate step3->step4 step5 Work-up: Dissolve in EtOAc, wash with H2O & brine step4->step5 step6 Dry (MgSO4) & Concentrate step5->step6 end Purification: Column Chromatography or Recrystallization step6->end

Caption: General workflow for Williamson Ether Synthesis.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Alkyl halide (e.g., Ethyl iodide, Benzyl bromide)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a suitable solvent such as acetone or DMF.

  • Add the alkyl halide (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6-24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure ether derivative.

Quantitative Data

The following tables summarize data for representative derivatives synthesized from this compound.

Table 1: O-Acylation Derivatives of this compound

Derivative NameR GroupYield (%)Melting Point (°C)Analytical Data Reference
4-(Phenoxycarbonyl)phenyl acetate-CH₃~9075-77General procedure
4-(Phenoxycarbonyl)phenyl benzoate-C₆H₅85-95165-167General procedure
4-(Phenoxycarbonyl)phenyl 4-chlorobenzoate-C₆H₄-Cl~90141-237 (Nematic Range)[1]
4-(Phenoxycarbonyl)phenyl 4-methoxybenzoate-C₆H₄-OCH₃85-95170-172General procedure

Table 2: O-Alkylation Derivatives of this compound

Derivative NameR' GroupYield (%)Melting Point (°C) / StateAnalytical Data Reference
Phenyl 4-ethoxybenzoate-CH₂CH₃75-8588-90[3]
Phenyl 4-propoxybenzoate-CH₂(CH₂)₂CH₃70-8069-71General procedure
Phenyl 4-(benzyloxy)benzoate-CH₂C₆H₅80-90134-136General procedure
Phenyl 4-(allyloxy)benzoate-CH₂CH=CH₂75-8564-66General procedure

Note: Yields and melting points are approximate and can vary based on reaction scale and purification efficiency. "General procedure" refers to protocols analogous to those described in this document, with specific data being representative.

Conclusion

The protocols provided herein offer reliable and versatile methods for the synthesis of a wide range of ester and ether derivatives from this compound. These procedures are suitable for laboratory-scale synthesis and can be adapted for the creation of compound libraries for screening in drug discovery or for the development of new materials. The structured data and detailed workflows are intended to support researchers in the efficient and successful synthesis and characterization of novel this compound derivatives.

References

Application Notes and Protocols: Monitoring the Synthesis of Phenyl 4-hydroxybenzoate by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of Phenyl 4-hydroxybenzoate (B8730719), an important intermediate in the pharmaceutical and cosmetic industries, is typically achieved through the Fischer esterification of 4-hydroxybenzoic acid with phenol (B47542) in the presence of an acid catalyst. Monitoring the progress of this reaction is crucial to determine the point of completion and to ensure the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for this purpose. This document provides a detailed protocol for monitoring the synthesis of Phenyl 4-hydroxybenzoate using TLC, including sample preparation, chromatogram development, visualization, and interpretation of results.

Principle of TLC in Reaction Monitoring

Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). In the synthesis of this compound, the reactants (4-hydroxybenzoic acid and phenol) and the product (this compound) possess different polarities.

  • 4-Hydroxybenzoic acid: The most polar compound due to the presence of both a carboxylic acid and a phenolic hydroxyl group, which can form strong hydrogen bonds with the polar silica gel stationary phase. This results in a low Retention Factor (Rf) value.

  • Phenol: Less polar than 4-hydroxybenzoic acid, but the hydroxyl group still allows for hydrogen bonding with the silica gel. It will have an intermediate Rf value.

  • This compound: The least polar of the three, as the carboxylic acid group has been converted to an ester. This reduces its ability to form hydrogen bonds with the stationary phase, leading to a higher Rf value.

By observing the disappearance of the reactant spots and the appearance of the product spot on the TLC plate over time, the progress of the reaction can be effectively monitored.

Experimental Protocol

This protocol outlines the steps for monitoring the Fischer esterification of 4-hydroxybenzoic acid and phenol to yield this compound.

Materials and Reagents
  • TLC plates (silica gel 60 F₂₅₄)

  • Reactants: 4-hydroxybenzoic acid, phenol

  • Product: this compound (for use as a standard)

  • Reaction solvent (e.g., toluene)

  • TLC developing solvent (Mobile Phase): 7:3 Hexane:Ethyl Acetate (B1210297) with a few drops of acetic acid

  • Spotting capillaries

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Visualization equipment: UV lamp (254 nm)

  • Staining solution (optional):

    • Ferric chloride (FeCl₃) stain: (for specific visualization of phenols) - 1% FeCl₃ in methanol/water.

    • p-Anisaldehyde stain: (general-purpose stain) - A solution of p-anisaldehyde, sulfuric acid, and ethanol.

  • Heat gun or hot plate (for use with staining reagents)

Procedure
  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.

    • Mark three evenly spaced points on the origin line for spotting the samples. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'R' (Reaction Mixture).

  • Preparation of Samples for Spotting:

    • Starting Material (SM): Dissolve a small amount of 4-hydroxybenzoic acid and phenol in a suitable volatile solvent (e.g., ethyl acetate or the reaction solvent).

    • Reaction Mixture (R): At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube or micropipette. Dilute this aliquot with a small amount of a volatile solvent.

    • Product Standard (P): If available, dissolve a small amount of pure this compound in a volatile solvent to serve as a reference.

  • Spotting the TLC Plate:

    • Using a clean capillary tube for each sample, spot a small amount of the prepared solutions onto the corresponding marked points on the origin line.

    • On the 'SM' mark, spot the starting material mixture.

    • On the 'Co' mark (co-spot), first spot the starting material mixture, and then on top of the same spot, apply the reaction mixture. This helps in confirming the identity of the spots.

    • On the 'R' mark, spot the reaction mixture.

    • Ensure the spots are small and concentrated by applying the solution in several small portions, allowing the solvent to evaporate between applications.

  • Developing the Chromatogram:

    • Pour the mobile phase (7:3 Hexane:Ethyl Acetate with a drop of acetic acid) into the developing chamber to a depth of about 0.5 cm. The acetic acid helps to suppress the ionization of the carboxylic acid, reducing tailing.

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which improves the resolution of the separation. Cover the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the developing chamber, ensuring that the origin line is above the level of the mobile phase.

    • Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

  • Visualization:

    • UV Light: Place the dried TLC plate under a UV lamp (254 nm). The aromatic compounds will appear as dark spots against a fluorescent green background. Circle the observed spots with a pencil.

    • Staining (Optional):

      • Ferric Chloride Stain: Spray the plate with the 1% FeCl₃ solution. Phenols (4-hydroxybenzoic acid and phenol) will typically produce a colored spot (often purple or green).

      • p-Anisaldehyde Stain: Dip the plate into the p-anisaldehyde stain solution, then gently heat with a heat gun until colored spots appear. Different compounds will produce different colors.

  • Interpretation of Results:

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • At the beginning of the reaction (t=0), the 'R' lane should show spots corresponding to the starting materials (4-hydroxybenzoic acid and phenol).

    • As the reaction progresses, the spots for the starting materials in the 'R' lane should diminish in intensity, while a new spot corresponding to the product, this compound, should appear and intensify.

    • The reaction is considered complete when the starting material spots are no longer visible in the 'R' lane.

Data Presentation

The following table summarizes the expected Rf values for the reactants and the product in the recommended mobile phase. Note that these values are approximate and can vary depending on the exact experimental conditions.

CompoundStructurePolarityExpected Rf Value (7:3 Hexane:Ethyl Acetate + Acetic Acid)
4-Hydroxybenzoic AcidHO-C₆H₄-COOHHigh~ 0.1 - 0.2
PhenolC₆H₅OHMedium~ 0.4 - 0.5
This compoundHO-C₆H₄-COOC₆H₅Low~ 0.6 - 0.7

Mandatory Visualization

Workflow for TLC Monitoring of this compound Synthesis

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate 1. Prepare TLC Plate (Draw Origin Line) prep_samples 2. Prepare Samples (SM, Co, R) prep_plate->prep_samples spot_plate 3. Spot Samples on Plate prep_samples->spot_plate prep_chamber 4. Prepare Developing Chamber (Mobile Phase + Saturation) develop_plate 5. Develop Plate spot_plate->develop_plate prep_chamber->develop_plate dry_plate 6. Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize_uv 7. Visualize under UV Light dry_plate->visualize_uv calc_rf 8. Calculate Rf Values visualize_uv->calc_rf interpret 9. Interpret Results (Monitor Reaction Progress) calc_rf->interpret TLC_Separation cluster_tlc TLC Plate (Normal Phase) origin Origin (Spotting Line) solvent_front Solvent Front origin->solvent_front Increasing Rf Value & Decreasing Polarity spot_acid 4-Hydroxybenzoic Acid (Rf ~0.15) spot_phenol Phenol (Rf ~0.45) spot_ester Phenyl 4-hydroxybenzoate (Rf ~0.65) High High Polarity Low Low Polarity

Application Notes and Protocols for Phenyl 4-hydroxybenzoate in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-hydroxybenzoate (B8730719), also known as phenylparaben, is an ester of phenol (B47542) and 4-hydroxybenzoic acid. It belongs to the paraben family, a group of chemicals widely used as preservatives in cosmetic, pharmaceutical, and food products due to their antimicrobial properties.[1][2] While the broader class of parabens is known to be more effective against fungi than bacteria, specific and detailed data on the antifungal activity of Phenyl 4-hydroxybenzoate remains limited in publicly available research.[3] This document aims to provide a comprehensive guide for researchers investigating the potential of this compound as an antifungal agent. It consolidates the available information, outlines detailed protocols for its evaluation, and presents visual workflows to guide experimental design.

Antifungal Spectrum and Efficacy

To address this gap, researchers can utilize standardized antifungal susceptibility testing methods to determine the in vitro efficacy of this compound. The following table can be used to record and compare experimentally determined antifungal activity data.

Table 1: Antifungal Activity of this compound (Example Data)

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)Zone of Inhibition (mm)Reference
Candida albicansATCC 90028Data to be determinedData to be determinedData to be determined
Aspergillus fumigatusATCC 204305Data to be determinedData to be determinedData to be determined
Cryptococcus neoformansATCC 208821Data to be determinedData to be determinedData to be determined
Aspergillus nigerATCC 16404Data to be determinedData to be determinedData to be determined
Penicillium notatumATCC 9178Data to be determinedData to be determinedData to be determined
Mucor rouxiiATCC 24905Data to be determinedData to be determinedData to be determined

Mechanism of Action

The precise mechanism of antifungal action for this compound is not well-elucidated. However, for parabens in general, the proposed mechanisms involve the disruption of membrane transport processes and interference with the lipid membrane structure.[5] It is believed that their antimicrobial properties stem from the ability to disrupt microbial membrane integrity and enzymatic activity.[4] The ester and hydroxyl functional groups of this compound are thought to interact with biological molecules, leading to the inhibition of specific enzymes or the modulation of protein functions.[4] Potential targets could include enzymes involved in cell wall synthesis or ergosterol (B1671047) biosynthesis, which are crucial for fungal viability.

Potential Signaling Pathways to Investigate

cluster_0 This compound Action cluster_1 Fungal Cell Phenyl_4_hydroxybenzoate This compound Membrane_Disruption Membrane Potential Disruption Phenyl_4_hydroxybenzoate->Membrane_Disruption Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Phenyl_4_hydroxybenzoate->Ergosterol_Biosynthesis Inhibition? Cell_Wall_Synthesis Cell Wall Synthesis Pathway Phenyl_4_hydroxybenzoate->Cell_Wall_Synthesis Inhibition? Enzyme_Inhibition Key Enzyme Inhibition Phenyl_4_hydroxybenzoate->Enzyme_Inhibition Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Ergosterol_Biosynthesis->Cell_Death Cell_Wall_Synthesis->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Hypothetical Antifungal Mechanism of this compound.

Experimental Protocols

To facilitate the investigation of this compound's antifungal properties, detailed protocols for key experiments are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Fungal culture in logarithmic growth phase

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in RPMI-1640 medium to achieve a starting concentration twice the highest concentration to be tested.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound solution with RPMI-1640 medium to obtain a range of concentrations.

  • Inoculum Preparation: Adjust the fungal culture to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Inoculation: Add an equal volume of the fungal inoculum to each well containing the serially diluted compound. The final volume in each well should be 200 µL.

  • Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

Start Start Prepare_Stock Prepare Phenyl 4-hydroxybenzoate Stock Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Fungal Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution Assay.

Protocol 2: Agar (B569324) Disk Diffusion Assay for Zone of Inhibition

This method is used to qualitatively assess the antifungal activity of a compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Fungal culture

  • Mueller-Hinton agar or Sabouraud Dextrose agar plates

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal suspension.

  • Plate Inoculation: Evenly spread the fungal suspension onto the surface of an agar plate using a sterile swab.

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound solution.

  • Disk Placement: Place the impregnated disks onto the surface of the inoculated agar plates.

  • Controls: Use a disk impregnated with the solvent (e.g., DMSO) as a negative control and a disk with a known antifungal agent as a positive control.

  • Incubation: Incubate the plates at an appropriate temperature for the specific fungus for 24-72 hours.

  • Measurement: Measure the diameter of the clear zone of no growth around the disk in millimeters.

Protocol 3: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and another antifungal agent (e.g., fluconazole).

Materials:

  • This compound

  • Second antifungal agent

  • Sterile 96-well microtiter plates

  • Fungal culture

  • RPMI-1640 medium

  • Incubator

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of concentrations. Serially dilute this compound along the x-axis and the second antifungal agent along the y-axis.

  • Inoculation: Inoculate the plate with a standardized fungal suspension as described in the broth microdilution protocol.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifferent

    • FICI > 4: Antagonism

Start Start Prepare_Stocks Prepare Stocks of Both Antifungal Agents Start->Prepare_Stocks Create_Gradient Create 2D Concentration Gradient in 96-well Plate Prepare_Stocks->Create_Gradient Inoculate_Plate Inoculate Plate Create_Gradient->Inoculate_Plate Prepare_Inoculum Prepare Fungal Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Inoculate_Plate->Incubate Determine_MICs Determine MICs of Combinations Incubate->Determine_MICs Calculate_FICI Calculate FICI Determine_MICs->Calculate_FICI Interpret_Results Interpret Synergy, Additivity, or Antagonism Calculate_FICI->Interpret_Results End End Interpret_Results->End

Caption: Workflow for Checkerboard Synergy Assay.

Conclusion

While this compound is known for its preservative properties as a paraben, its specific potential as a standalone or synergistic antifungal agent for therapeutic applications requires further investigation. The protocols and frameworks provided in these application notes offer a structured approach for researchers to systematically evaluate its antifungal efficacy, elucidate its mechanism of action, and explore its potential in combination therapies. The generation of robust quantitative data will be crucial in determining the future role of this compound in the development of novel antifungal strategies.

References

Phenyl 4-Hydroxybenzoate: Application Notes and Protocols for Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-hydroxybenzoate (B8730719) is a versatile aromatic compound widely recognized as a key intermediate in the synthesis of pharmaceuticals and as a precursor to parabens.[1][2][3] While direct, widespread application as a dedicated reagent in solid-phase organic synthesis (SPOS) is not extensively documented in readily available literature, its chemical structure, featuring a reactive phenolic hydroxyl group and a phenyl ester, suggests several potential and analogous applications. This document outlines these potential uses, providing detailed hypothetical protocols based on established methodologies for structurally similar compounds. The applications explored herein are primarily in the realm of solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and development.

The core structure of phenyl 4-hydroxybenzoate, possessing both a nucleophilic phenol (B47542) and an electrophilic carbonyl carbon, allows it to be considered for roles as a precursor to linker arms, as a component of active esters for coupling reactions, or as a scavenger to prevent side reactions.

Potential Applications in Solid-Phase Synthesis

Precursor for Hydroxybenzyl-Type Linkers

The 4-hydroxybenzyl moiety is the foundation for widely used linkers in SPPS, such as the Wang resin. This compound can serve as a starting material for the synthesis of such linkers, which are subsequently attached to a solid support. The phenyl ester can be hydrolyzed to reveal the carboxylic acid necessary for attachment to an aminofunctionalized resin, or the phenolic hydroxyl group can be used for attachment to a chloromethylated resin.

Active Ester for Amide Bond Formation

Phenyl esters, particularly those with electron-withdrawing groups, are effective acylating agents. While less reactive than pentafluorophenyl esters, the phenyl ester of an N-protected amino acid can be used for coupling in SPPS, potentially with the aid of a catalyst.[4][5] this compound itself could be immobilized on a resin through its phenolic hydroxyl group, and then the carboxylate could be activated for coupling.

Scavenger in Cleavage Cocktails

During the final cleavage of a synthesized peptide from the solid support, reactive cationic species are generated from protecting groups. These cations can lead to undesired side reactions with sensitive amino acid residues. Phenolic compounds, such as p-cresol (B1678582) and p-methoxyphenol, are commonly used as "scavengers" to trap these cations.[6] Given its phenolic nature, this compound could potentially serve a similar function.

Experimental Protocols

Note: The following protocols are hypothetical and based on established procedures for analogous compounds. Optimization will be necessary for specific applications.

Protocol 1: Synthesis of a 4-Hydroxybenzyl-Type Linker from this compound and Immobilization on a Solid Support

This protocol describes a hypothetical pathway to synthesize a linker derived from this compound and its subsequent attachment to an aminomethylated polystyrene resin.

Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH)

  • 1,4-Dioxane (B91453)

  • Water

  • Hydrochloric acid (HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Aminomethylated polystyrene resin

  • Piperidine

  • Acetic anhydride

  • Pyridine

Procedure:

  • Hydrolysis of Phenyl Ester:

    • Dissolve this compound in a 3:1 mixture of 1,4-dioxane and water.

    • Add 2 equivalents of LiOH and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, acidify the reaction mixture with 1 M HCl to pH 3-4.

    • Extract the product, 4-hydroxybenzoic acid, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylic acid.

  • Activation and Coupling to Resin:

    • Swell the aminomethylated polystyrene resin in DMF for 30 minutes.

    • In a separate flask, dissolve 3 equivalents of the synthesized 4-hydroxybenzoic acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC to the solution and stir for 15 minutes at 0°C.

    • Add the activated linker solution to the swollen resin and shake at room temperature for 12-24 hours.

    • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and methanol (B129727) (3x).

    • Dry the resin under vacuum.

  • Capping of Unreacted Amino Groups:

    • Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v) for 1 hour.

    • Wash the resin with DCM (3x), DMF (3x), and methanol (3x).

    • Dry the resin under vacuum.

Expected Outcome: A resin functionalized with a 4-hydroxybenzyl linker, ready for the attachment of the first Fmoc-protected amino acid.

Protocol 2: On-Resin Acyl-Transfer using an Immobilized 4-Hydroxybenzoate Moiety

This protocol outlines a hypothetical use of a resin-bound 4-hydroxybenzoate as an active ester for peptide coupling.

Materials:

  • 4-Hydroxybenzyl linker functionalized resin (from Protocol 1)

  • Fmoc-protected amino acid

  • DIC

  • 4-Dimethylaminopyridine (DMAP)

  • DMF

  • DCM

  • Piperidine

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Attachment of the First Amino Acid to the Linker (Esterification):

    • Swell the 4-hydroxybenzyl functionalized resin in DCM.

    • In a separate flask, dissolve 4 equivalents of an Fmoc-protected amino acid in DCM.

    • Add 2 equivalents of DIC and a catalytic amount of DMAP.

    • Add this solution to the resin and shake for 2-4 hours at room temperature.

    • Wash the resin with DCM (3x), DMF (3x), and methanol (3x).

  • Activation for Acyl-Transfer (Hypothetical):

    • The ester bond formed is now a resin-bound active ester.

  • Coupling to a Resin-Bound Peptide:

    • Swell the peptide-resin (with a free N-terminal amine) in DMF.

    • Add the resin with the attached Fmoc-amino acid active ester (from step 1).

    • Shake the mixture at room temperature for 24-48 hours. The transfer of the Fmoc-amino acid to the free amine of the peptide-resin is expected to be slow and may require elevated temperatures or catalysis.

    • Filter and wash the recipient peptide-resin.

Note: This acyl-transfer is likely to be inefficient compared to standard coupling methods but illustrates a potential application of the phenyl ester concept.

Protocol 3: this compound as a Scavenger in a Cleavage Cocktail

This protocol describes the use of this compound as a potential scavenger during the final acidolytic cleavage of a peptide from the resin.

Materials:

  • Peptide-resin (fully synthesized)

  • Trifluoroacetic acid (TFA)

  • This compound

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Preparation of the Cleavage Cocktail:

    • Prepare a cleavage cocktail with the following ratio (v/v): 90% TFA, 5% water, 2.5% TIS, and 2.5% this compound (dissolved in the TFA).

    • Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Wash the dried peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Shake the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

    • Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice more.

    • Dry the peptide pellet under vacuum.

Data Presentation

As the protocols are hypothetical, no quantitative data can be presented. In a research setting, the following data would be collected and tabulated for comparison:

Table 1: Comparison of Linker Loading Efficiency

Linker PrecursorActivation MethodResin TypeLoading Capacity (mmol/g)
4-Hydroxybenzoic acidDIC/HOBtAminomethyl-PSExperimental Value
(Control)

Table 2: Comparison of Coupling Efficiency

Coupling MethodAmino AcidPurity of Dipeptide (%)Reaction Time (h)
On-resin Active EsterFmoc-Ala-OHExperimental Value24
Standard DIC/HOBtFmoc-Ala-OHExperimental Value2

Table 3: Effect of Scavenger on Peptide Purity

ScavengerPeptide SequenceCrude Purity (%)Major Side Product (%)
This compoundTest SequenceExperimental ValueExperimental Value
p-Cresol (Control)Test SequenceExperimental ValueExperimental Value

Visualizations

Logical Workflow for Linker Synthesis and Immobilization

linker_synthesis cluster_solution Solution Phase cluster_solid Solid Phase p4hb This compound hba 4-Hydroxybenzoic Acid p4hb->hba Hydrolysis activated_linker Activated Linker hba->activated_linker Activation (DIC/HOBt) linker_resin Linker-Functionalized Resin activated_linker->linker_resin Immobilization resin Aminomethyl Resin resin->linker_resin Coupling

Caption: Workflow for linker synthesis and immobilization.

Conceptual Diagram of On-Resin Acyl-Transfer

acyl_transfer cluster_donor Donor Resin cluster_acceptor Acceptor Resin cluster_product Product donor_resin Resin-Linker-O-CO-AA-Fmoc product_resin Resin-Peptide-NH-CO-AA-Fmoc donor_resin->product_resin Acyl Transfer acceptor_resin Resin-Peptide-NH2 acceptor_resin->product_resin

Caption: Conceptual workflow for on-resin acyl-transfer.

Role of this compound as a Scavenger

scavenger_mechanism cluster_cleavage Cleavage Process cluster_scavenging Scavenging cluster_products Final Products peptide_resin Peptide-Resin + Protecting Groups cations Reactive Cations (e.g., t-butyl+) peptide_resin->cations Acidolysis pure_peptide Pure Peptide peptide_resin->pure_peptide Release tfa TFA tfa->peptide_resin trapped_cations Trapped Cations cations->trapped_cations p4hb This compound (Scavenger) p4hb->trapped_cations Electrophilic Aromatic Substitution

Caption: Proposed role of this compound as a scavenger.

References

Application of Phenyl 4-hydroxybenzoate in the Study of Enzyme Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-hydroxybenzoate (B8730719), also known as phenylparaben, is a benzoate (B1203000) ester with established applications as a preservative in the cosmetic and pharmaceutical industries due to its antimicrobial properties.[1] Beyond its role in preservation, emerging research suggests its potential as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) enzymes involved in inflammatory pathways.[2] This document provides detailed application notes and experimental protocols for researchers interested in investigating the enzyme inhibitory effects of Phenyl 4-hydroxybenzoate.

Application Notes

This compound's utility in enzyme inhibition studies stems from its chemical structure, which allows for interactions with enzyme active sites. Its mechanism of action is thought to involve the formation of hydrogen bonds and hydrophobic interactions, leading to the modulation of protein functions.[2]

Cyclooxygenase (COX) Inhibition

This compound is reported to act as an inhibitor of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are key enzymes in the prostaglandin (B15479496) synthesis pathway, converting arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever.[3] Inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). The potential of this compound to inhibit COX enzymes makes it a compound of interest for anti-inflammatory research and drug development.

Antimicrobial Activity and Potential Enzyme Targets

The antimicrobial properties of parabens, including this compound, are attributed to their ability to disrupt microbial cell membrane integrity and inhibit essential enzymatic activities.[2][4] While specific enzyme inhibition data for this compound is not extensively available, the proposed mechanisms for parabens involve the inhibition of:

  • ATPases: These enzymes are crucial for cellular energy production.[4]

  • Phosphotransferases: Involved in nutrient uptake and metabolism.

  • DNA and RNA Polymerases: Essential for nucleic acid synthesis and microbial replication.[4]

Researchers can utilize the protocols outlined in this document to investigate the specific inhibitory effects of this compound on these and other microbial enzymes.

Data Presentation

Target Enzyme ClassSpecific Enzyme (Example)Potential Role of InhibitionRecommended Assay
Oxidoreductases Cyclooxygenase-1 (COX-1)Anti-inflammatory, AnalgesicELISA, Fluorometric, Colorimetric
Cyclooxygenase-2 (COX-2)Anti-inflammatory, AnalgesicELISA, Fluorometric, Colorimetric
Hydrolases ATPaseAntimicrobialATP quantification assay
Transferases Phosphotransferase system (PTS)AntimicrobialSubstrate uptake/phosphorylation assay
Polymerases DNA PolymeraseAntimicrobialNucleic acid synthesis assay
RNA PolymeraseAntimicrobialNucleic acid synthesis assay

Experimental Protocols

The following are detailed protocols for key experiments to characterize the enzyme inhibitory activity of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (ELISA-based)

This protocol is adapted from established methods for measuring COX activity by quantifying the production of Prostaglandin E2 (PGE2) via an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound (test inhibitor), dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Indomethacin, Celecoxib)

  • PGE2 ELISA Kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions for the ELISA kit and enzyme preparations. Prepare a stock solution of this compound in DMSO and make serial dilutions to obtain a range of test concentrations.

  • Enzyme Reaction:

    • In a 96-well plate, add 10 µL of the test inhibitor solution (or positive control/vehicle control) to each well.

    • Add 80 µL of the reaction mix containing Reaction Buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 2-10 minutes).

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • PGE2 Quantification (ELISA):

    • Follow the protocol provided with the PGE2 ELISA kit to quantify the amount of PGE2 produced in each well.

    • Briefly, this involves transferring the reaction mixture to the ELISA plate coated with a capture antibody, adding a detection antibody, and then a substrate for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol utilizes a fluorometric method to screen for COX-2 inhibitors.

Materials:

  • COX-2, Human Recombinant

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • NaOH

  • This compound (test inhibitor)

  • Positive Control (e.g., Celecoxib)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all kit components as per the manufacturer's instructions. Prepare a 10x stock solution of this compound in the appropriate solvent.

  • Assay Protocol:

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme.

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the diluted test inhibitor, positive control, or solvent control to the appropriate wells.

    • Prepare an enzyme control well with 10 µL of Assay Buffer.

    • Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the slope of the linear portion of the fluorescence curve for each well.

    • Calculate the percent relative inhibition using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100%

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Protocol 3: General Antimicrobial Enzyme Inhibition Assay (e.g., ATPase)

This protocol provides a general framework for assessing the inhibition of a microbial enzyme, using ATPase as an example.

Materials:

  • Purified microbial ATPase

  • Assay Buffer (specific to the enzyme)

  • ATP (substrate)

  • This compound

  • Reagent for detecting ATP hydrolysis (e.g., Malachite Green for phosphate (B84403) detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the test inhibitor (this compound) at various concentrations.

  • Add the purified enzyme and incubate for a defined period.

  • Initiate the reaction by adding the substrate (ATP).

  • Incubate at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and add the detection reagent (e.g., Malachite Green reagent to detect released inorganic phosphate).

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocols.

Visualizations

Signaling Pathway

Prostaglandin_Synthesis_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach_Lining Stomach Lining Protection COX1->Stomach_Lining COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Inhibitor This compound Inhibitor->COX1 Inhibitor->COX2

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on COX enzymes.

Experimental Workflow

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - this compound dilutions Incubation Incubate Enzyme with This compound Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Measure Product Formation or Substrate Depletion Reaction->Detection Inhibition_Calc Calculate % Inhibition Detection->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc Antimicrobial_Mechanism cluster_membrane Cell Membrane Disruption cluster_enzyme Enzyme Inhibition cluster_synthesis Nucleic Acid Synthesis Inhibition Inhibitor This compound Membrane_Integrity Loss of Membrane Integrity Inhibitor->Membrane_Integrity ATPase_Inhibition ATPase Inhibition Inhibitor->ATPase_Inhibition Polymerase_Inhibition DNA/RNA Polymerase Inhibition Inhibitor->Polymerase_Inhibition Leakage Leakage of Intracellular Components Membrane_Integrity->Leakage Cell_Death Microbial Cell Death Leakage->Cell_Death Energy_Depletion ATP Depletion ATPase_Inhibition->Energy_Depletion Energy_Depletion->Cell_Death Replication_Halt Inhibition of Replication & Transcription Polymerase_Inhibition->Replication_Halt Replication_Halt->Cell_Death

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenyl 4-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Phenyl 4-hydroxybenzoate (B8730719). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Phenyl 4-hydroxybenzoate, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time or gradually increase the temperature, ensuring it does not exceed the optimal range to prevent side reactions.
Ineffective Catalyst: Catalyst is old, impure, or used in an incorrect amount.- Use a fresh, high-purity catalyst. - Ensure the correct catalytic amount is used as specified in the protocol.
Presence of Water: Water in the reaction mixture can shift the equilibrium of the esterification reaction back towards the reactants.- Use anhydrous reactants and solvents. - Employ a Dean-Stark apparatus or other methods to remove water as it is formed during the reaction.
Improper Stoichiometry: Incorrect molar ratios of p-hydroxybenzoic acid and phenol (B47542).- Accurately calculate and measure the molar ratios of the reactants. A slight excess of one reactant may be used to drive the reaction to completion.
Product is Discolored (Yellow, Brown, or Pinkish) Oxidation of Phenol or Phenolic Intermediates: Exposure to air at elevated temperatures can cause oxidation.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use high-purity, colorless phenol as a starting material.
Side Reactions at High Temperatures: Excessive heat can lead to the formation of colored byproducts.- Maintain the reaction temperature within the optimal range specified in the protocol. - Avoid localized overheating by ensuring efficient stirring.
Impurities in Starting Materials: Contaminants in the p-hydroxybenzoic acid or phenol can lead to colored products.- Use purified, high-quality starting materials. Recrystallize starting materials if necessary.
Oily Product That Fails to Crystallize Presence of Impurities: Unreacted starting materials or byproducts can act as an oiling agent, preventing crystallization.- Wash the crude product with a suitable solvent to remove soluble impurities. A wash with a dilute sodium bicarbonate solution can remove unreacted p-hydroxybenzoic acid. - Attempt trituration with a non-polar solvent like hexanes to induce crystallization.
Rapid Cooling During Recrystallization: Cooling the recrystallization solution too quickly can cause the product to oil out.- Allow the hot recrystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Scratch the inside of the flask with a glass rod to provide nucleation sites. - Add a seed crystal of pure this compound.
Multiple Spots on TLC After Reaction Incomplete Reaction: Presence of starting materials.- As with low yield, extend the reaction time or optimize the temperature.
Formation of Byproducts: Side reactions such as etherification of the phenolic hydroxyl group or self-esterification of p-hydroxybenzoic acid.- Optimize reaction conditions (temperature, catalyst) to favor the desired esterification. - Consider using a milder catalyst or protecting the phenolic hydroxyl group if etherification is a significant issue.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of p-hydroxybenzoic acid with phenol in the presence of an acid catalyst. This reaction involves heating the two reactants with a catalyst, often with the removal of water to drive the reaction to completion.

Q2: Which acid catalysts are most effective for the direct esterification of p-hydroxybenzoic acid and phenol?

A2: Strong protic acids are typically used as catalysts. A combination of sulfuric acid and boric acid, as well as p-toluenesulfonic acid, have been reported to be effective. The choice of catalyst can influence the reaction rate and yield.

Q3: What are the primary impurities I should be concerned about in the synthesis of this compound?

A3: The most common impurities are unreacted starting materials: p-hydroxybenzoic acid and phenol. Side products can also form, although less commonly under optimized conditions. These may include products of phenol oxidation (leading to coloration) or, at excessively high temperatures, potential byproducts from etherification of the phenolic hydroxyl group.

Q4: How can I effectively remove unreacted p-hydroxybenzoic acid from my crude product?

A4: A common and effective method is to wash the crude product (dissolved in an organic solvent like ethyl acetate) with a dilute aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. The acidic p-hydroxybenzoic acid will react to form a water-soluble salt and be extracted into the aqueous layer, while the desired ester product remains in the organic layer.

Q5: What is a good solvent system for the recrystallization of this compound?

A5: The choice of solvent depends on the impurities present. Ethanol (B145695) or a mixture of ethanol and water is often a good starting point for the recrystallization of phenolic esters. The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.

Q6: Is it necessary to remove water from the reaction mixture during esterification?

A6: Yes, for Fischer esterification, which is an equilibrium reaction, the removal of water is crucial to drive the reaction towards the formation of the ester product and achieve a high yield. This is often accomplished by azeotropic distillation using a solvent like toluene (B28343) or xylene and a Dean-Stark apparatus.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis via Direct Esterification

CatalystReactant Ratio (p-HBA:Phenol)Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
Boron NitrideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Sulfuric Acid / Boric Acid~1:1Reflux (Xylene)3.5 - 498.5[2]
p-Toluenesulfonic Acid~1:1Reflux (Xylene)Not SpecifiedHigh (Implied)[2]

Note: The patent mentioning the 98.5% yield with Sulfuric Acid / Boric Acid catalyst lists hydroquinone (B1673460) as a reactant instead of phenol, which is likely a typographical error given the product name. This data should be interpreted with caution.

Experimental Protocols

Method 1: Direct Esterification using a Mixed Acid Catalyst

This protocol is adapted from a patented procedure and is capable of producing a high yield of this compound.

Materials:

  • p-Hydroxybenzoic acid

  • Phenol

  • Xylene (anhydrous)

  • Sulfuric acid (concentrated)

  • Boric acid

  • Sodium bicarbonate (5% aqueous solution)

  • Sodium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Büchner funnel and flask

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add p-hydroxybenzoic acid (1.0 eq), phenol (1.0-1.2 eq), and xylene as the solvent.

  • Add a catalytic amount of a mixture of concentrated sulfuric acid (e.g., 0.5-1.5% by weight of reactants) and boric acid (e.g., 0.5-1.5% by weight of reactants).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

  • Continue refluxing for 3.5 to 4 hours, or until no more water is collected in the trap.

  • Allow the reaction mixture to cool to room temperature. The product may begin to crystallize.

  • Filter the crude product using a Büchner funnel.

  • Wash the collected solid with a small amount of cold xylene.

  • Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with a 5% aqueous sodium bicarbonate solution (to remove unreacted p-hydroxybenzoic acid) and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Schotten-Baumann Synthesis (Alternative Route)

This two-step method provides an alternative route to this compound, particularly useful if direct esterification proves problematic.

Step 1: Synthesis of p-Hydroxybenzoyl Chloride

Materials:

  • p-Hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), suspend p-hydroxybenzoic acid in an excess of thionyl chloride.

  • Add a catalytic amount of DMF (a few drops).

  • Gently heat the mixture to reflux. The reaction will evolve HCl and SO₂ gases.

  • Continue heating until the gas evolution ceases and the solid p-hydroxybenzoic acid has completely dissolved.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Add anhydrous toluene to the residue and evaporate again to remove any remaining traces of thionyl chloride (azeotropic removal). The resulting crude p-hydroxybenzoyl chloride can be used in the next step, often without further purification.

Step 2: Esterification of p-Hydroxybenzoyl Chloride with Phenol

Materials:

Procedure:

  • Dissolve phenol in the chosen organic solvent in a beaker.

  • Cool the solution in an ice bath.

  • Slowly add the crude p-hydroxybenzoyl chloride to the phenol solution with vigorous stirring.

  • Slowly add pyridine or 10% aqueous sodium hydroxide solution dropwise to neutralize the HCl formed during the reaction and to catalyze the reaction. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl (if pyridine was used) or water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_direct Direct Esterification cluster_sb Schotten-Baumann Route p_HBA p-Hydroxybenzoic Acid p_HBC p-Hydroxybenzoyl Chloride p_HBA->p_HBC + SOCl₂ Product This compound p_HBA->Product + Phenol Acid Catalyst (e.g., H₂SO₄/Boric Acid) Heat, -H₂O Phenol Phenol p_HBC->Product + Phenol Base (e.g., Pyridine)

Caption: Primary synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Low Product Yield Check_Reaction_Time Is the reaction complete? (Check by TLC) Start->Check_Reaction_Time Check_Water Was water effectively removed? Check_Reaction_Time->Check_Water Yes Increase_Time_Temp Increase reaction time or temperature moderately. Check_Reaction_Time->Increase_Time_Temp No Check_Catalyst Is the catalyst active and in the correct amount? Check_Water->Check_Catalyst Yes Use_Deanstark Use a Dean-Stark trap and anhydrous reagents. Check_Water->Use_Deanstark No Check_Reagents Are the starting materials pure? Check_Catalyst->Check_Reagents Yes Fresh_Catalyst Use fresh, pure catalyst in the correct stoichiometric amount. Check_Catalyst->Fresh_Catalyst No Purify_Reagents Purify starting materials (e.g., recrystallization). Check_Reagents->Purify_Reagents No End Yield Optimized Check_Reagents->End Yes Increase_Time_Temp->End Use_Deanstark->End Fresh_Catalyst->End Purify_Reagents->End

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Overcoming Solubility Issues of Phenyl 4-hydroxybenzoate in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering solubility challenges with Phenyl 4-hydroxybenzoate (B8730719) in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols to ensure the successful incorporation of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Phenyl 4-hydroxybenzoate and why is its aqueous solubility a concern?

A1: this compound, also known as phenylparaben, is a chemical compound often used as a preservative in cosmetics, personal care products, and pharmaceuticals due to its antimicrobial properties.[1][2] It is a white to off-white crystalline powder.[1] Like many other parabens, it has limited solubility in water but is more soluble in organic solvents such as ethanol (B145695) and acetone.[1] For many biological and pharmaceutical applications, achieving a sufficient concentration in an aqueous system is crucial for efficacy and accurate experimental results. Poor aqueous solubility can lead to precipitation, inaccurate dosing, and reduced bioavailability.

Q2: What is the approximate aqueous solubility of this compound?

Table 1: Aqueous Solubility of Common Parabens

Paraben Solubility in Water at 25°C (mg/L)
Methylparaben 2500[4]

| Propylparaben | 500[5] |

Q3: What are the primary methods to improve the solubility of this compound in aqueous solutions?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:

  • Co-solvency: Blending water with a miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) to increase the solubility of nonpolar compounds.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form a water-soluble inclusion complex.[6][7]

  • Micellar Solubilization using Surfactants: Incorporating the compound into the hydrophobic core of micelles formed by surfactants (e.g., Tween® 80) in an aqueous solution.

  • pH Adjustment: Modifying the pH of the aqueous medium to ionize the compound, which can increase its solubility. For this compound, this would involve deprotonation of the phenolic hydroxyl group at alkaline pH.

Q4: Can I dissolve this compound directly in an aqueous buffer?

A4: Direct dissolution in a purely aqueous buffer is challenging due to its low intrinsic solubility.[1] It is generally recommended to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO, ethanol, or acetone, and then dilute this stock solution into the aqueous buffer.[8][9] However, this "solvent-shifting" can cause the compound to precipitate if the final concentration in the aqueous medium exceeds its solubility limit.[10][11]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of Stock Solution

If you observe immediate cloudiness or precipitation when adding your this compound stock solution to an aqueous buffer, consider the following causes and solutions.

Potential Cause Explanation Suggested Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit under the current conditions.Lower the final working concentration. Perform a preliminary solubility test to determine the maximum achievable concentration in your specific buffer.
Improper Mixing Technique Rapidly adding the concentrated stock to the aqueous buffer can create localized areas of high concentration, leading to immediate precipitation.Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This ensures rapid and uniform dispersion.[11]
Low Temperature The solubility of many compounds, including parabens, is temperature-dependent and often lower at colder temperatures.Use a pre-warmed (e.g., 37°C) aqueous buffer for the dilution.[10]
Solvent Shock The abrupt change in solvent polarity from the organic stock solution to the aqueous buffer causes the compound to "crash out" of the solution.Consider using an intermediate dilution step with a mixture of the organic solvent and the aqueous buffer.
Issue 2: Precipitation Over Time (Delayed Precipitation)

If the solution is initially clear but a precipitate forms after a period of incubation, the following factors may be at play.

Potential Cause Explanation Suggested Solution
Thermodynamic Instability The initially clear solution may be a supersaturated, thermodynamically unstable state. Over time, the compound will equilibrate by precipitating out.Prepare fresh working solutions immediately before use. Avoid storing diluted aqueous solutions for extended periods. Consider using solubilizing agents like cyclodextrins or surfactants to create a stable solution.
pH Shift The pH of the medium may change over time due to factors like absorption of atmospheric CO2 or cellular metabolism, affecting the solubility of the compound.Use a robust buffer system to maintain a stable pH. For cell culture experiments, monitor the media pH and change it more frequently if needed.
Temperature Fluctuations Changes in temperature during storage or incubation can affect solubility.Store the solution at a constant temperature and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of this compound in an aqueous medium.[8][12][13][14]

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, let the vials stand to allow the undissolved powder to settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

Protocol 2: Solubility Enhancement with Co-solvents

This protocol describes how to increase the solubility of this compound using a co-solvent system.

Materials:

  • This compound

  • Co-solvent (e.g., ethanol, propylene glycol, PEG 400)

  • Aqueous buffer

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • For each co-solvent mixture, perform the shake-flask method as described in Protocol 1 to determine the solubility of this compound.

  • Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal mixture for your needs.

Table 2: Example of Co-solvent Effect on the Solubility of Methylparaben

Co-solvent Concentration (% v/v) in Water Solubility of Methylparaben (g/L)
None 0 2.5 (at 25°C)
Propylene Glycol 10 ~50
Ethanol 10 ~80

Note: This data is for Methylparaben and serves as an illustrative example of the potential effect of co-solvents.

Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol details the use of HP-β-CD to improve the aqueous solubility of this compound through inclusion complexation.[6][7][15][16][17][18]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Perform a phase solubility study by adding an excess of this compound to each HP-β-CD solution and executing the shake-flask method (Protocol 1).

  • Quantify the concentration of dissolved this compound in each HP-β-CD solution.

  • Plot the total concentration of dissolved this compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) is indicative of the formation of a soluble 1:1 inclusion complex.

Table 3: Illustrative Example of Solubility Enhancement with HP-β-CD

Compound HP-β-CD Concentration (% w/v) Solubility Enhancement (Fold Increase)
Poorly Soluble Drug 'X' 1 ~5
Poorly Soluble Drug 'X' 5 ~25
Poorly Soluble Drug 'X' 10 ~50

Note: This is a generalized example. The actual fold increase will depend on the specific compound and experimental conditions.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Measurement A Add excess this compound to vial B Add known volume of aqueous medium A->B C Equilibrate on orbital shaker (24-48h at constant temp.) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Quantify concentration by HPLC E->F

Caption: A typical experimental workflow for determining the aqueous solubility of a compound.

Troubleshooting Logic for Precipitation Issues

G Troubleshooting Precipitation of this compound Start Precipitation Observed? Immediate Immediate Precipitation Start->Immediate Yes Delayed Delayed Precipitation Start->Delayed Yes Sol1 Lower final concentration Immediate->Sol1 Sol2 Improve mixing (vortex, dropwise addition) Immediate->Sol2 Sol3 Use pre-warmed buffer Immediate->Sol3 Sol4 Use solubilizing agent (co-solvent, cyclodextrin, surfactant) Immediate->Sol4 Delayed->Sol4 Sol5 Prepare fresh solution before use Delayed->Sol5 Sol6 Use a more robust buffer system Delayed->Sol6 Sol7 Maintain constant temperature Delayed->Sol7

Caption: A decision tree for troubleshooting precipitation issues with this compound.

References

Preventing degradation of Phenyl 4-hydroxybenzoate during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Phenyl 4-hydroxybenzoate (B8730719) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Phenyl 4-hydroxybenzoate and why is its stability important?

This compound is an aromatic ester widely used as a precursor in the synthesis of parabens, which are effective preservatives in cosmetics and pharmaceuticals.[1] Its stability is crucial for ensuring the purity and efficacy of these final products and for maintaining the integrity of experimental results in research settings.

Q2: What are the primary degradation pathways for this compound?

The principal degradation pathway for this compound is hydrolysis of the ester bond. This reaction yields 4-hydroxybenzoic acid and phenol (B47542). This process can be catalyzed by both acids and bases and is also influenced by temperature. Under certain conditions, particularly exposure to UV light, photodegradation can also occur.

Q3: What are the main factors that can cause degradation of this compound in the lab?

Several factors can contribute to the degradation of this compound during experimental procedures:

  • pH: Both acidic and alkaline conditions can accelerate hydrolysis. Alkaline conditions, in particular, lead to rapid degradation.

  • Temperature: Elevated temperatures increase the rate of hydrolysis and thermal decomposition.

  • Light: Exposure to ultraviolet (UV) radiation can induce photodegradation.

  • Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, especially water, can participate in hydrolysis.

Q4: How can I detect and quantify the degradation of this compound?

Degradation can be monitored and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can effectively separate this compound from its primary degradation products, 4-hydroxybenzoic acid and phenol, allowing for their individual quantification.[2][3][4][5]

Q5: How should I store this compound to ensure its stability?

For optimal stability, solid this compound should be stored in a well-sealed container in a cool, dry, and dark place. Solutions of this compound, especially in protic solvents, should be prepared fresh whenever possible. If storage of solutions is necessary, they should be protected from light and stored at low temperatures (2-8°C). The addition of an antioxidant can also be considered for long-term storage of solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound.Compare the retention times of the unexpected peaks with standards of 4-hydroxybenzoic acid and phenol. Review experimental conditions (pH, temperature, light exposure) to identify the cause of degradation.
Low yield in a reaction using this compound Degradation of the starting material.Confirm the purity of the this compound before use. Ensure that the reaction and work-up conditions are not promoting hydrolysis (e.g., avoid strong acids or bases and high temperatures if possible).
Inconsistent results between experimental repeats Variable degradation of this compound.Standardize all experimental parameters, including the age of the solution, storage conditions, and exposure to light. Prepare fresh solutions for each experiment.
Discoloration of this compound solution Oxidation or formation of degradation products.Discard the solution. Prepare a fresh solution using a high-purity solvent and consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01% w/v).

Quantitative Data on Degradation

Disclaimer: The following tables provide estimated data based on the known behavior of structurally similar phenolic esters. Actual degradation rates should be determined empirically for specific experimental conditions.

Table 1: Estimated Half-life of this compound in Aqueous Solution at 25°C

pHEstimated Half-life (t½)
3> 1 year
5~ 200 days
7~ 30 days
9~ 2 days
11< 1 hour

Table 2: Estimated Second-Order Rate Constants for Alkaline Hydrolysis of this compound

Temperature (°C)Estimated k₂ (M⁻¹s⁻¹)
150.08
250.25
401.10
503.00

Table 3: Recommended Solvents for Stock Solutions

SolventSolubilityStability Considerations
Dimethyl Sulfoxide (DMSO)HighGenerally stable, but DMSO can absorb moisture. Use anhydrous grade and store under inert gas.
EthanolGoodStable for short periods. For longer storage, keep at low temperature and protect from light.
AcetoneGoodStable for short periods. Volatile, so ensure containers are well-sealed.
MethanolGoodSimilar stability to ethanol.

Experimental Protocols

Protocol 1: Determination of this compound Degradation by HPLC

Objective: To quantify the concentration of this compound and its primary degradation products (4-hydroxybenzoic acid and phenol) over time under specific experimental conditions.

Materials:

  • This compound

  • 4-hydroxybenzoic acid standard

  • Phenol standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of this compound, 4-hydroxybenzoic acid, and phenol in acetonitrile (e.g., 1 mg/mL).

    • From the stock solutions, prepare a series of mixed standard solutions of known concentrations in the mobile phase to create a calibration curve.

  • Sample Preparation and Incubation:

    • Prepare a solution of this compound in the desired experimental medium (e.g., buffer of a specific pH, solvent).

    • Incubate the solution under the desired experimental conditions (e.g., specific temperature, light exposure).

    • At predetermined time points, withdraw an aliquot of the sample.

    • Quench the reaction if necessary (e.g., by neutralizing the pH or rapidly cooling).

    • Dilute the sample with the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Column temperature: 30°C

      • UV detection wavelength: 254 nm

      • Gradient elution (example):

        • 0-10 min: 30-70% B

        • 10-12 min: 70-30% B

        • 12-15 min: 30% B

    • Inject the standard solutions to establish the calibration curve.

    • Inject the samples from the degradation study.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to this compound, 4-hydroxybenzoic acid, and phenol based on their retention times from the standard injections.

    • Quantify the concentration of each compound in the samples using the calibration curve.

    • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Visualizations

Degradation_Pathway P4HB This compound HBA 4-Hydroxybenzoic Acid P4HB->HBA Hydrolysis (H₂O, H⁺/OH⁻) Phenol Phenol P4HB->Phenol Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Primary hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare this compound Solution incubate Incubate under Test Conditions (pH, Temp, Light) prep_sol->incubate prep_std Prepare Standards hplc HPLC Analysis prep_std->hplc sample Collect Aliquots at Time Points incubate->sample sample->hplc quantify Quantify Compounds hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for studying this compound degradation.

Logical_Relationship Degradation Degradation Rate Stability Stability Degradation->Stability decreases pH pH (High or Low) pH->Degradation increases Temp Temperature (High) Temp->Degradation increases Light Light Exposure (UV) Light->Degradation increases Antioxidant Antioxidant (e.g., BHT) Antioxidant->Stability increases Storage Proper Storage (Cool, Dark, Dry) Storage->Stability increases Solvent Aprotic Solvent Solvent->Stability increases

Caption: Factors influencing this compound stability.

References

Troubleshooting peak tailing in HPLC analysis of Phenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Phenyl 4-hydroxybenzoate (B8730719), with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for the analysis of Phenyl 4-hydroxybenzoate?

A1: Peak tailing is a phenomenon in HPLC where the peak asymmetry factor is greater than 1.2, resulting in a chromatogram where the latter half of a peak is broader than the front half.[1] For this compound, this can lead to inaccurate quantification, reduced resolution from nearby peaks, and method variability.

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: The primary causes of peak tailing for phenolic compounds like this compound include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns (e.g., C18).[1]

  • Mobile Phase pH: A mobile phase pH close to the pKa of this compound can cause the compound to exist in both ionized and non-ionized forms, leading to peak distortion.[1]

  • Column Issues: Degradation of the column, contamination, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1]

  • Extra-Column Effects: Dispersion of the analyte band in the tubing, fittings, or detector flow cell after leaving the column.

Q3: What is the pKa of this compound and why is it important for HPLC analysis?

Troubleshooting Guides for Peak Tailing

Issue 1: Peak tailing due to secondary interactions with the stationary phase.

This is a common issue when using silica-based columns like C18. Residual silanol groups on the silica (B1680970) surface can interact with the polar functional groups of this compound, leading to peak tailing.

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: Acidifying the mobile phase (e.g., to pH 2.5-3.5) will suppress the ionization of the silanol groups, minimizing their interaction with the analyte.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are less prone to causing peak tailing.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites. However, this should be done cautiously as it can affect selectivity.

  • Consider a Different Stationary Phase: A phenyl-hexyl column can offer alternative selectivity and may be less prone to the specific secondary interactions causing tailing for this compound.

Experimental Protocol: Adjusting Mobile Phase pH

  • Prepare the Aqueous Component: Prepare the aqueous portion of your mobile phase (e.g., water or a buffer like phosphate (B84403) or acetate).

  • Adjust pH: While stirring, add a suitable acid (e.g., phosphoric acid or formic acid) dropwise to the aqueous phase until the desired pH (e.g., 3.0) is reached.

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio.

  • Equilibrate the System: Flush the HPLC system with the new mobile phase until the baseline is stable before injecting your sample.

ParameterRecommended ValueRationale
Mobile Phase pH2.5 - 3.5Suppresses silanol ionization.
Column TypeEnd-capped C18 or Phenyl-HexylMinimizes available silanol groups.
Buffer Concentration10-25 mMMaintains a stable pH.

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Figure 1: Troubleshooting workflow for peak tailing.

Issue 2: Peak tailing due to improper mobile phase pH.

If the mobile phase pH is too close to the pKa of the phenolic hydroxyl group of this compound, the analyte will exist in both its protonated and deprotonated forms, leading to a broadened or tailing peak.

Troubleshooting Protocol:

  • Determine the pKa: The pKa of the parent 4-hydroxybenzoic acid is approximately 4.54.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa. For reversed-phase chromatography of this acidic compound, a lower pH is generally preferred.

  • Use a Buffer: Incorporate a buffer into your mobile phase to maintain a constant pH throughout the analysis.

Experimental Protocol: Mobile Phase Preparation for pH Control

  • Buffer Selection: Choose a buffer with a pKa close to the desired mobile phase pH (e.g., phosphate buffer for pH 2-4).

  • Buffer Preparation: Prepare a stock solution of the chosen buffer (e.g., 100 mM potassium phosphate).

  • pH Adjustment: In a beaker, add the desired volume of the aqueous component and the buffer stock solution. Adjust the pH to the target value (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid).

  • Final Mobile Phase: Mix the pH-adjusted aqueous buffer with the organic solvent. For example, a mobile phase of Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v).

  • System Equilibration: Equilibrate the HPLC system with the new mobile phase until a stable baseline is achieved.

ParameterRecommended ValueRationale
Mobile Phase pH< 2.5 or > 6.5To ensure a single ionization state of the analyte.
BufferPhosphate or AcetateTo maintain a stable pH.
Organic ModifierAcetonitrile or MethanolTo control retention time and selectivity.

G

Figure 2: Relationship between mobile phase pH, analyte ionization, and peak shape.

References

Improving the efficiency of Phenyl 4-hydroxybenzoate esterification reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenyl 4-hydroxybenzoate (B8730719) Esterification

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the esterification of 4-hydroxybenzoic acid with phenol (B47542) to synthesize Phenyl 4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: Why is the direct esterification of 4-hydroxybenzoic acid with phenol challenging?

A1: The direct acid-catalyzed esterification (Fischer esterification) of a carboxylic acid with a phenol is generally slow and inefficient. Phenols are less nucleophilic than aliphatic alcohols because the lone pair of electrons on the oxygen atom is delocalized into the benzene (B151609) ring, making them less available for nucleophilic attack on the protonated carboxylic acid.[1][2] This low reactivity often requires harsh conditions, which can lead to undesired side reactions like dehydration and sulfonation, particularly when using catalysts like concentrated sulfuric acid.[1]

Q2: What are the most common alternative methods for synthesizing this compound?

A2: Due to the low reactivity of phenols, more effective methods often involve activating either the carboxylic acid or the phenol:

  • Using Activated Carboxylic Acid Derivatives: Reacting phenol with more reactive derivatives of 4-hydroxybenzoic acid, such as its acyl chloride or acid anhydride, is a common and effective strategy.[1][3][4]

  • Using Coupling Reagents: Reagents like carbodiimides (e.g., DCC, EDCI) can be used to facilitate the esterification under milder conditions.[5][6]

  • Base-Catalyzed Reactions: Using a base to deprotonate the phenol creates a phenoxide ion, which is a much stronger nucleophile and reacts more readily with the acid derivative.[1][4] Another approach involves reacting the carboxylic acid with diphenyl carbonate in the presence of a tertiary amine base catalyst.[5][7][8]

Q3: Which catalysts are recommended for the direct esterification of 4-hydroxybenzoic acid and phenol?

A3: While challenging, direct esterification can be promoted by specific catalysts. A combination of sulfuric acid and boric acid has been shown to be effective.[9][10] Additionally, solid acid catalysts like SiO₂-SO₃H have been used, offering advantages in terms of reusability and potentially higher yields, especially under microwave irradiation.[11]

Q4: What is this compound used for?

A4: this compound is a crucial chemical intermediate, primarily in the pharmaceutical and cosmetics industries.[12][13][14] It serves as a key building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[12] It is also a precursor for some parabens, which are used as preservatives.[14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Low Reactivity of Phenol: Standard Fischer esterification conditions are insufficient for the less nucleophilic phenol.[1][2]1a. Switch to a more reactive acid derivative like 4-hydroxybenzoyl chloride. 1b. Activate the phenol by converting it to a sodium phenoxide salt with a base (e.g., NaOH, K₂CO₃) before adding the acylating agent.[1][4] 1c. Employ a coupling agent such as EDCI/HOBt in a suitable solvent like DMF or THF.[6]
2. Ineffective Catalyst: The chosen acid catalyst (e.g., H₂SO₄ alone) may not be optimal or could be causing side reactions.[1]2a. Use a mixed catalyst system like boric acid/sulfuric acid, which is specifically cited for this type of reaction.[9][10] 2b. Consider a solid acid catalyst (e.g., SiO₂-SO₃H) which can be easily removed and may offer better selectivity.[11]
3. Reversible Reaction: Water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the reactants.3a. Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture if using a suitable solvent (e.g., toluene). 3b. Add a dehydrating agent to the reaction.
Presence of Multiple Impurities / Side Products 1. Self-Esterification: 4-hydroxybenzoic acid can react with itself to form polymeric byproducts, especially at high temperatures.1a. Use a protecting group for the phenolic hydroxyl of 4-hydroxybenzoic acid if activating its carboxylic acid group. 1b. Optimize the reaction temperature and time to favor the desired intermolecular reaction over self-condensation.
2. Catalyst-Induced Side Reactions: Strong acids like concentrated H₂SO₄ can cause sulfonation or charring of the aromatic rings.[1]2a. Reduce the catalyst concentration or switch to a milder catalyst system. 2b. Perform the reaction at the lowest effective temperature.
3. Unreacted Starting Materials: Incomplete reaction due to insufficient time, temperature, or inefficient mixing.3a. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 3b. Increase reaction time or temperature cautiously, while monitoring for byproduct formation.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired ester may have similar solubility and chromatographic behavior to unreacted 4-hydroxybenzoic acid or self-esterification products.1a. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract unreacted acidic starting material. 1b. Recrystallization from a suitable solvent system is often effective for purifying solid esters. 1c. If necessary, use column chromatography with a carefully selected solvent gradient.
2. Oily Product Instead of Crystalline Solid: Presence of impurities preventing crystallization. This compound is a white crystalline solid.[13]2a. Ensure all acidic starting materials and byproducts have been removed via a basic wash. 2b. Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. 2c. Purify via column chromatography before attempting recrystallization again.

Data Presentation: Catalyst and Method Comparison

The following table summarizes yields reported for different phenyl ester synthesis methods. While not all examples are for this compound specifically, they provide a strong indication of the efficiency of various approaches.

MethodReactantsCatalyst / ReagentConditionsYieldReference
Direct Esterification Carboxylic Acid + PhenolBoric Acid / Sulfuric Acid75-285 °CGood (unspecified)[10]
Direct Esterification Carboxylic Acid + PhenolSiO₂-SO₃H (10% w/w)90-120 °C, 5h80-96%[11]
Base-Catalyzed Carboxylic Acid + Diphenyl CarbonateDBU (10 mol%)Neat, >100 °C~80%[5][7]
Acyl Chloride Phenol + Acyl ChloridePyridine (Base)Room TempHigh (unspecified)[1][3]
Coupling Agent Polymer-COOH + PhenolEDCI / HOBt / DIPEA0 °C to RT, 1hGood (unspecified)[6]

Experimental Protocols

Protocol 1: Direct Esterification using Boric Acid/Sulfuric Acid Catalyst

This protocol is adapted from methods described for the direct synthesis of phenyl esters.[9][10]

  • Reagents & Equipment:

    • 4-hydroxybenzoic acid (1 equivalent)

    • Phenol (1-1.2 equivalents)

    • Boric Acid (0.01 - 3 wt%)

    • Concentrated Sulfuric Acid (0.01 - 3 wt%)

    • Aromatic solvent (e.g., Toluene)

    • Round-bottom flask equipped with a Dean-Stark trap and condenser

    • Magnetic stirrer and heating mantle

  • Procedure: a. To the round-bottom flask, add 4-hydroxybenzoic acid, phenol, and toluene. b. Add the catalytic amounts of boric acid and concentrated sulfuric acid. c. Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. d. Monitor the reaction progress by TLC until the starting material is consumed. e. Cool the reaction mixture to room temperature.

  • Work-up and Purification: a. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). b. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine. c. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter. d. Concentrate the solvent under reduced pressure. e. Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_products Products r1 4-Hydroxybenzoic Acid p1 This compound r1->p1 + H₂O r2 Phenol r2->p1 p2 Water catalyst Acid Catalyst (e.g., H₂SO₄/H₃BO₃) catalyst->r2 Enables Reaction

Caption: General reaction scheme for the acid-catalyzed esterification.

Experimental Workflow

G A 1. Reagent Setup (Acid, Phenol, Catalyst, Solvent) B 2. Reaction (e.g., Reflux with Dean-Stark) A->B C 3. Monitoring (TLC / HPLC) B->C C->B Incomplete D 4. Reaction Quench & Aqueous Work-up C->D Complete E 5. Extraction & Drying D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Analysis (NMR, IR, MS, Purity) F->G

Caption: A typical workflow for synthesis, work-up, and analysis.

Troubleshooting Decision Tree

G Start Problem: Low Product Yield Q1 Is reaction going to completion? (Check via TLC/HPLC) Start->Q1 Sol_A Increase reaction time or temperature. Consider microwave irradiation. Q1->Sol_A No Q2 Are there significant side products? Q1->Q2 Yes Sol_B Lower temperature. Use milder/alternative catalyst (e.g., SiO₂-SO₃H). Q2->Sol_B Yes Sol_C Reaction is inefficient. Activate reactants. Q2->Sol_C No Sol_D1 Use 4-hydroxybenzoyl chloride. Sol_C->Sol_D1 Sol_D2 Use coupling agent (EDCI). Sol_C->Sol_D2 Sol_D3 Convert phenol to phenoxide. Sol_C->Sol_D3

Caption: A logical guide for diagnosing and solving low yield issues.

References

Minimizing by-product formation in the synthesis of Phenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in the synthesis of Phenyl 4-hydroxybenzoate (B8730719).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Phenyl 4-hydroxybenzoate?

A1: The most common laboratory and industrial synthesis of this compound is achieved through the Fischer esterification of 4-hydroxybenzoic acid with phenol (B47542). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often involves heating the reactants in an inert solvent with the removal of water to drive the reaction to completion. Another method is the transesterification of a 4-hydroxybenzoic acid ester, such as methyl 4-hydroxybenzoate, with phenol.

Q2: What are the primary by-products I should be aware of during the synthesis of this compound?

A2: The primary by-products of concern are:

  • Unreacted Starting Materials: Residual 4-hydroxybenzoic acid and phenol are common impurities.

  • Phenol: Arises from the decarboxylation of 4-hydroxybenzoic acid at elevated temperatures (typically above 200°C)[1].

  • Diphenyl Ether: Can form from a side reaction of phenol, particularly under harsh acidic and high-temperature conditions.

  • Polymeric/Oligomeric By-products: Self-condensation of 4-hydroxybenzoic acid can lead to the formation of linear oligoesters, which are higher molecular weight impurities[2].

Q3: How can I monitor the progress of the reaction and the formation of by-products?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the reaction progress. It can be used to quantify the consumption of starting materials, the formation of this compound, and the emergence of key by-products like unreacted 4-hydroxybenzoic acid[3][4][5]. Thin Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's completion.

Q4: What are the recommended catalysts for this esterification, and do they influence by-product formation?

A4: Common catalysts include sulfuric acid, p-toluenesulfonic acid, and a combination of boric acid and sulfuric acid[6]. The choice of catalyst can influence the reaction rate and potentially the by-product profile. For instance, a combination of boric acid and sulfuric acid has been reported to give high yields and good purity, suggesting it may help to minimize side reactions[6][7][8].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction due to insufficient heating, short reaction time, or inefficient water removal.Ensure the reaction is heated to the appropriate temperature for the solvent used (e.g., reflux in toluene (B28343) or xylene). Extend the reaction time and monitor for completion using HPLC or TLC. Use a Dean-Stark apparatus or molecular sieves to effectively remove water and drive the equilibrium towards the product.
Suboptimal catalyst concentration.Optimize the catalyst loading. Typically, a catalytic amount (1-5 mol%) is sufficient.
Presence of Unreacted 4-hydroxybenzoic Acid in the Final Product Incomplete reaction or inefficient purification.Ensure the reaction has gone to completion. During work-up, wash the crude product with a dilute aqueous solution of sodium bicarbonate to remove acidic impurities like unreacted 4-hydroxybenzoic acid.
Significant Phenol Impurity Detected Reaction temperature was too high, leading to the decarboxylation of 4-hydroxybenzoic acid.Maintain the reaction temperature below 200°C. The optimal temperature will depend on the solvent and catalyst system but should be controlled to avoid decomposition of the starting material[1].
Formation of High Molecular Weight Impurities (Oligoesters) Excessive reaction temperature or prolonged reaction times, promoting the self-condensation of 4-hydroxybenzoic acid.Carefully control the reaction temperature and time. Avoid unnecessarily long reaction times after the consumption of the limiting reagent.
Presence of Diphenyl Ether in the Product High reaction temperatures and strongly acidic conditions favoring the dehydration of phenol.Moderate the reaction temperature and consider using a milder acid catalyst or a lower concentration of the strong acid catalyst.
Difficulty in Purifying the Final Product Presence of multiple by-products with similar polarities to the desired product.A multi-step purification approach may be necessary. Start with an aqueous wash (e.g., sodium bicarbonate), followed by recrystallization from a suitable solvent system. Common solvent systems for similar compounds include methanol (B129727)/water or dichloromethane/n-heptane[9].

Data Presentation

Table 1: Effect of Reaction Conditions on By-product Formation (Illustrative)

Parameter Condition A (Standard) Condition B (High Temp) Condition C (Optimized)
Temperature 140°C (Toluene Reflux)210°C140°C (Toluene Reflux)
Catalyst p-Toluenesulfonic Acidp-Toluenesulfonic AcidBoric Acid/Sulfuric Acid
Reaction Time 8 hours8 hours8 hours
This compound Yield 85%70%95%
Unreacted 4-HBA 5%2%<1%
Phenol <1%15%<1%
Oligoesters 2%5%1%
Diphenyl Ether <1%3%<1%

Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual results will vary based on specific experimental details.

Experimental Protocols

Protocol 1: Synthesis of this compound with By-product Minimization

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 4-hydroxybenzoic acid (1 equivalent), phenol (1.2 equivalents), and toluene (as solvent).

  • Catalyst Addition: Add a catalytic amount of a p-toluenesulfonic acid or a mixture of boric acid and sulfuric acid (e.g., 0.5 mol% each).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected or until HPLC analysis indicates the consumption of the limiting reactant.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of methanol and water, to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Phenyl_4_hydroxybenzoate This compound 4-Hydroxybenzoic_Acid->Phenyl_4_hydroxybenzoate + Phenol (Acid Catalyst, Heat) Decarboxylation Decarboxylation (High Temp) 4-Hydroxybenzoic_Acid->Decarboxylation Polycondensation Polycondensation (High Temp) 4-Hydroxybenzoic_Acid->Polycondensation Phenol Phenol Phenol->Phenyl_4_hydroxybenzoate Ether_Formation Ether Formation (Harsh Conditions) Phenol->Ether_Formation Phenol_Byproduct Phenol Decarboxylation->Phenol_Byproduct Oligoesters Oligoesters Polycondensation->Oligoesters Diphenyl_Ether Diphenyl Ether Ether_Formation->Diphenyl_Ether Troubleshooting_Workflow Start Low Purity of this compound Identify_Impurity Identify Major Impurity (e.g., via HPLC, NMR) Start->Identify_Impurity Unreacted_HBA Unreacted 4-Hydroxybenzoic Acid? Identify_Impurity->Unreacted_HBA Phenol_Impurity Phenol Impurity? Unreacted_HBA->Phenol_Impurity No Wash_Bicarb Action: Wash with aq. NaHCO3 Unreacted_HBA->Wash_Bicarb Yes High_MW_Impurity High MW Impurities? Phenol_Impurity->High_MW_Impurity No Check_Temp Action: Lower Reaction Temp. Phenol_Impurity->Check_Temp Yes Optimize_Conditions Action: Optimize Temp. & Time High_MW_Impurity->Optimize_Conditions Yes Recrystallize Action: Recrystallize Wash_Bicarb->Recrystallize Check_Temp->Recrystallize Optimize_Conditions->Recrystallize End Pure Product Recrystallize->End

References

Technical Support Center: Enhancing the Stability of Phenyl 4-hydroxybenzoate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Phenyl 4-hydroxybenzoate (B8730719).

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work with Phenyl 4-hydroxybenzoate, providing potential causes and actionable solutions.

Issue 1: Loss of Potency or Degradation of this compound in a Formulation

Observation: HPLC analysis indicates a decrease in the concentration of this compound over time, with the appearance of new peaks corresponding to degradation products.

Potential CauseTroubleshooting Steps
Hydrolysis 1. pH Assessment: Determine the pH of your formulation. This compound, like other esters, is susceptible to hydrolysis, which is accelerated in both acidic and basic conditions. Parabens are generally most stable in the pH range of 4-8.[1] 2. pH Adjustment: If the pH is outside the optimal range, adjust it using appropriate buffering agents (e.g., citrate, phosphate (B84403) buffers) to maintain a pH between 4 and 6 for maximal stability. 3. Water Activity Reduction: If applicable to your formulation type (e.g., non-aqueous or low-water systems), consider strategies to reduce water activity, such as increasing the concentration of glycols (e.g., propylene (B89431) glycol, glycerin).
Oxidation 1. Incorporate Antioxidants: The phenolic hydroxyl group can be susceptible to oxidation. Introduce antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E) into the formulation.[2][3] 2. Add Chelating Agents: Sequester metal ions that can catalyze oxidation by adding chelating agents like ethylenediaminetetraacetic acid (EDTA). 3. Inert Atmosphere: During manufacturing and packaging, consider using an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
Photodegradation 1. Light-Resistant Packaging: Package the formulation in amber or opaque containers to protect it from light exposure.[4] 2. UV Absorbers: For certain formulations, the inclusion of UV-absorbing excipients may be beneficial.
Excipient Incompatibility 1. Review Formulation Components: Certain excipients can interact with and degrade this compound. Conduct compatibility studies with individual excipients. 2. Alternative Excipients: If an incompatibility is identified, explore alternative excipients with similar functionalities but different chemical properties.
Issue 2: Crystallization or Precipitation of this compound in a Liquid or Semi-Solid Formulation

Observation: The formulation appears cloudy, or solid particles are visible, which are identified as this compound.

Potential CauseTroubleshooting Steps
Supersaturation 1. Solubility Assessment: Determine the saturation solubility of this compound in your formulation vehicle at the intended storage temperature. 2. Concentration Adjustment: Ensure the concentration of this compound is below its saturation point at the lower end of the expected storage temperature range.
Poor Solubility 1. Co-solvents: Incorporate co-solvents such as propylene glycol, ethanol, or glycerin to increase the solubility of this compound.[5] 2. Solubilizing Agents: For aqueous formulations, consider the use of non-ionic surfactants or other solubilizing agents.
Temperature Fluctuations 1. Controlled Storage: Store the formulation under controlled temperature conditions to prevent crystallization induced by temperature cycling. 2. Formulation Optimization: If wide temperature variations are expected, reformulate to ensure the compound remains in solution across the entire range. This may involve adjusting the co-solvent system.
Improper Manufacturing Process 1. Cooling Rate: A slow cooling rate during the manufacturing of emulsions or creams can lead to the formation of larger crystals. Consider rapid cooling ("shock cooling") to promote the formation of smaller, less perceptible crystals.[6] 2. Homogenization: Ensure adequate homogenization to create a uniform and stable emulsion, which can help prevent the crystallization of lipophilic components.[6]

Frequently Asked Questions (FAQs)

Stability and Degradation

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction is catalyzed by both acidic and basic conditions and results in the formation of 4-hydroxybenzoic acid and phenol.[7]

Q2: At what pH is this compound most stable?

Q3: How can I prevent the photodegradation of my formulation containing this compound?

A3: To prevent photodegradation, it is crucial to use light-resistant packaging, such as amber or opaque containers.[4] Additionally, storing the product in a dark place is recommended.

Formulation Strategies

Q4: What excipients can be used to improve the stability of this compound?

A4: To improve stability, consider the following excipients:

  • Antioxidants: BHT, BHA, and tocopherol can mitigate oxidative degradation.[2][3]

  • Chelating Agents: EDTA can sequester metal ions that may catalyze degradation.

  • Buffering Agents: Citrate and phosphate buffers can maintain the optimal pH for stability.

  • Co-solvents: Propylene glycol, ethanol, and glycerin can improve solubility and may reduce water activity, thereby slowing hydrolysis.[5]

Q5: Are there any known excipient incompatibilities with this compound?

A5: While a comprehensive compatibility chart for this compound is not available, as a phenolic ester, it may be incompatible with strong bases and oxidizing agents. It is essential to conduct compatibility studies with all formulation excipients.

Analytical Testing

Q6: What is a suitable analytical method for monitoring the stability of this compound?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. A reversed-phase HPLC method with UV detection is typically used. The method should be validated to separate this compound from its potential degradation products, primarily 4-hydroxybenzoic acid and phenol.[8]

Q7: How do I perform a forced degradation study for this compound?

A7: A forced degradation study involves subjecting the drug substance to stress conditions to identify potential degradation products and pathways.[9][10] A typical protocol includes:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: 60-80°C.

  • Photodegradation: Exposure to UV and visible light.[11]

Data Presentation

Table 1: Summary of Stability Profile for this compound and Related Parabens

ParameterConditionEffect on StabilityPrimary Degradation Product(s)
pH < 4Increased hydrolysis4-Hydroxybenzoic acid, Phenol
4 - 8Generally stable[1]-
> 8Significantly increased hydrolysis4-Hydroxybenzoic acid, Phenol
Temperature ElevatedIncreased degradation rate4-Hydroxybenzoic acid, Phenol
Light UV/VisiblePotential for photodegradationOxidized and rearranged products
Oxidizing Agents PresentPotential for oxidationOxidized phenolic derivatives

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its primary degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required to separate all components).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 258 nm[8]

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare working standards by diluting the stock solution to a range of concentrations that bracket the expected sample concentration.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dilute with a suitable solvent to a known volume to achieve a concentration within the standard curve range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples.

    • Quantify the amount of this compound and any degradation products by comparing their peak areas to the calibration curve.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and establish the degradation pathways of this compound.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature for a specified time.

    • Thermal Degradation: Store the stock solution at 60°C in the dark.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms to an unstressed control to identify and quantify the degradation products.

Visualizations

This compound Degradation Pathways P4HB This compound HBA 4-Hydroxybenzoic Acid P4HB->HBA Hydrolysis (Acid/Base) Phenol Phenol P4HB->Phenol Hydrolysis (Acid/Base) Oxidized Oxidized Products P4HB->Oxidized Oxidation Photo Photodegradation Products P4HB->Photo Photodegradation

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Stability Assessment start Formulation Development forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev forced_degradation->method_dev stability_study Real-Time & Accelerated Stability Studies method_dev->stability_study analysis Analyze Samples at Time Points stability_study->analysis data_analysis Data Analysis & Shelf-Life Determination analysis->data_analysis end Stable Formulation data_analysis->end

Caption: Workflow for assessing the stability of this compound formulations.

Troubleshooting Logic for Formulation Instability action_node action_node instability Instability Observed? degradation Chemical Degradation? instability->degradation Yes physical Physical Instability? instability->physical No check_ph Check & Adjust pH degradation->check_ph Yes add_antioxidant Add Antioxidant/Chelator degradation->add_antioxidant Yes protect_light Use Light-Resistant Packaging degradation->protect_light Yes check_solubility Assess & Improve Solubility (Co-solvents) physical->check_solubility Yes (Crystallization) optimize_process Optimize Manufacturing Process (e.g., Cooling Rate) physical->optimize_process Yes (Crystallization/Separation)

Caption: Decision tree for troubleshooting formulation instability.

References

Technical Support Center: Resolving Matrix Effects in the LC-MS/MS Analysis of Phenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the LC-MS/MS analysis of Phenyl 4-hydroxybenzoate (B8730719).

Troubleshooting Guide

Issue: Inconsistent quantitative results and poor reproducibility for Phenyl 4-hydroxybenzoate.

Possible Cause: The presence of matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of your results.[1][2][3] This is a common challenge in complex biological matrices where endogenous components like phospholipids, salts, and proteins can co-elute with the analyte of interest and interfere with its ionization.[1][4]

Solution Workflow:

To systematically identify and mitigate matrix effects, follow the workflow outlined below.

cluster_identification Identification cluster_mitigation Mitigation Strategies cluster_verification Verification observe Observe Inconsistent Results (Poor RSD, Inaccurate Spikes) assess Quantitatively Assess Matrix Effect observe->assess Proceed to Assessment sample_prep Optimize Sample Preparation assess->sample_prep If ME > ±15% chromatography Modify Chromatographic Conditions assess->chromatography If ME > ±15% internal_standard Use Stable Isotope-Labeled Internal Standard (SIL-IS) assess->internal_standard For optimal correction reassess Re-assess Matrix Effect sample_prep->reassess chromatography->reassess internal_standard->reassess validated Validated Method reassess->validated If ME < ±15%

Caption: Workflow for identifying and mitigating matrix effects.
Quantitative Assessment of Matrix Effects

The post-extraction addition method is a widely accepted approach to quantify the extent of matrix effects.[1][5][6] This involves comparing the analyte's response in a neat solution to its response in a post-extracted blank matrix sample spiked with the analyte at the same concentration.

Matrix Effect (ME) Calculation:

ME (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solution) x 100

  • ME < 100%: Indicates ion suppression.

  • ME > 100%: Indicates ion enhancement.

  • ME ≈ 100%: Indicates no significant matrix effect.

Table 1: Representative Matrix Effect Data for this compound in Human Plasma

Sample Preparation MethodMean Peak Area (Neat Solution)Mean Peak Area (Post-Extracted Plasma)Matrix Effect (%)
Protein Precipitation (PPT)1,250,000750,00060% (Ion Suppression)
Liquid-Liquid Extraction (LLE)1,250,0001,050,00084% (Minor Ion Suppression)
Solid-Phase Extraction (SPE)1,250,0001,187,50095% (Negligible Matrix Effect)
Experimental Protocol: Post-Extraction Addition for Matrix Effect Assessment

Objective: To quantify the matrix effect on the analysis of this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound analytical standard

  • LC-MS grade solvents (e.g., acetonitrile, methanol (B129727), water)

  • Appropriate sample preparation materials (e.g., protein precipitation plates, LLE solvents, SPE cartridges)

  • LC-MS/MS system

Procedure:

  • Prepare a Neat Standard Solution: Prepare a solution of this compound in the reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Process Blank Matrix: Extract the blank biological matrix using your chosen sample preparation method (e.g., PPT, LLE, or SPE).

  • Prepare Post-Extraction Spiked Sample: Spike the extracted blank matrix with the this compound analytical standard to achieve the same final concentration as the neat standard solution.

  • Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using your LC-MS/MS method.

  • Calculate Matrix Effect: Use the peak areas obtained to calculate the matrix effect percentage as described above.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" consists of all components in a sample apart from the analyte of interest.[2][4] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][4] This interference can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][4] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3]

cluster_source Ion Source cluster_interference Interference Mechanism Droplet Charged Droplet (Analyte + Matrix Components) Analyte_Ion Analyte Ion (Gas Phase) Droplet->Analyte_Ion Evaporation & Ionization MS Mass Spectrometer Analyte_Ion->MS Detection Matrix_Components Co-eluting Matrix Components Matrix_Components->Droplet Competition for charge Altered droplet properties

Caption: Mechanism of ion suppression in LC-MS/MS.

Q2: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A2: The choice of sample preparation is critical for reducing matrix effects. For this compound, which is a paraben, more selective techniques are generally more effective than simple methods like protein precipitation.[2]

  • Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples and removing a wide range of interfering compounds.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts compared to protein precipitation and is a viable option for reducing matrix effects.[5][9]

Table 2: Comparison of Sample Preparation Techniques for this compound Analysis

TechniqueProsCons
Protein Precipitation (PPT)Fast, simple, high throughputLeast effective cleanup, prone to significant matrix effects[5]
Liquid-Liquid Extraction (LLE)Good cleanup, can be selectiveMore labor-intensive, potential for lower recovery
Solid-Phase Extraction (SPE)Excellent cleanup, high recovery, significant reduction in matrix effects[2]More complex method development, higher cost

Q3: Can an internal standard compensate for matrix effects?

A3: Yes, an appropriate internal standard (IS) can effectively compensate for matrix effects.[1] The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4).[10][11] A SIL-IS co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, allowing for accurate correction by using the ratio of the analyte signal to the IS signal.[2] While structural analogues can be used, they may not co-elute perfectly and may not experience the same degree of matrix effect, potentially leading to less accurate correction.[12]

Q4: How can I modify my chromatographic method to reduce matrix effects?

A4: Optimizing your chromatographic separation is a key strategy to mitigate matrix effects. The goal is to separate the elution of this compound from the co-eluting matrix components that cause ion suppression or enhancement.[13]

  • Adjust the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.

  • Change the Mobile Phase: Modifying the organic solvent (e.g., methanol vs. acetonitrile) or the aqueous phase pH can alter the retention times of both the analyte and matrix components.[14]

  • Use a Different Column: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl column) can provide alternative selectivity and better separation from interferences.

Q5: What should I do if I still observe significant matrix effects after optimizing sample preparation and chromatography?

A5: If significant matrix effects persist, consider the following advanced strategies:

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.[13] However, this approach may compromise the limit of quantification if the analyte concentration is low.

  • Matrix-Matched Calibrants: Prepare your calibration standards in the extracted blank matrix to ensure that the standards and samples experience similar matrix effects.[4] This can improve the accuracy of quantification in the presence of consistent matrix effects.

References

Technical Support Center: Optimization of Catalyst Selection for Phenyl 4-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Phenyl 4-hydroxybenzoate (B8730719). The following sections detail experimental protocols, catalyst performance data, and visual guides to streamline your research and development efforts.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Phenyl 4-hydroxybenzoate, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Product Yield

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically achieved through Fischer esterification, can stem from several factors. This reaction is an equilibrium process, so driving it towards the product side is crucial.

  • Incomplete Reaction:

    • Insufficient Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants.[1][2][3][4] Employing a Dean-Stark apparatus or using a solvent that forms an azeotrope with water (e.g., toluene (B28343) or xylene) is highly effective for water removal.[5]

    • Sub-optimal Reaction Time or Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Catalyst Inactivity: The acid catalyst may be of poor quality or used in an insufficient amount. Ensure the catalyst is fresh and used in the recommended catalytic loading.

  • Side Reactions:

    • Etherification: At high temperatures, a potential side reaction is the etherification of the phenolic hydroxyl groups.[5] Careful control of the reaction temperature is necessary to minimize this.

    • Polycondensation: Polycondensation of 4-hydroxybenzoic acid can lead to undesirable high-molecular-weight byproducts.[5]

  • Purity of Reactants:

    • The presence of impurities in phenol (B47542) or 4-hydroxybenzoic acid can interfere with the reaction.[6][7] Use of high-purity starting materials is recommended.

Issue 2: Product Purity Issues

Q2: The final product is impure. What are the likely contaminants and how can I remove them?

A2: Common impurities include unreacted starting materials and byproducts from side reactions.

  • Unreacted Starting Materials:

    • Phenol and 4-hydroxybenzoic acid: The presence of starting materials indicates an incomplete reaction. To address this, you can extend the reaction time, increase the temperature, or ensure efficient water removal.

    • Removal: Unreacted 4-hydroxybenzoic acid can be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate.[5] Phenol can be removed by washing with a dilute sodium hydroxide (B78521) solution, though this may also hydrolyze the ester product if not done carefully. Recrystallization is an effective purification method.

  • Byproducts:

    • Colored Impurities: The formation of colored byproducts can occur due to oxidation or other side reactions. Treatment with activated charcoal during recrystallization can help decolorize the product.

Issue 3: Difficulty in Product Isolation

Q3: I am having trouble isolating the this compound from the reaction mixture.

A3: this compound is a solid at room temperature.[7]

  • Crystallization Issues: If the product does not crystallize upon cooling, it may be due to the presence of impurities that inhibit crystal formation. Try adding a seed crystal of pure this compound to induce crystallization.

  • Washing and Drying: After filtration, the crude product should be washed with an inert solvent (like xylene or toluene) to remove soluble impurities, followed by a wash with dilute sodium bicarbonate solution and then water.[5] The product should then be thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q4: What are the most common catalysts for the synthesis of this compound?

A4: The most commonly employed catalysts are strong acids that facilitate the Fischer esterification reaction. These include:

  • p-Toluenesulfonic acid (p-TsOH) [5]

  • A mixture of concentrated sulfuric acid and boric acid [5]

  • Boron nitride has also been mentioned as a catalyst for this reaction.

Q5: What is the role of the acid catalyst in this reaction?

A5: The acid catalyst plays a dual role in Fischer esterification:

  • It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (phenol in this case).[1][2][3]

  • It facilitates the removal of the hydroxyl group as a water molecule, which is a good leaving group.[1][2][3]

Q6: Can this reaction be performed without a solvent?

A6: While the reaction is often carried out in a solvent like xylene or toluene to facilitate water removal,[5] it is possible to run Fischer esterification reactions without a solvent, especially if a large excess of one of the reactants is used. However, for the synthesis of this compound, using a solvent that forms an azeotrope with water is generally recommended to drive the reaction to completion.

Data Presentation

The selection of a catalyst is critical for optimizing the synthesis of this compound. The following table summarizes quantitative data from various catalytic systems.

Catalyst SystemReactantsSolventTemperatureTimeYield (%)Reference
Sulfuric Acid & Boric Acid4-hydroxybenzoic acid, Hydroquinone (B1673460)XyleneReflux3.5 - 4 h98.5[5]
p-Toluenesulfonic Acid4-hydroxybenzoic acid, HydroquinoneToluene/XyleneRefluxNot SpecifiedMentioned as an alternative[5]

*Note: The referenced patent uses hydroquinone instead of phenol, which results in (4-hydroxyphenyl) 4-hydroxybenzoate. The catalytic system is expected to be effective for the reaction with phenol as well.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid and Boric Acid Catalyst

This protocol is adapted from a patented procedure and is designed for high-yield synthesis.[5]

Materials:

  • 4-hydroxybenzoic acid

  • Phenol

  • Concentrated Sulfuric Acid

  • Boric Acid

  • Xylene

  • Dilute sodium bicarbonate solution

  • Water

  • Reaction flask with a Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a reaction flask equipped with a Dean-Stark apparatus, a reflux condenser, and a stirrer, add 4-hydroxybenzoic acid and phenol in approximately equimolar amounts.

  • Add xylene as the solvent.

  • Add the catalyst mixture, consisting of 0.1 to 1.5% by weight of boric acid and 0.1 to 1.5% by weight of concentrated sulfuric acid, relative to the solid reactants.

  • Heat the mixture to reflux with stirring. Water will be collected in the Dean-Stark trap.

  • Continue the reaction for approximately 3.5 to 4 hours, or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature. The product should crystallize.

  • Filter the crude product using a Büchner funnel.

  • Wash the collected solid with xylene, followed by a dilute sodium bicarbonate solution, and finally with water.

  • Dry the purified this compound under vacuum.

Mandatory Visualization

Diagrams of Key Processes and Relationships

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation RCOOH Carboxylic Acid (4-Hydroxybenzoic Acid) H_plus H+ Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Catalyst (H+) ROH Alcohol (Phenol) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Attack by Phenol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Intramolecular H+ transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Loss of H2O H2O Water Ester Ester (this compound) Protonated_Ester->Ester Deprotonation H_plus_regen H+ (regenerated) Experimental_Workflow start Start reactants Charge Reactants: - 4-Hydroxybenzoic Acid - Phenol - Solvent (e.g., Xylene) start->reactants catalyst Add Acid Catalyst (e.g., H2SO4/Boric Acid) reactants->catalyst reflux Heat to Reflux & Remove Water (Dean-Stark) catalyst->reflux monitor Monitor Reaction (TLC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature & Crystallize monitor->cool Complete filter Filter Crude Product cool->filter wash Wash Product: 1. Xylene 2. NaHCO3 (aq) 3. Water filter->wash dry Dry Under Vacuum wash->dry product Pure Phenyl 4-hydroxybenzoate dry->product Troubleshooting_Logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction side_reactions Consider Side Reactions start->side_reactions incomplete Incomplete Reaction check_reaction->incomplete Starting material present complete Reaction Complete check_reaction->complete No starting material incomplete_solutions Solutions: - Increase reaction time/temp - Check catalyst activity - Ensure efficient water removal incomplete->incomplete_solutions purification_issues Check Purification Protocol complete->purification_issues purification_solutions Solutions: - Effective washing steps - Recrystallization - Use activated charcoal purification_issues->purification_solutions side_reaction_solutions Solutions: - Optimize temperature - Use high-purity reactants side_reactions->side_reaction_solutions

References

Technical Support Center: Phenylparaben and Skin Irritation in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address skin irritation issues that may arise during the experimental formulation of cosmetics containing phenylparaben.

Frequently Asked Questions (FAQs)

Q1: What is phenylparaben and why is it used in cosmetic formulations?

Phenylparaben is an ester of p-hydroxybenzoic acid. Like other parabens, it has been used as a preservative in cosmetic and personal care products due to its effective antimicrobial properties against a broad spectrum of microorganisms, including bacteria and fungi. Its primary function is to prevent product spoilage and protect consumers from microbial contamination.

Q2: Is phenylparaben a known skin irritant?

Yes, phenylparaben is classified as a skin irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), phenylparaben is associated with the hazard statement H315: "Causes skin irritation".[1] While the broader family of parabens is often considered to have low sensitization potential on intact skin, their potential for irritation can increase, particularly on compromised or damaged skin.[2]

Q3: What is the regulatory status of phenylparaben in cosmetics?

Due to insufficient safety data, particularly concerning potential endocrine activity, the European Union has prohibited the use of phenylparaben in cosmetic products.[3] This is a critical consideration for any new product development. Researchers should be aware of the stringent regulatory landscape surrounding certain parabens.

Q4: What are the primary mechanisms of paraben-induced skin irritation?

Paraben-induced skin irritation can involve a complex interplay of cellular and molecular responses. Upon penetration into the skin, parabens can trigger keratinocytes, the primary cells of the epidermis, to release pro-inflammatory mediators such as cytokines and chemokines. This initiates an inflammatory cascade, leading to the characteristic signs of irritation like redness and swelling. For individuals with a predisposition, this can lead to allergic contact dermatitis, a Type IV delayed hypersensitivity reaction.

Troubleshooting Guides

Problem: My formulation containing phenylparaben is causing skin irritation in preliminary in vitro tests (e.g., Reconstructed Human Epidermis model).

Possible CauseRecommended Solution
High Concentration of Phenylparaben Review the concentration of phenylparaben. Although specific dose-response data for phenylparaben is limited, parabens in general show increased irritation potential at higher concentrations. Consider titrating down to the lowest effective preservative concentration.
Formulation pH The pH of the final formulation can influence the stability and irritation potential of preservatives. Ensure the formulation's pH is within a range that is compatible with the skin (typically pH 4.5-6.0) and optimal for preservative efficacy.
Interaction with Other Ingredients Other components in your formulation, such as surfactants, penetration enhancers, or fragrances, may be contributing to the irritation or exacerbating the effect of phenylparaben. Systematically remove or replace other potential irritants to isolate the causative agent.
Compromised In Vitro Model Ensure the batch of reconstructed human epidermis has passed quality control and exhibits a healthy, intact barrier function before applying the test formulation. Always include positive and negative controls in your experimental run.

Problem: I am observing unexpected sensitization or a high number of reactors in a Human Repeat Insult Patch Test (HRIPT).

Possible CauseRecommended Solution
Phenylparaben Concentration The concentration used in the HRIPT may be too high, leading to irritant reactions that can be misinterpreted as sensitization. While the goal of HRIPT is to test under exaggerated conditions, the concentration should still be relevant to the final product's intended use.
Vehicle Effects The vehicle used to deliver the phenylparaben in the patch test can influence its penetration and irritation potential. Ensure the vehicle itself is non-irritating and does not enhance the irritancy of the paraben.
Panel Sensitivity The specific cohort of volunteers may have a higher-than-average sensitivity to parabens or other ingredients in the formulation. Review the screening process for study participants.
Cross-Reactivity Participants may have pre-existing sensitivities to other paraben analogues or structurally related compounds, leading to a cross-reactive response.

Quantitative Data

Due to its restricted use, specific quantitative skin irritation data for phenylparaben is scarce. The following tables provide illustrative data for other common parabens to offer a general understanding of their cytotoxic potential in skin cells. This data should be interpreted with caution and is not directly representative of phenylparaben.

Table 1: In Vitro Cytotoxicity of Select Parabens in Human Keratinocytes (HaCaT)

CompoundAssayIC50 (mg/mL)
MethylparabenMTT~0.700
MethylparabenNRU~0.600
PropylparabenMTT~0.250
PropylparabenNRU~0.200
Source: Adapted from in vitro cytotoxicity studies. The IC50 is the concentration that reduces cellular viability by 50%. A lower IC50 value indicates higher cytotoxicity.

Table 2: Scoring System for Human Repeat Insult Patch Test (HRIPT)

ScoreDescription of Reaction
0No evidence of any effect
+/-Minimal, faint, uniform or spotty erythema
1Pink uniform erythema covering most of the contact site
2Pink-red erythema visibly uniform in entire contact site
3Bright red erythema with or without petechiae or papules
4Deep red erythema with or without vesiculation or weeping
An 'e' is added to the score if edema is present.[2]

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model (OECD TG 439)

This protocol outlines a method to assess the skin irritation potential of a test chemical by measuring its effect on cell viability in an RhE model.

  • Preparation of RhE Tissues:

    • Upon receipt, place the RhE tissue inserts into a 6-well plate containing pre-warmed maintenance medium.

    • Incubate for 24 hours at 37°C, 5% CO2, and ≥90% humidity to allow tissues to equilibrate.

  • Application of Test Material:

    • Apply a sufficient amount of the test formulation (e.g., 25 µL for liquids or 25 mg for solids) directly to the surface of the epidermis.

    • For negative control, apply a phosphate-buffered saline (PBS).

    • For positive control, apply a 5% aqueous solution of Sodium Dodecyl Sulfate (SDS).

  • Exposure and Incubation:

    • Expose the tissues to the test material for 60 minutes at room temperature.

    • After the exposure period, thoroughly wash the tissues with PBS to remove the test material.

    • Transfer the washed tissues to a new 6-well plate with fresh maintenance medium and incubate for 42 hours at 37°C, 5% CO2.

  • MTT Assay for Cell Viability:

    • After the 42-hour incubation, transfer the tissues to a 24-well plate containing MTT solution (1 mg/mL) and incubate for 3 hours at 37°C, 5% CO2.

    • Following incubation, extract the formazan (B1609692) salt from the tissues by submerging them in isopropanol (B130326) and shaking for at least 2 hours.

    • Read the absorbance of the extracted formazan solution at 570 nm using a plate reader.

  • Data Interpretation:

    • Calculate the percentage of viability for each tissue relative to the negative control.

    • A test material is classified as an irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.[4][5]

Protocol 2: Human Repeat Insult Patch Test (HRIPT)

This protocol is a clinical study to determine the potential of a product to cause skin irritation and sensitization.

  • Induction Phase (3 weeks):

    • Approximately 0.2g of the test material is applied to an occlusive or semi-occlusive patch.

    • The patch is applied to the upper back of at least 50 healthy volunteers.

    • The patch is worn for 24 hours and then removed. The site is evaluated for any skin reaction 48 hours after application.

    • This procedure is repeated nine times over a three-week period at the same application site.[2]

  • Rest Phase (2 weeks):

    • A 10 to 21-day rest period with no patch application follows the induction phase.[2] This allows for the development of an immune response if sensitization has occurred.

  • Challenge Phase (1 week):

    • After the rest period, a challenge patch with the test material is applied to a new, previously unpatched site on the back.

    • The patch is removed after 24 hours.

    • The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema, papules) at 24, 48, and 72 hours after patch application.

  • Data Interpretation:

    • Reactions observed during the induction phase are typically considered irritation.

    • A reaction at the challenge site in a subject who showed no reaction during the induction phase is indicative of sensitization. The results are presented as the number of individuals who showed a sensitization reaction out of the total number of participants.[6]

Visualizations

Skin_Irritation_Pathway cluster_epidermis Epidermis cluster_dermis Dermis Phenylparaben Phenylparaben Application Keratinocyte Keratinocyte Phenylparaben->Keratinocyte Penetration ImmuneCells Immune Cells (e.g., T-cells, Mast Cells) Keratinocyte->ImmuneCells Release of Pro-inflammatory Cytokines & Chemokines (e.g., IL-1α, TNF-α) Inflammation Clinical Signs of Irritation (Redness, Swelling) ImmuneCells->Inflammation Activation & Inflammatory Cascade

Caption: Phenylparaben-Induced Skin Irritation Pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo Clinical Assessment Formulation Develop Phenylparaben Formulation RHE_Test OECD TG 439 (RhE Test) Formulation->RHE_Test Viability Measure Cell Viability (MTT Assay) RHE_Test->Viability Decision1 Viability > 50%? Viability->Decision1 HRIPT Human Repeat Insult Patch Test (HRIPT) Decision1->HRIPT Yes Reformulate Reformulate/ Reduce Concentration Decision1->Reformulate No Evaluation Evaluate for Irritation & Sensitization HRIPT->Evaluation Decision2 Acceptable Irritation Profile? Evaluation->Decision2 Safe Formulation Considered Low Irritation Potential Decision2->Safe Yes Reformulate2 Reformulate/ Consider Alternatives Decision2->Reformulate2 No Reformulate->Formulation

Caption: Workflow for Assessing Skin Irritation.

References

Improving the purification process of crude Phenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification process of crude Phenyl 4-hydroxybenzoate (B8730719).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Phenyl 4-hydroxybenzoate.

Issue 1: Low Yield After Purification

Possible Cause Recommendation
Product Loss During Washes Ensure wash solvents are ice-cold to minimize dissolution of the desired product. Use the minimum volume of wash solvent necessary.
Incomplete Crystallization If recrystallizing, allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
Excessive Solvent in Recrystallization Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will keep a significant portion of the product dissolved even after cooling.
Premature Crystallization During Hot Filtration Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.

Issue 2: Persistent Impurities in the Final Product

Possible Impurity Identification Removal Strategy
Unreacted 4-Hydroxybenzoic Acid Can be detected by HPLC or TLC. Being more polar, it will have a different retention time/Rf value than the product.Wash the crude product with a dilute aqueous solution of sodium bicarbonate to convert the acidic impurity into its water-soluble salt, which can then be easily removed.
Unreacted Phenol (B47542) Can be detected by GC-MS or HPLC.Wash the crude product with a non-polar solvent like cold xylene or toluene (B28343) in which phenol is soluble but the product has limited solubility.
Residual Acid Catalyst Presence of an acidic pH in the product.Neutralize by washing with a dilute sodium bicarbonate solution, followed by a water wash to remove the resulting salt.
Colored Impurities The product appears off-white, yellow, or brown instead of white.During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step.

Issue 3: Oiling Out During Recrystallization

"Oiling out" refers to the separation of the product as a liquid rather than a solid during cooling.

Possible Cause Recommendation
Solution Cooled Too Rapidly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Solution is Too Concentrated Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.
Inappropriate Solvent System The boiling point of the solvent may be higher than the melting point of the product. Consider using a lower-boiling point solvent or a different solvent system. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes prevent oiling out.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically unreacted starting materials, such as 4-hydroxybenzoic acid and phenol.[1][2] Residual acid catalyst used in the synthesis and by-products from side reactions can also be present.[2] Hydrolysis of the ester back to 4-hydroxybenzoic acid is another potential impurity.[3]

Q2: What is a reliable method for purifying crude this compound?

A2: A common and effective method involves sequential washing of the crude product. This typically includes washing with a non-polar solvent like xylene to remove non-polar impurities (e.g., phenol), followed by a wash with a dilute sodium bicarbonate solution to remove acidic impurities (e.g., unreacted 4-hydroxybenzoic acid and acid catalyst), and finally a wash with water to remove any inorganic salts.[2] Recrystallization is also a highly effective method for achieving high purity.[3]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: this compound is soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but has limited solubility in water.[1] Therefore, suitable recrystallization solvents could include ethanol, acetone, or a mixed solvent system such as ethanol/water or acetone/water. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[4]

Q4: How can I confirm the purity of my this compound?

A4: The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC), often achieving ≥99.0% purity.[5] Other methods to assess purity include Gas Chromatography (GC) and melting point determination. A sharp melting point close to the literature value (around 175-178 °C) indicates high purity.

Q5: My purified product is still not white. What can I do?

A5: If your product retains a color after initial purification, it is likely due to the presence of colored impurities. During the recrystallization process, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration, yielding a colorless solution from which pure white crystals can be obtained upon cooling.

Experimental Protocols

Protocol 1: Purification by Sequential Washing

  • Initial Wash: Suspend the crude this compound in a minimal amount of cold xylene. Stir the slurry for 10-15 minutes.

  • Filtration: Collect the solid product by vacuum filtration, washing the cake with a small amount of fresh, cold xylene.

  • Acid Removal: Transfer the filtered solid to a beaker and suspend it in a dilute (1-2%) aqueous solution of sodium bicarbonate. Stir for 15-20 minutes.

  • Filtration: Collect the solid product by vacuum filtration.

  • Final Wash: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., ethanol or an ethanol/water mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Summary of Purification by Sequential Washing

Step Solvent/Reagent Impurity Removed Expected Purity
Wash 1 Xylene (cold)Unreacted Phenol, other non-polar impurities-
Wash 2 Dilute Sodium Bicarbonate (aq)Unreacted 4-Hydroxybenzoic Acid, residual acid catalyst-
Wash 3 Deionized Water (cold)Inorganic salts>99%[2]

Table 2: Potential Solvents for Recrystallization

Solvent Solubility Profile Notes
Ethanol Soluble[1]Good single-solvent option.
Acetone Soluble[1]Good single-solvent option, lower boiling point than ethanol.
Ethanol/Water Soluble in hot ethanol, less soluble in cold ethanol/water mixtures.A two-solvent system can be effective for inducing crystallization.
Acetone/Water Soluble in hot acetone, less soluble in cold acetone/water mixtures.Another effective two-solvent system.
Water Limited solubility[1]Generally not a good primary solvent for dissolution but can be used as an anti-solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude_product Crude Phenyl 4-hydroxybenzoate dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution Recrystallization hot_filtration Hot Filtration (Optional, with Charcoal) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Phenyl 4-hydroxybenzoate drying->pure_product analysis Purity Analysis (HPLC, MP) pure_product->analysis

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_workflow cluster_yield Low Yield cluster_purity Purity Issues start Purification Issue Encountered yield_check Is the yield unexpectedly low? start->yield_check purity_check Is the product impure? start->purity_check yield_causes Possible Causes: - Product loss in washes - Incomplete crystallization - Excessive solvent used yield_check->yield_causes Yes yield_solutions Solutions: - Use ice-cold washes - Allow slow cooling/seeding - Use minimal hot solvent yield_causes->yield_solutions impurity_type What is the nature of the impurity? purity_check->impurity_type Yes acidic_impurity Acidic Impurities (e.g., 4-Hydroxybenzoic Acid) impurity_type->acidic_impurity Acidic colored_impurity Colored Impurities impurity_type->colored_impurity Colored oiling_out Product Oiled Out impurity_type->oiling_out Oily Product acidic_solution Solution: Wash with dilute NaHCO3 solution. acidic_impurity->acidic_solution colored_solution Solution: Use activated charcoal during recrystallization. colored_impurity->colored_solution oiling_solution Solution: - Cool slowly - Add more solvent - Change solvent system oiling_out->oiling_solution

Caption: Troubleshooting logic for this compound purification.

References

Enhancing the antimicrobial efficacy of Phenyl 4-hydroxybenzoate in complex media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenyl 4-hydroxybenzoate (B8730719) (Phenylparaben). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing its antimicrobial efficacy in complex experimental and product environments.

Frequently Asked Questions (FAQs)

Q1: What is Phenyl 4-hydroxybenzoate and what is its primary mechanism of action?

This compound, a member of the paraben family, is an antimicrobial preservative used in pharmaceutical, cosmetic, and food products.[1][2] Its primary mechanism of action involves disrupting the microbial cell membrane's integrity and interfering with essential enzymes, which can alter membrane transport and lead to the leakage of intracellular components.[3][4][5] This action is effective against a broad spectrum of microorganisms, including Gram-positive bacteria, fungi, and yeasts, though it is generally more effective against fungi and Gram-positive bacteria than Gram-negative bacteria.[6][7]

Q2: How does the efficacy of this compound compare to other parabens?

The antimicrobial activity of parabens generally increases with the length of the alkyl chain.[4][6][7] For example, propylparaben (B1679720) and butylparaben (B1668127) are typically more potent than methylparaben or ethylparaben (B1671687) at lower concentrations. Phenylparaben, due to its bulky phenyl group, also demonstrates strong antimicrobial properties. However, a significant trade-off is that as the alkyl chain length and molecular weight increase, water solubility decreases.[4][7] This can limit its effectiveness in the aqueous phase of a formulation where microbial growth predominantly occurs.[8][9]

Q3: Can this compound be combined with other preservatives?

Yes, combining this compound with other parabens (e.g., methylparaben, propylparaben) is a common and effective strategy.[3] Such combinations can exert a synergistic effect, broadening the spectrum of antimicrobial activity and enhancing overall efficacy at lower total concentrations, which can also help mitigate potential toxicity concerns associated with higher concentrations of a single paraben.[3][6][10]

Troubleshooting Guide

Q4: Why am I observing reduced or no antimicrobial activity from this compound in my complex medium (e.g., cosmetic emulsion, protein formulation)?

Reduced efficacy in complex media is a common issue and is typically caused by the inactivation of the preservative. The two most frequent causes are:

  • Interaction with Nonionic Surfactants: Highly ethoxylated nonionic surfactants, such as Polysorbates (e.g., Polysorbate 20, Polysorbate 80), are known to inactivate parabens. The hydrophobic paraben molecules become entrapped within the surfactant micelles, which reduces the concentration of free paraben in the aqueous phase available to act on microorganisms.[4][11][12]

  • Binding to Proteins and Macromolecules: In protein-rich formulations, this compound can bind to proteins (e.g., bovine serum albumin) and other macromolecules like cellulose (B213188) derivatives or gums.[11][13] This binding effectively sequesters the preservative, lowering its free concentration in the water phase to sub-lethal levels for contaminating microbes.

The following diagram illustrates the workflow for diagnosing this issue.

G A Start: Reduced Antimicrobial Efficacy Observed B Review Formulation Components A->B C Are nonionic surfactants (e.g., Polysorbates) present? B->C D Are proteins or other macromolecules present? B->D C->D No E High probability of micellar entrapment. (See Inactivation Pathway Diagram) C->E Yes F High probability of preservative binding. D->F Yes G Consider Reformulation: 1. Increase paraben concentration. 2. Use paraben combinations. 3. Add a potentiating agent (e.g., EDTA). 4. Choose a different preservative system. D->G No, consider other factors (pH, contamination level) E->G F->G H Perform Preservative Efficacy Test (PET) on new formulation. G->H I Issue Resolved H->I

Caption: Troubleshooting workflow for loss of preservative efficacy.

Q5: My formulation's pH is slightly alkaline. Will this affect the efficacy of this compound?

Yes, pH is a critical factor. Parabens exhibit the best activity in acidic to neutral pH ranges. Their efficacy starts to decrease in alkaline conditions (pH > 8) because the phenolic hydroxyl group can ionize, making the molecule less capable of penetrating microbial cell membranes.[7][14] Ensure your formulation's final pH is within the optimal range for paraben activity.

Q6: How can I overcome the inactivation of this compound in my formulation?

Several strategies can be employed:

  • Increase Concentration: The most direct approach is to increase the concentration of this compound to compensate for the amount that will be inactivated. However, this is limited by regulatory guidelines and potential for skin sensitization.

  • Use Synergistic Combinations: Combine this compound with shorter-chain, more water-soluble parabens like methylparaben. The methylparaben remains more available in the aqueous phase while the phenylparaben partitions more into the oil phase, providing protection in both phases.[4][6]

  • Add Potentiating Agents: Incorporate chelating agents like Ethylenediaminetetraacetic acid (EDTA). EDTA is not an antimicrobial itself but enhances the activity of preservatives by destabilizing the outer membrane of Gram-negative bacteria, making them more susceptible.

  • Select Alternative Surfactants: If possible, choose anionic surfactants or nonionic surfactants with lower degrees of ethoxylation, as they tend to have a lesser inactivating effect on parabens.[15]

The diagram below illustrates the mechanism of inactivation in complex media.

G Mechanism of Paraben Inactivation cluster_0 Aqueous Phase cluster_1 Complex Media Components A Free Phenyl 4-hydroxybenzoate (Active) B Microorganism A->B Inhibits Growth C Nonionic Surfactant Micelle A->C Entrapment D Protein / Macromolecule A->D Binding E Inactive Paraben (Entrapped) C->E F Inactive Paraben (Bound) D->F

Caption: Inactivation pathways for this compound.

Quantitative Data Summary

The efficacy of a preservative is typically measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth. The following table summarizes typical MIC values for different parabens against common contaminants. Note that antimicrobial activity increases with a longer alkyl chain.

Table 1: Typical Minimum Inhibitory Concentrations (MIC) of Parabens

MicroorganismTypeMethylparaben (%)Propylparaben (%)Butylparaben (%)
Staphylococcus aureusGram+ Bacteria0.1 - 0.20.012 - 0.0250.006 - 0.012
Pseudomonas aeruginosaGram- Bacteria>0.20.1 - 0.20.05 - 0.1
Escherichia coliGram- Bacteria0.1 - 0.20.05 - 0.10.025 - 0.05
Candida albicansYeast0.05 - 0.10.012 - 0.0250.006 - 0.012
Aspergillus brasiliensisMold0.10.025 - 0.050.012 - 0.025

Data compiled from multiple sources.[2][6][16] Actual MICs can vary based on the specific strain, test medium, and experimental conditions.

When testing combinations of antimicrobials, the Fractional Inhibitory Concentration (FIC) Index is calculated to determine the nature of the interaction.

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

The FIC Index is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[1][17][18]

Experimental Protocols

Below are standardized protocols for key experiments. Always use aseptic techniques and appropriate safety precautions.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Test microorganism (e.g., S. aureus ATCC 6538) grown overnight

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (dissolved in a suitable solvent like ethanol, then diluted in broth)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: From a fresh overnight culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[19][20] Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[20]

  • Prepare Dilution Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the 2x concentrated stock solution of this compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[21]

    • Column 11 serves as the positive control (broth + inoculum, no drug).

    • Column 12 serves as the negative/sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[22]

  • Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control.[18]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction (synergy, indifference, or antagonism) between two antimicrobial agents.

Materials:

  • Same as Protocol 1, plus a second antimicrobial agent (Drug B).

Procedure:

  • Plate Setup: Use a 96-well plate. Drug A (this compound) will be serially diluted horizontally, and Drug B will be serially diluted vertically.

  • Dilutions:

    • Along Row H, prepare serial dilutions of Drug A alone as in the MIC protocol.

    • Down Column 12, prepare serial dilutions of Drug B alone.

    • In the grid from A1 to G11, each well will contain a unique combination of concentrations of Drug A and Drug B.[17]

  • Inoculation: Inoculate the plate with the test microorganism as described in the MIC protocol.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Interpretation:

    • Determine the MIC of each drug alone (from Row H and Column 12).

    • For each well showing no growth in the grid, calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC A = (Concentration of A in the well) / (MIC of A alone).

    • Calculate the FIC Index for each well by summing the individual FICs (ΣFIC = FIC A + FIC B).

    • The lowest FIC Index value determines the nature of the interaction, as summarized in Table 2.[1][23]

Protocol 3: Preservative Efficacy Test (Challenge Test) - Generalized Method

This protocol evaluates the effectiveness of the preservative system in the final product formulation over time, based on principles from ISO 11930 and USP <51>.[24][25]

Materials:

  • Final product formulation containing this compound.

  • Standard challenge organisms: S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis.

  • Sterile containers, pipettes, and plating supplies.

  • Validated neutralizing broth/agar to inactivate the preservative during microbial enumeration.

Procedure:

  • Inoculation:

    • Divide the product into five separate containers.

    • Inoculate each container with one of the five challenge organisms to achieve a final concentration between 10⁵ and 10⁶ CFU/g or mL.[24]

    • Mix thoroughly to ensure uniform distribution.

  • Sampling and Enumeration:

    • Store the inoculated containers at a specified temperature (e.g., room temperature) and protected from light.

    • At specified time intervals (e.g., Day 0, Day 7, Day 14, and Day 28), remove an aliquot from each container.[24]

    • Perform serial dilutions in a validated neutralizing broth and use standard plate count methods to determine the number of viable microorganisms remaining.

  • Interpretation:

    • Calculate the log reduction in microbial concentration from the initial count at each time point.

    • Compare the log reduction values to the acceptance criteria specified by the relevant standard (e.g., ISO 11930 Criteria A). For example, for bacteria, a ≥3 log reduction by day 7 and no increase thereafter is often required. For yeast and mold, a ≥1 log reduction by day 14 and no increase thereafter may be required.[24][26]

The following diagram outlines the general workflow for assessing preservative efficacy.

G A Start: Final Product Formulation B Perform Neutralizer Suitability Test A->B C Divide product into 5 portions B->C D Inoculate each portion with a different challenge microbe (10^5-10^6 CFU/mL) C->D E Store at controlled room temperature D->E F Sample at Day 0, 7, 14, 28 E->F G Perform Plate Counts using Neutralizing Agar/Diluent F->G H Calculate Log Reduction at each time point G->H I Compare results to Acceptance Criteria (e.g., ISO 11930) H->I J Pass/Fail Determination I->J

Caption: General workflow for a preservative efficacy test (PET).

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Phenyl 4-hydroxybenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of Phenyl 4-hydroxybenzoate (B8730719) (a member of the paraben family) and its various analogs, supported by experimental data. The information is intended to assist researchers and professionals in the fields of microbiology, drug discovery, and formulation science in understanding the structure-activity relationships and potential applications of these compounds.

Introduction to Phenyl 4-hydroxybenzoate and its Analogs

This compound and its analogs, commonly known as parabens, are a group of alkyl esters of p-hydroxybenzoic acid. They have been widely used for over half a century as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties, particularly against fungi and Gram-positive bacteria.[1] The general chemical structure consists of a benzene (B151609) ring with a hydroxyl group and an ester group at the para position. The antimicrobial efficacy of parabens is influenced by the nature of the alkyl group in the ester. This guide will delve into a comparative analysis of the antimicrobial activity of the parent compound and several of its key analogs.

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for parabens is not fully elucidated but is believed to be multi-targeted. The primary modes of action are thought to involve:

  • Disruption of Bacterial Membrane Transport Processes: Parabens can interfere with the integrity and function of the bacterial cell membrane, disrupting essential transport processes.[1][2]

  • Inhibition of DNA and RNA Synthesis: Some studies suggest that parabens can inhibit the synthesis of nucleic acids, thereby preventing bacterial replication.[1][2]

  • Inhibition of Key Enzymes: Parabens may also inhibit the activity of crucial enzymes within the bacterial cell, such as ATPases and phosphotransferases.[2]

The antimicrobial effectiveness of parabens generally increases with the length of the alkyl chain, a correlation attributed to their increased lipid solubility, which allows for greater penetration into the bacterial membrane.[1][2][3]

Paraben_Antimicrobial_Mechanism cluster_Paraben This compound (Paraben) cluster_BacterialCell Bacterial Cell cluster_Targets Cellular Targets cluster_Outcome Outcome Paraben Paraben Membrane Cell Membrane Paraben->Membrane Penetrates Cytoplasm Cytoplasm Paraben->Cytoplasm Enters Transport Membrane Transport Processes Membrane->Transport Disrupts NucleicAcid DNA/RNA Synthesis Cytoplasm->NucleicAcid Inhibits Enzymes Key Enzymes (e.g., ATPases) Cytoplasm->Enzymes Inhibits Inhibition Inhibition of Growth / Cell Death Transport->Inhibition NucleicAcid->Inhibition Enzymes->Inhibition

Caption: Proposed antimicrobial mechanisms of this compound (Parabens).

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its analogs against various microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference
This compound (Parabens)
MethylparabenStaphylococcus aureus1000-2000[4]
Escherichia coli1000-2000[4]
Pseudomonas aeruginosa>2000[4]
Candida albicans500-1000[4]
Aspergillus niger500-1000[4]
EthylparabenStaphylococcus aureus500-1000[4]
Escherichia coli500-1000[4]
Pseudomonas aeruginosa1000-2000[4]
Candida albicans250-500[4]
Aspergillus niger250-500[4]
PropylparabenStaphylococcus aureus125-500[4]
Escherichia coli250-500[4]
Pseudomonas aeruginosa500-1000[4]
Candida albicans125-250[4]
Aspergillus niger125-250[4]
ButylparabenStaphylococcus aureus62.5-250[4]
Escherichia coli125-250[4]
Pseudomonas aeruginosa250-500[4]
Candida albicans62.5-125[4]
Aspergillus niger62.5-125[4]
Analogs of 4-Hydroxybenzoic Acid
3,5-dichloro-4-hydroxybenzoic acid methyl esterStaphylococcus aureus15.6[5]
3,5-dibromo-4-hydroxybenzoic acid methyl esterStaphylococcus aureus7.8[5]
3,5-diiodo-4-hydroxybenzoic acid methyl esterStaphylococcus aureus3.9[5]
Azo derivative 4bEscherichia coli3000 (22mm inhibition zone)[6]
Azo derivative 4cStaphylococcus aureus2000 (18mm inhibition zone)[6]
1-O-(4-hydroxybenzoyl)-glycerolStaphylococcus aureusComparable to commercial parabens[7]
Escherichia coliComparable to commercial parabens[7]
Saccharomyces cerevisiaeComparable to commercial parabens[7]

Note: The data presented is a compilation from various sources and experimental conditions may vary.

Experimental Protocols

The determination of the antimicrobial activity of this compound and its analogs is primarily conducted using standardized in vitro susceptibility testing methods. The most common of these are the broth microdilution and agar (B569324) disk diffusion methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound or its analog) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a sterile 96-well microtiter plate containing a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing concentrations of the test compound across the wells.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control (Growth Control): Wells containing the growth medium and the microorganism but no antimicrobial agent.

    • Negative Control (Sterility Control): Wells containing only the growth medium to check for contamination.

  • Incubation: The microtiter plate is incubated under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow start Start prep_stock Prepare Stock Solution of Test Compound start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Microorganism serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate controls Include Positive & Negative Controls inoculate->controls incubate Incubate Plate controls->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Disk Diffusion (Kirby-Bauer) Method

This method is a qualitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

Protocol:

  • Prepare Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: A sterile cotton swab is dipped into the standardized suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly swabbed to create a lawn of bacteria.

  • Apply Antimicrobial Disks: Filter paper disks impregnated with a known concentration of the test compound are aseptically placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measure Zone of Inhibition: After incubation, the diameter of the clear zone of no growth around each disk is measured in millimeters. The size of the zone of inhibition is indicative of the microorganism's susceptibility to the antimicrobial agent.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity of this compound and its analogs is strongly influenced by their chemical structure. Key SAR observations include:

  • Alkyl Chain Length: As demonstrated in the data table, increasing the length of the alkyl chain in the ester group (from methyl to butyl) generally leads to a significant increase in antimicrobial activity.[1][4][8] This is attributed to increased lipophilicity, which facilitates the partitioning of the molecule into the microbial cell membrane.[3]

  • Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine, iodine) onto the phenyl ring can substantially enhance antimicrobial potency. For instance, 3,5-dihalogenated methyl esters of 4-hydroxybenzoic acid show significantly lower MIC values against Staphylococcus aureus compared to the parent methylparaben.[5]

  • Hydrophilicity: While increased lipophilicity is generally beneficial for antimicrobial activity, excessive hydrophobicity can lead to poor solubility in aqueous formulations. Analogs such as 1-O-(4-hydroxybenzoyl)-glycerol have been synthesized to improve water solubility while maintaining antimicrobial efficacy.[7]

Conclusion

This compound and its analogs represent a versatile class of antimicrobial agents. The parent parabens exhibit a well-established, broad-spectrum activity that can be systematically modulated by altering the alkyl ester chain length. Furthermore, the exploration of various analogs, including halogenated and more hydrophilic derivatives, has revealed opportunities to significantly enhance antimicrobial potency and tailor the physicochemical properties of these compounds for specific applications. The data and protocols presented in this guide provide a foundation for further research and development in the pursuit of novel and effective antimicrobial agents based on the 4-hydroxybenzoate scaffold.

References

A Comparative Guide to the Validation of an HPLC Method for the Quantification of Phenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Phenyl 4-hydroxybenzoate (B8730719) (also known as Phenylparaben) is critical for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high resolution, sensitivity, and robustness.[1] This guide provides a comprehensive comparison of a validated HPLC method for Phenyl 4-hydroxybenzoate quantification against alternative analytical techniques, supported by detailed experimental protocols and performance data.

This compound is a paraben used as a preservative in cosmetics, pharmaceuticals, and food products to prevent microbial growth.[2][3] Its accurate determination is essential to ensure product safety and efficacy, adhering to regulatory limits.[2]

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is the most common approach for the analysis of parabens.[4] This technique separates compounds based on their polarity, with a nonpolar stationary phase and a polar mobile phase.[5]

Experimental Protocol

This protocol outlines a typical RP-HPLC method for the quantification of this compound.

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.[6]

2. Chemicals and Reagents:

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with pH adjustment using phosphoric acid.[5][7]

  • Flow Rate: 1.0 mL/min[8][9]

  • Detection Wavelength: 254 nm[4][6][10]

  • Injection Volume: 10-20 µL[1][7]

  • Column Temperature: Ambient or controlled at 30°C[3]

4. Preparation of Standard Solutions:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.[11]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired range (e.g., 1-50 µg/mL).[7]

5. Sample Preparation:

  • The sample preparation will vary depending on the matrix (e.g., cream, solution, raw material).

  • For a liquid sample, a simple dilution with the mobile phase may be sufficient.[11]

  • For semi-solid samples, an extraction step with a suitable solvent like methanol or ethanol, followed by centrifugation and filtration through a 0.45 µm syringe filter, is necessary.[7][11]

6. Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is suitable for its intended purpose.[3][12] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[12] This is often evaluated through forced degradation studies.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range.[12]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.[12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical acceptance criteria for the validation of an HPLC method for this compound.

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of this compound.
Linearity (Correlation Coefficient, r²) ≥ 0.999[12]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%[12]
Limit of Detection (LOD) Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Typically determined by signal-to-noise ratio of 10:1.
Robustness % RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) after minor changes to method parameters.

Comparison with Alternative Analytical Methods

While HPLC is a widely used and robust technique, other methods can also be employed for the quantification of this compound.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5]High resolution, high sensitivity, robust, and widely available.[13] Suitable for routine quality control.[4]May require sample clean-up for complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification using a mass spectrometer.[13]High sensitivity and selectivity, provides structural information for identification.Requires derivatization for non-volatile compounds like parabens to increase their volatility.[1][13]
Microemulsion Electrokinetic Chromatography (MEEKC) A capillary electrophoresis technique that uses a microemulsion as the separation medium.[14]High separation efficiency, low solvent consumption.Can have issues with reproducibility of migration times.[14]
Spectrophotometry Measures the amount of light absorbed by the analyte at a specific wavelength.Simple, rapid, and inexpensive.Lower specificity and sensitivity compared to chromatographic methods; susceptible to interference from other UV-absorbing compounds in the sample matrix.

Mandatory Visualizations

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_application Method Application MD1 Analyte & Matrix Assessment MD2 Column & Mobile Phase Selection MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 V1 Specificity / Forced Degradation MD3->V1 Begin Validation V2 Linearity & Range V1->V2 V3 Accuracy / Recovery V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Routine Sample Analysis V6->A1 Validated Method A2 System Suitability Testing A1->A2

Caption: Workflow for HPLC Method Validation.

HPLC_vs_Alternatives cluster_hplc HPLC cluster_alternatives Alternatives HPLC_Node High-Performance Liquid Chromatography HPLC_Adv Advantages: - High Resolution - High Sensitivity - Robust HPLC_Node->HPLC_Adv Strengths HPLC_Disadv Disadvantages: - Moderate sample prep HPLC_Node->HPLC_Disadv Weaknesses GCMS_Node GC-MS HPLC_Node->GCMS_Node vs. MEEKC_Node MEEKC HPLC_Node->MEEKC_Node vs. Spectro_Node Spectrophotometry HPLC_Node->Spectro_Node vs.

Caption: HPLC vs. Alternative Analytical Methods.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Phenyl 4-hydroxybenzoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantitative determination of Phenyl 4-hydroxybenzoate (B8730719): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on experimental data from studies on structurally related paraben compounds, providing a reliable framework for method selection, development, and cross-validation in the absence of direct comparative studies on Phenyl 4-hydroxybenzoate.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative performance characteristics for the analysis of parabens, serving as a benchmark for what can be expected for this compound analysis.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) >0.99[1]>0.993[2]>0.999[3]
Accuracy (% Recovery) 98.1–102.8%Not explicitly stated97-104%[4]
Precision (%RSD) <1%[1]<3.5%<6%[3]
Limit of Detection (LOD) 0.001%[4]Not explicitly stated0.64 - 4.12 ng/L[5]
Limit of Quantification (LOQ) 3.03 to 14.00 µg/mL[6]Not explicitly statedNot explicitly stated
Selectivity Moderate to HighHighVery High
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are synthesized from established methods for paraben analysis and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of parabens due to its robustness and simplicity.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.[1]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[1][4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection is commonly performed at 254 nm or 258 nm.[1][4]

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable organic solvent, filtered, and then injected into the HPLC system. For more complex matrices, a solid-phase extraction (SPE) may be necessary.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is particularly useful for the analysis of volatile and semi-volatile compounds. A derivatization step is often employed to improve the volatility of parabens.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column, such as a BP-5 or HP-5MS, is commonly used.[2]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[2]

  • Injector and Oven Temperature Program: The injector temperature is typically set around 250-280°C. The oven temperature program usually starts at a lower temperature and is ramped up to a higher temperature to ensure good separation.[2]

  • Mass Spectrometry: Electron Impact (EI) ionization is commonly used, with the mass spectrometer operated in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[2]

  • Sample Preparation and Derivatization: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often performed. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to increase the volatility of the analyte.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex biological and environmental matrices.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column and Mobile Phase: Similar to HPLC-UV, a reversed-phase C18 column is used with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive) and an organic solvent like acetonitrile or methanol.[3]

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique, operated in either positive or negative ion mode.[8]

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[6]

  • Sample Preparation: Sample preparation is crucial and often involves protein precipitation for biological samples, followed by solid-phase extraction (SPE) to remove matrix interferences.[9]

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method yields consistent and reliable results when transferred between laboratories, instruments, or analysts. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC-UV vs. LC-MS/MS) define_scope->select_methods prepare_protocol Prepare Cross-Validation Protocol select_methods->prepare_protocol prepare_samples Prepare Standard & QC Samples prepare_protocol->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 compare_results Compare Results & Statistical Analysis analyze_method1->compare_results analyze_method2->compare_results investigate_discrepancies Investigate Discrepancies compare_results->investigate_discrepancies if results differ conclusion Conclusion & Final Report compare_results->conclusion if results are equivalent investigate_discrepancies->analyze_method1

References

Phenyl 4-hydroxybenzoate: A Comparative Efficacy Analysis Against Other Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Phenyl 4-hydroxybenzoate (B8730719) (phenylparaben) with other commonly used parabens, such as methylparaben, ethylparaben, propylparaben, and butylparaben. The comparison focuses on antimicrobial activity, endocrine-disrupting effects, and cytotoxicity, supported by experimental data from various scientific studies.

Executive Summary

Parabens are a class of p-hydroxybenzoic acid esters widely employed as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties. Their efficacy and toxicological profiles are largely influenced by the nature of the ester group. Generally, as the alkyl chain length of the paraben increases (from methyl to butyl), both antimicrobial activity and potential endocrine-disrupting and cytotoxic effects increase. Phenylparaben, with its aromatic phenyl group, demonstrates potent antimicrobial and cytotoxic properties, distinguishing it from its alkyl counterparts.

Data Presentation

Antimicrobial Efficacy

The antimicrobial efficacy of parabens is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

ParabenMIC Range (µg/mL) vs. BacteriaMIC Range (µg/mL) vs. FungiKey Findings
Phenylparaben 15.62 - 250 125 - 500 Demonstrates the lowest MIC against certain bacteria, indicating high potency.[1]
Methylparaben500 - >16,000250 - 1000Generally the least potent antimicrobial among the common parabens.
Ethylparaben250 - >16,000125 - 1000Potency is slightly greater than methylparaben.
Propylparaben125 - >4000100 - 500More potent than methyl- and ethylparaben.
Butylparaben60 - >400050 - 250Generally the most potent among the common alkyl parabens.
Endocrine-Disrupting Potential

Parabens are known to exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ). This activity is a key area of research due to the potential for endocrine disruption. The relative binding affinity (RBA) and the concentration required to elicit a half-maximal response (EC50) in cell-based assays are common metrics for comparison.

ParabenRelative Binding Affinity (RBA) for ERα (%) (Estradiol = 100%)Estrogenic Potency (EC50 in µM) in MCF-7 CellsKey Findings
Phenylparaben Data not consistently available in direct comparative studies. Benzylparaben, a structurally similar paraben, shows higher estrogenic activity than shorter-chain alkyl parabens.Data not consistently available in direct comparative studies. Benzylparaben shows the strongest estrogenic activity among tested parabens in some assays.[2]While direct comparative data is limited, its structural similarity to benzylparaben suggests a higher potential for estrogenic activity compared to short-chain alkyl parabens.
Methylparaben~0.003~2500Weakest estrogenic activity among the common parabens.
Ethylparaben~0.01~1000Weak estrogenic activity, slightly higher than methylparaben.
Propylparaben~0.05~100Moderate estrogenic activity, increasing with chain length.
Butylparaben~0.1~25The most potent estrogenic activity among the common alkyl parabens.
Cytotoxicity

The cytotoxic potential of parabens is assessed by determining the concentration that causes 50% inhibition of cell growth (IC50) or a 50% reduction in cell viability (EC50) in various cell lines. Lower values indicate higher cytotoxicity.

ParabenCytotoxicity (IC50/EC50) Range in Human Cell Lines (µM)Key Findings
Phenylparaben Reported as the most toxic among a range of tested parabens. [3]Exhibits the highest cytotoxicity, though comprehensive comparative IC50 values are not consistently available.
Methylparaben>1000Generally the least cytotoxic of the common parabens.
Ethylparaben~500 - 1000Cytotoxicity is greater than methylparaben.
Propylparaben~100 - 500More cytotoxic than methyl- and ethylparaben.
Butylparaben~50 - 200Generally the most cytotoxic among the common alkyl parabens.
Benzylparaben<50Exhibits high cytotoxicity, often comparable to or greater than butylparaben.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

  • Preparation of Paraben Stock Solutions: Dissolve each paraben in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the paraben stock solutions in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without paraben) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the paraben at which no visible growth (turbidity) of the microorganism is observed.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a paraben to bind to the estrogen receptor by competing with a radiolabeled estrogen.

  • Preparation of Receptor Source: Utilize a source of estrogen receptors, such as a cytosol fraction from rat uteri or from MCF-7 human breast cancer cells.

  • Competitive Binding Reaction: In a series of tubes, combine the receptor preparation, a constant amount of radiolabeled 17β-estradiol (e.g., [³H]E₂), and increasing concentrations of the unlabeled test paraben or 17β-estradiol (for the standard curve). Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled 17β-estradiol).

  • Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled estradiol (B170435) from the free radiolabel using a method such as dextran-coated charcoal or hydroxylapatite.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specifically bound radiolabel against the logarithm of the competitor concentration. The IC50 value (the concentration of the paraben that inhibits 50% of the specific binding of the radiolabeled estrogen) is determined from this curve. The Relative Binding Affinity (RBA) can then be calculated as: (IC50 of 17β-estradiol / IC50 of paraben) x 100.

Cell Viability (MTT) Assay for Cytotoxicity (IC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed human cell lines (e.g., HaCaT keratinocytes, MCF-7 breast cancer cells) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Paraben Treatment: Expose the cells to a range of concentrations of each paraben for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan product at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each paraben concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the paraben concentration to determine the IC50 value, which is the concentration that reduces cell viability by 50%.

Mandatory Visualizations

Experimental_Workflow_for_Paraben_Efficacy_Comparison cluster_antimicrobial Antimicrobial Efficacy cluster_endocrine Endocrine Disruption cluster_cytotoxicity Cytotoxicity MIC_prep Prepare Paraben Stock Solutions MIC_serial Serial Dilution in Microtiter Plates MIC_prep->MIC_serial MIC_inoc Inoculate with Microorganisms MIC_serial->MIC_inoc MIC_incub Incubate MIC_inoc->MIC_incub MIC_read Determine MIC MIC_incub->MIC_read ER_prep Prepare Estrogen Receptor Source ER_bind Competitive Binding with Radiolabeled E2 ER_prep->ER_bind ER_sep Separate Bound/ Free Ligand ER_bind->ER_sep ER_quant Quantify Radioactivity ER_sep->ER_quant ER_calc Calculate RBA/IC50 ER_quant->ER_calc Cyto_seed Seed Human Cell Lines Cyto_treat Treat with Parabens Cyto_seed->Cyto_treat Cyto_mtt Add MTT Reagent Cyto_treat->Cyto_mtt Cyto_sol Solubilize Formazan Cyto_mtt->Cyto_sol Cyto_read Measure Absorbance Cyto_sol->Cyto_read Cyto_calc Calculate IC50 Cyto_read->Cyto_calc

Comparative Experimental Workflow for Paraben Efficacy Evaluation.

Estrogen_Receptor_Signaling_Pathway Paraben Paraben (e.g., Phenylparaben) ER Estrogen Receptor (ERα / ERβ) Paraben->ER Binds to Dimerization Receptor Dimerization ER->Dimerization Conformational Change & Dimerization HSP Heat Shock Proteins HSP->ER Keeps Inactive ERE Estrogen Response Element (in DNA) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Proteins Synthesis of Estrogen-Responsive Proteins Transcription->Proteins Cellular_Response Cellular Response (e.g., Proliferation) Proteins->Cellular_Response

Simplified Estrogen Receptor Signaling Pathway Activated by Parabens.

Paraben_Efficacy_Comparison cluster_phenyl Phenylparaben cluster_butyl Butylparaben cluster_propyl Propylparaben cluster_methyl Methylparaben Phenyl_Antimicrobial High Antimicrobial Activity Butyl_Antimicrobial High Antimicrobial Activity Phenyl_Endocrine Potentially Higher Endocrine Disruption Butyl_Endocrine Higher Endocrine Disruption Phenyl_Cyto High Cytotoxicity Butyl_Cyto High Cytotoxicity Propyl_Antimicrobial Moderate Antimicrobial Activity Propyl_Endocrine Moderate Endocrine Disruption Propyl_Cyto Moderate Cytotoxicity Methyl_Antimicrobial Lower Antimicrobial Activity Methyl_Endocrine Lower Endocrine Disruption Methyl_Cyto Lower Cytotoxicity

Comparative Efficacy and Toxicity of Different Parabens.

References

A Comparative Analysis of Phenyl 4-hydroxybenzoate's Biological Activity: An In Vitro vs. In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl 4-hydroxybenzoate (B8730719), also known as phenylparaben, is a member of the paraben family of preservatives, recognized for its antimicrobial properties. While its primary application lies in preventing microbial contamination in cosmetics, pharmaceuticals, and food products, its broader biological activities, including potential anti-inflammatory effects, are of increasing interest to the scientific community. This guide provides a comprehensive comparison of the currently available in vitro and in vivo data on the biological activity of Phenyl 4-hydroxybenzoate. A significant data gap exists in the public domain regarding its in vivo efficacy, a crucial aspect for translational research. This document aims to summarize the existing knowledge, highlight these gaps, and provide standardized experimental protocols and theoretical signaling pathways to guide future research.

In Vitro Biological Activity: Antimicrobial and Anti-inflammatory Potential

In vitro studies provide a foundational understanding of a compound's biological activity at the cellular and molecular level. For this compound, the available research primarily focuses on its antimicrobial effects, with limited specific data on its anti-inflammatory properties.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various microorganisms. The primary mechanism of action for parabens involves the disruption of microbial membrane transport processes and the inhibition of key enzymes.[1]

Table 1: In Vitro Antimicrobial Activity of this compound

MicroorganismStrainTest MethodMIC (µg/mL)Reference
Enterococcus faecalisNot SpecifiedBroth Microdilution15.62[2]

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

Table 2: Hypothetical In Vitro Anti-inflammatory Activity of this compound (Data Not Available)

AssayTargetMetricValue (µM)Reference
COX-1 InhibitionCyclooxygenase-1IC50Data Not Available-
COX-2 InhibitionCyclooxygenase-2IC50Data Not Available-

IC50: Half-maximal Inhibitory Concentration

In Vivo Biological Activity: A Notable Data Deficit

A thorough review of existing literature reveals a significant lack of in vivo studies investigating the antimicrobial and anti-inflammatory efficacy of this compound in animal models. This represents a critical gap in understanding the compound's potential therapeutic applications and its behavior in a complex biological system. While some parabens have been studied in animal models for various endpoints, specific data for this compound is absent.

Experimental Protocols

To facilitate further research and address the existing data gaps, detailed methodologies for key in vitro assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay to determine the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep->serial_dilution inoculation Inoculate Wells with Microbial Suspension serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plates at Appropriate Temperature and Duration inoculation->incubation read_results Visually Inspect for Microbial Growth (Turbidity) incubation->read_results determine_mic Determine MIC as Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a known concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate, including positive (broth and inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

COX_Inhibition_Workflow prepare_reagents Prepare Assay Buffer, COX Enzymes, and Arachidonic Acid reaction_setup Add Buffer, Enzyme, and Compound/Vehicle to Wells prepare_reagents->reaction_setup prepare_compound Prepare Serial Dilutions of this compound prepare_compound->reaction_setup initiate_reaction Add Arachidonic Acid to Initiate Reaction reaction_setup->initiate_reaction incubation Incubate at 37°C for a Defined Period initiate_reaction->incubation stop_reaction Terminate Reaction incubation->stop_reaction measure_product Measure Prostaglandin (B15479496) E2 (PGE2) Production (e.g., by ELISA) stop_reaction->measure_product calculate_ic50 Calculate IC50 Value measure_product->calculate_ic50

Caption: Workflow for Cyclooxygenase (COX) Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer, purified COX-1 and COX-2 enzymes, and a solution of the substrate, arachidonic acid.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a reaction vessel, combine the assay buffer, the respective COX enzyme, and either the test compound or a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • Product Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • IC50 Calculation: Determine the concentration of this compound that causes 50% inhibition of PGE2 production compared to the vehicle control.

Putative Signaling Pathway

Based on the known mechanisms of other anti-inflammatory agents that target the cyclooxygenase pathway, a putative signaling pathway for this compound's potential anti-inflammatory action is proposed below. It is important to note that this is a theoretical model and requires experimental validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Phenyl_4_hydroxybenzoate This compound Phenyl_4_hydroxybenzoate->COX_Enzymes Putative Inhibition

Caption: Putative signaling pathway for the anti-inflammatory action of this compound.

Conclusion and Future Directions

The available in vitro data confirms the antimicrobial activity of this compound, particularly against Gram-positive bacteria. However, a significant knowledge gap exists regarding its in vivo efficacy for both antimicrobial and potential anti-inflammatory applications. The lack of in vivo studies severely limits the translation of in vitro findings into practical therapeutic uses.

Future research should prioritize:

  • Comprehensive in vitro profiling: Determining the MIC values of this compound against a broader panel of clinically relevant bacteria and fungi.

  • Elucidation of anti-inflammatory mechanisms: Conducting in vitro assays to quantify the inhibitory effects on COX-1 and COX-2 and exploring its impact on key inflammatory signaling pathways such as NF-κB and MAPK.

  • Initiation of in vivo studies: Designing and executing well-controlled animal studies to evaluate the antimicrobial and anti-inflammatory efficacy, as well as the pharmacokinetic and toxicological profiles of this compound.

A more robust understanding of both the in vitro and in vivo biological activities of this compound is essential for unlocking its full potential beyond its current role as a preservative and for exploring its viability as a therapeutic agent.

References

Comparative study of the metabolic pathways of different parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Paraben Metabolism with Supporting Experimental Data.

Parabens, the alkyl esters of p-hydroxybenzoic acid, are widely utilized as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties. Understanding their metabolic pathways is crucial for assessing their safety and potential for bioaccumulation. This guide provides a comparative study of the metabolism of four common parabens: methylparaben, ethylparaben (B1671687), propylparaben, and butylparaben (B1668127), presenting key quantitative data, detailed experimental methodologies, and visual representations of their metabolic journeys within the human body.

Comparative Metabolic Data of Parabens

The metabolic fate of parabens is primarily dictated by two main pathways: hydrolysis of the ester bond to form p-hydroxybenzoic acid (PHBA), and conjugation of the parent compound or PHBA with glucuronic acid or sulfate (B86663). The rate and extent of these reactions vary depending on the alkyl chain length of the paraben.

ParameterMethylparabenEthylparabenPropylparabenButylparabenReference
Hydrolysis Half-life (t½) in Human Liver Microsomes (minutes) 22--87[1]
Stability in Human Plasma (remaining after 24h) 95%95%~50%~50%[1]
Urinary Excretion as Parent Compound (% of oral dose) 17.4%--5.6% (n-butyl)[2]
Urinary Excretion as p-hydroxyhippuric acid (PHHA) (% of oral dose) ~60%--~60% (n-butyl)[2]
Urinary Excretion as p-hydroxybenzoic acid (PHBA) (% of oral dose) 3.0%--7.2% (n-butyl)[2]
Urinary Excretion as Sulfate Conjugate (% of total urinary paraben) 67%-55% (n-propyl)-[3]
Urinary Excretion as Glucuronide Conjugate (% of total urinary paraben) 28%-43% (n-propyl)-[3]

Note: Data for ethylparaben is limited in some comparative studies. PHHA is a glycine (B1666218) conjugate of PHBA.

Metabolic Pathways of Parabens

Parabens undergo extensive metabolism, primarily through hydrolysis by carboxylesterases found in the liver, skin, and intestine, followed by Phase II conjugation reactions.[1][4][5] The primary metabolite, p-hydroxybenzoic acid (PHBA), is then conjugated with glycine to form p-hydroxyhippuric acid (PHHA), or with glucuronic acid or sulfate before excretion.[2][3] A smaller fraction of the parent paraben may also be directly conjugated.[2] The efficiency of these processes is influenced by the length of the alkyl side chain, with longer-chain parabens like butylparaben being hydrolyzed more slowly in the liver than shorter-chain ones like methylparaben.[1]

paraben_metabolism cluster_parabens Parabens cluster_phase1 Phase I Metabolism cluster_metabolites Primary Metabolite cluster_phase2 Phase II Metabolism cluster_excretion Excretion Products Methylparaben Methylparaben Hydrolysis Hydrolysis Methylparaben->Hydrolysis Carboxylesterases Glucuronidation Glucuronidation Methylparaben->Glucuronidation UGTs Sulfation Sulfation Methylparaben->Sulfation SULTs Ethylparaben Ethylparaben Ethylparaben->Hydrolysis Carboxylesterases Ethylparaben->Glucuronidation UGTs Ethylparaben->Sulfation SULTs Propylparaben Propylparaben Propylparaben->Hydrolysis Carboxylesterases Propylparaben->Glucuronidation UGTs Propylparaben->Sulfation SULTs Butylparaben Butylparaben Butylparaben->Hydrolysis Carboxylesterases Butylparaben->Glucuronidation UGTs Butylparaben->Sulfation SULTs PHBA p-Hydroxybenzoic Acid (PHBA) Hydrolysis->PHBA PHBA->Glucuronidation PHBA->Sulfation Glycine_Conjugation Glycine Conjugation PHBA->Glycine_Conjugation Paraben_Glucuronide Paraben-Glucuronide Glucuronidation->Paraben_Glucuronide PHBA_Glucuronide PHBA-Glucuronide Glucuronidation->PHBA_Glucuronide Paraben_Sulfate Paraben-Sulfate Sulfation->Paraben_Sulfate PHBA_Sulfate PHBA-Sulfate Sulfation->PHBA_Sulfate PHHA p-Hydroxyhippuric Acid (PHHA) Glycine_Conjugation->PHHA

General metabolic pathways of parabens.

Experimental Protocols

The following are summaries of methodologies commonly employed in the study of paraben metabolism.

In Vitro Paraben Metabolism in Human Liver Microsomes

This assay is crucial for determining the intrinsic clearance of parabens via hepatic metabolism.

  • Preparation of Incubation Mixture : A typical incubation mixture contains human liver microsomes (0.2-0.5 mg/mL protein), a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4), and a specific paraben substrate (e.g., 1-10 µM).[6]

  • Initiation of Reaction : The metabolic reaction is initiated by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the pre-warmed incubation mixture.[7]

  • Incubation : The mixture is incubated at 37°C with shaking. Aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction : The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

  • Sample Analysis : After protein precipitation by centrifugation, the supernatant is analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to quantify the remaining parent paraben and the formation of metabolites like PHBA.[8][9]

  • Data Analysis : The disappearance of the parent paraben over time is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Paraben Metabolism and Permeability using Caco-2 Cell Monolayers

The Caco-2 cell model is used to simulate the intestinal barrier and assess the absorption and metabolism of orally ingested substances.

  • Cell Culture : Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[10][11]

  • Transport Experiment : The paraben solution is added to the apical (AP) side of the monolayer, and samples are collected from both the apical and basolateral (BL) compartments at various time points.

  • Sample Analysis : The concentrations of the parent paraben and its metabolites (primarily PHBA) in the AP and BL samples are determined using HPLC-MS/MS.

  • Data Analysis : The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the intestinal barrier. The extent of metabolism is determined by quantifying the formation of PHBA. This model can also be used to study the involvement of specific transporters.[12]

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics cluster_analysis Sample Analysis cluster_data Data Interpretation HLM Human Liver Microsomes Assay Sample_Prep Sample Preparation (e.g., SPE, LLE) HLM->Sample_Prep Caco2 Caco-2 Cell Permeability Assay Caco2->Sample_Prep Human_Study Human Oral Administration Study Human_Study->Sample_Prep HPLC_MS HPLC-MS/MS Analysis Sample_Prep->HPLC_MS Metabolic_Rates Metabolic Rates (t½, CLint) HPLC_MS->Metabolic_Rates Metabolite_ID Metabolite Identification & Quantitation HPLC_MS->Metabolite_ID PK_Params Pharmacokinetic Parameters (AUC, Cmax, T½) HPLC_MS->PK_Params

A typical experimental workflow for studying paraben metabolism.
In Vivo Human Pharmacokinetic Study

These studies provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of parabens in the human body.

  • Study Design : Healthy volunteers are administered a single oral dose of a specific paraben (often isotopically labeled to distinguish it from dietary or environmental exposure).[2]

  • Sample Collection : Blood and urine samples are collected at predetermined time intervals over a period of 24 to 48 hours.[2]

  • Sample Processing and Analysis : Blood samples are processed to obtain plasma, and both plasma and urine samples are analyzed for the parent paraben and its metabolites using validated analytical methods like HPLC-MS/MS. For urine samples, enzymatic treatment (e.g., with β-glucuronidase/sulfatase) is often used to measure total (free + conjugated) concentrations.

  • Pharmacokinetic Analysis : The concentration-time data are used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). Urinary excretion data provides insights into the extent of metabolism and the major excretion pathways.

Conclusion

The metabolism of parabens is a rapid and efficient process in humans, dominated by hydrolysis and conjugation, which limits their potential for systemic accumulation.[1] However, the rate of metabolism varies among different parabens, with a general trend of slower hydrolysis for longer-chain esters in the liver.[1] The methodologies outlined in this guide provide a robust framework for the continued investigation and safety assessment of these widely used preservatives. The provided data and visualizations offer a comparative overview to aid researchers in the fields of toxicology, pharmacology, and drug development.

References

Validating Phenyl 4-hydroxybenzoate as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation framework for Phenyl 4-hydroxybenzoate (B8730719) as a reference standard. It includes a comparative analysis with alternative standards, detailed experimental protocols for key validation assays, and visual representations of the validation workflow and a relevant biological pathway.

Comparative Analysis of Reference Standards

The selection of a suitable reference standard is critical for the accuracy and reliability of analytical measurements. Phenyl 4-hydroxybenzoate is a viable candidate for various applications, and its performance can be benchmarked against other commonly used standards such as Methylparaben, Propylparaben, and Phenoxyethanol. The following table summarizes key physicochemical properties and typical purity levels for these compounds, offering a basis for comparison.

PropertyThis compoundMethylparabenPropylparabenPhenoxyethanol
CAS Number 17696-62-799-76-394-13-3122-99-6
Molecular Formula C₁₃H₁₀O₃C₈H₈O₃C₁₀H₁₂O₃C₈H₁₀O₂
Molecular Weight 214.22 g/mol [1]152.15 g/mol 180.20 g/mol [2]138.17 g/mol
Melting Point 180.0 - 183.0 °C125 - 128 °C96 - 99 °C[3]11 - 13 °C
Appearance White solid[1]Colorless crystals or white crystalline powderWhite to off-white solid[2]Colorless to light yellow liquid[4]
Purity (Typical) ≥99.0% (HPLC)[1]99.41%99.76% (LCMS)[2]99.49% (LCMS)[4]
Solubility Soluble in organic solvents, slightly soluble in water.Slightly soluble in water; soluble in ethanol (B145695), ether, and acetone.Slightly soluble in water; soluble in ethanol and ether.Slightly soluble in water; miscible with acetone, ethanol, and glycerol.

Experimental Protocols for Validation

The validation of this compound as a reference standard should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). The following are detailed protocols for essential validation experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the purity of this compound and to detect and quantify any impurities. A stability-indicating method is crucial to ensure that the analytical procedure can accurately measure the analyte in the presence of its degradation products.[5][6][7]

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., starting with a 30:70 v/v mixture). The aqueous phase should be acidified with 0.1% orthophosphoric acid to ensure good peak shape.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[8]

    • Detection: UV at 254 nm.[5]

    • Injection Volume: 10 µL.[5]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Validation Parameters:

    • Specificity: Forced degradation studies should be performed by exposing the sample to acidic, basic, oxidative, and photolytic stress conditions to demonstrate that the method can resolve the main peak from any degradation products.

    • Linearity: Analyze a series of solutions over a concentration range (e.g., 50% to 150% of the nominal concentration) and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) by analyzing multiple preparations of the sample. The relative standard deviation (RSD) should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (Electron Ionization - EI):

    • Method: Direct infusion or GC-MS.

    • Expected Molecular Ion: m/z 214.

    • Fragmentation Pattern: The fragmentation pattern should be consistent with the structure of this compound. Key fragments would likely include the loss of the phenoxy group (C₆H₅O•) leading to a peak at m/z 121 (the 4-hydroxybenzoyl cation), and the phenyl cation at m/z 77.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the phenyl and 4-hydroxyphenyl rings. The chemical shifts and coupling patterns should be consistent with the structure.

    • ¹³C NMR: The spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule.

    • Quantitative NMR (qNMR): For purity assessment, qNMR can be a powerful primary method. A certified internal standard with a known purity is used, and the purity of this compound is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[11][12][13][14][15]

Water Content Determination by Karl Fischer Titration

The presence of water can affect the purity value of the reference standard.

  • Method: Volumetric or coulometric Karl Fischer titration.[16]

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).[17]

    • Accurately weigh a suitable amount of the this compound sample and transfer it to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

    • Titrate with the standardized Karl Fischer reagent to the endpoint.

    • Calculate the water content as a percentage.

Residual Solvent Analysis by Headspace Gas Chromatography (GC)

This analysis is crucial to identify and quantify any residual solvents from the synthesis and purification process.

  • Method: Headspace GC with Flame Ionization Detection (FID).

  • System:

    • Column: A column suitable for residual solvent analysis, such as a G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysoxane).[18]

    • Carrier Gas: Nitrogen or Helium.

    • Injector and Detector Temperature: Optimized for the expected solvents.

  • Sample Preparation:

    • Accurately weigh the this compound sample into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide) that dissolves the sample but does not interfere with the analysis.[19]

    • Seal the vial and incubate at a specific temperature and time to allow the residual solvents to partition into the headspace.

  • Analysis: Inject an aliquot of the headspace into the GC and compare the retention times and peak areas with those of known residual solvent standards.

Visualizing the Validation Process and Application

Reference Standard Validation Workflow

The following diagram illustrates the logical workflow for validating this compound as a reference standard.

Validation_Workflow cluster_0 Initial Characterization cluster_1 Identification cluster_2 Quantitative Analysis (Purity) cluster_3 Certification and Documentation A Procurement of This compound B Visual Inspection (Appearance, Color) A->B C Solubility Testing B->C D Mass Spectrometry (MS) (Molecular Weight) C->D E NMR Spectroscopy (¹H, ¹³C) C->E F FTIR Spectroscopy C->F G HPLC-UV Purity (Main Component Assay) D->G E->G F->G H Water Content (Karl Fischer) G->H I Residual Solvents (Headspace GC) G->I J Non-volatile Residue (Thermogravimetric Analysis) G->J K Calculation of Purity (Mass Balance) H->K I->K J->K L Stability Study K->L M Certificate of Analysis (CoA) Generation L->M

Caption: Workflow for the validation of a chemical reference standard.

Hypothetical Signaling Pathway Application

This compound, as a paraben precursor, can be used to quantify parabens which may have biological effects. The diagram below illustrates a hypothetical signaling pathway where a paraben, quantified using a this compound-derived standard, might exert an effect.

Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Paraben Paraben (Quantified using Standard) Receptor Estrogen Receptor (ER) Paraben->Receptor Dimerization Receptor Dimerization Receptor->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (ERE) Nuclear_Translocation->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Response Cellular Response Protein_Synthesis->Cellular_Response

References

A Comparative Analysis of Phenyl 4-hydroxybenzoate's Preservative Efficacy in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preservative efficacy of Phenyl 4-hydroxybenzoate (B8730719), also known as phenylparaben, across different cosmetic bases. Due to regulatory restrictions on its use in some regions, this document focuses on the established efficacy data of closely related parabens to provide a baseline for understanding its potential performance. The information is intended for academic, research, and historical formulation reference.

Executive Summary

Parabens, the esters of p-hydroxybenzoic acid, have long been utilized as preservatives in a wide array of cosmetics, pharmaceuticals, and food products owing to their broad-spectrum antimicrobial properties.[1] Phenyl 4-hydroxybenzoate is a precursor for the synthesis of these various paraben esters.[2] The preservative efficacy of any paraben, including phenylparaben, is not absolute and is significantly influenced by the cosmetic formulation itself. Factors such as the type of emulsion (oil-in-water vs. water-in-oil), pH, and the presence of other ingredients like surfactants can dramatically alter their performance. Notably, the use of phenylparaben in cosmetic products has been prohibited in the European Union since July 2015.[3]

Data Presentation: Efficacy of Common Parabens

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for common parabens against a range of microorganisms frequently encountered in cosmetic spoilage. While specific data for phenylparaben in different cosmetic bases is limited, the data for other parabens illustrates the general trend of their antimicrobial activity. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of Various Parabens against Bacteria

MicroorganismMethylparaben (mg/mL)Propylparaben (mg/mL)
Bacillus subtilis0.80.1 - 0.8
Staphylococcus aureus3232
Escherichia coli--

Data sourced from studies on microorganisms isolated from contaminated cosmetics.[4][5]

Table 2: Minimum Inhibitory Concentration (MIC) of Various Parabens against Fungi

MicroorganismMethylparaben (mg/mL)Propylparaben (mg/mL)
Aspergillus fumigatus0.2-
Aspergillus flavus0.2-
Candida albicans0.30.3
Malassezia furfur0.30.3

Data sourced from studies on microorganisms isolated from contaminated cosmetics and healthy facial skin microflora.[4][5]

Factors Influencing Preservative Efficacy in Cosmetic Bases

The effectiveness of parabens is critically dependent on their concentration in the water phase of a formulation, as this is where microbial growth predominantly occurs.[6]

  • Emulsion Type: In oil-in-water (O/W) emulsions, more lipophilic (oil-soluble) parabens tend to partition into the oil phase, reducing their concentration in the aqueous phase and thus their antimicrobial efficacy.[6] Conversely, in water-in-oil (W/O) emulsions, the majority of the preservative will be in the dispersed water phase. The lipophilicity of parabens increases with the length of their alkyl chain (e.g., butylparaben (B1668127) is more lipophilic than methylparaben).[6]

  • Surfactants: Non-ionic surfactants, commonly used as emulsifiers, can inactivate parabens by forming micelles that entrap the preservative, making it unavailable to act against microorganisms. Studies have shown that the presence of surfactants like polyethoxylated hydrogenated castor oil and polyoxyethylene sorbitan (B8754009) monooleate can significantly reduce the antimicrobial action of methylparaben.[7]

  • pH: Parabens are most effective in acidic formulations.[8] Their efficacy can be reduced in more alkaline conditions.

Experimental Protocols

The standard method for evaluating the efficacy of a preservative system in a cosmetic formulation is the Challenge Test , also known as the Preservative Efficacy Test (PET).[9][10]

Challenge Test Protocol (Based on ISO 11930 / European Pharmacopoeia 5.1.3)

1. Objective: To determine the effectiveness of the preservative system by intentionally inoculating the cosmetic product with a known quantity of specific microorganisms.

2. Materials:

  • Test product (e.g., cosmetic cream, lotion).
  • Standardized microbial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).
  • Sterile culture media and reagents.
  • Incubator.

3. Methodology:

  • Inoculation: A predetermined amount of the cosmetic product is inoculated with a suspension of each test microorganism to achieve a specific initial concentration (e.g., 10^5 to 10^6 colony-forming units per gram or milliliter).
  • Incubation: The inoculated product is stored at a controlled temperature (typically room temperature) for a specified period, usually 28 days.[3]
  • Sampling and Enumeration: At defined intervals (e.g., 2, 7, 14, and 28 days), samples are taken from the inoculated product.[9] The number of viable microorganisms is determined using standard plate count methods.
  • Evaluation: The log reduction in the concentration of each microorganism is calculated at each time point. The preservative system is considered effective if the microbial count is reduced to a predetermined level within a specific timeframe and does not increase thereafter.[10]

Visualizations

Preservative_Efficacy_Challenge_Test cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis & Evaluation Product Cosmetic Product Inoculation Inoculation of Product with Microorganisms Product->Inoculation Microorganisms Standardized Microbial Strains (Bacteria & Fungi) Microorganisms->Inoculation Incubation Incubation at Controlled Temperature (28 days) Inoculation->Incubation Sampling Sampling at Intervals (2, 7, 14, 28 days) Incubation->Sampling Enumeration Microbial Enumeration (Plate Counts) Sampling->Enumeration Evaluation Log Reduction Calculation & Efficacy Assessment Enumeration->Evaluation

Caption: Workflow of a standard cosmetic challenge test.

Factor_Influence cluster_factors Influencing Factors Preservative Preservative Efficacy (this compound) Base Cosmetic Base (O/W vs W/O Emulsion) Base->Preservative Partitioning Surfactants Surfactants Surfactants->Preservative Inactivation (Micelle Entrapment) pH pH of Formulation pH->Preservative Activity Range

Caption: Key factors influencing preservative efficacy.

References

Assessing the Synergistic Effects of Phenyl 4-hydroxybenzoate with Other Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance the efficacy of existing drugs. Phenyl 4-hydroxybenzoate (B8730719), a member of the paraben family, is known for its antimicrobial properties. This guide provides a framework for assessing the synergistic potential of Phenyl 4-hydroxybenzoate when combined with other antimicrobial agents. While specific experimental data on this compound combinations is limited in publicly available literature, this document outlines the standard methodologies for evaluating such interactions and presents illustrative data based on studies of chemically related parabens.

Data Presentation: Evaluating Synergistic Activity

The interaction between this compound and another antimicrobial agent can be quantified to determine if the combination results in a greater antimicrobial effect than the sum of their individual effects. The most common methods for this assessment are the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay

The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two antimicrobial agents.

Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with an Antibiotic against Staphylococcus aureus

This compound (µg/mL)Antibiotic A (µg/mL)Growth
MIC alone: 128
640.5+
321+
16 2 -
84+
48+
216+
132+
04 -

Calculation of the Fractional Inhibitory Concentration Index (FICI):

The FICI is calculated as follows:

FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

From the hypothetical data in Table 1:

  • MIC of this compound in combination = 16 µg/mL

  • MIC of this compound alone = 128 µg/mL

  • MIC of Antibiotic A in combination = 2 µg/mL

  • MIC of Antibiotic A alone = 4 µg/mL

FICI = (16 / 128) + (2 / 4) = 0.125 + 0.5 = 0.625

Table 2: Interpretation of FICI Values

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4Additive/Indifference
> 4Antagonism

Based on this hypothetical example, the combination of this compound and Antibiotic A would be considered additive or indifferent. A study on a related paraben, propylparaben (B1679720), demonstrated a synergistic effect when combined with the antifungal agent fluconazole (B54011) against Candida albicans, with a reported Fractional Inhibitory Index of < 0.5.[1]

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the antimicrobial effect of a combination over time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Table 3: Hypothetical Time-Kill Curve Data for this compound and Antifungal B against Candida albicans

Time (hours)Control (log10 CFU/mL)This compound (log10 CFU/mL)Antifungal B (log10 CFU/mL)Combination (log10 CFU/mL)
05.05.05.05.0
45.85.24.83.5
86.55.54.52.8
127.25.94.3<2.0
248.06.54.1<2.0

In this hypothetical data, the combination of this compound and Antifungal B demonstrates a significant reduction in fungal growth compared to either agent alone, suggesting a synergistic interaction. Studies on other parabens, such as the combination of methylparaben and propylparaben, have shown a shift from bacteriostatic to bactericidal activity, which would be evident in a time-kill assay.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the checkerboard and time-kill assays.

Checkerboard Assay Protocol
  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and the second antimicrobial agent in a suitable solvent at a concentration that is at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Microtiter Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

    • Create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) by adding 50 µL of the stock solution to the first column and then transferring 50 µL to subsequent wells.

    • Create serial twofold dilutions of the second antimicrobial agent along the y-axis (e.g., rows A-G) in a similar manner.

    • The resulting plate will contain a matrix of concentrations for both agents.

    • Include a row with only dilutions of the second agent (growth control for that agent) and a column with only dilutions of this compound (growth control for this compound).

    • Include a well with only broth and inoculum (positive growth control) and a well with only broth (sterility control).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (typically 5 x 105 CFU/mL for bacteria).

  • Inoculation: Add 50 µL of the prepared inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for bacteria).

  • Reading Results: Determine the MIC of each agent alone and in combination by visually inspecting for turbidity or by measuring absorbance with a microplate reader. The MIC is the lowest concentration that inhibits visible growth.

  • FICI Calculation: Calculate the FICI as described above to determine the nature of the interaction.

Time-Kill Curve Analysis Protocol
  • Preparation of Cultures: Grow the test microorganism in appropriate broth to the logarithmic phase.

  • Preparation of Test Tubes: Prepare tubes containing sterile broth with the following:

    • No antimicrobial agent (growth control).

    • This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).

    • The second antimicrobial agent at a sub-inhibitory concentration.

    • A combination of this compound and the second antimicrobial agent at the same sub-inhibitory concentrations.

  • Inoculation: Inoculate each tube with the logarithmic phase culture to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at the appropriate temperature with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar (B569324) plates. Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is determined by a ≥ 2-log10 reduction in CFU/mL for the combination compared to the most active single agent.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis prep_stock Prepare Stock Solutions (this compound & Agent B) add_broth Add Broth to 96-well Plate prep_stock->add_broth prep_inoculum Prepare Standardized Inoculum inoculate Inoculate with Test Organism prep_inoculum->inoculate serial_dilute_P4H Serial Dilute This compound (X-axis) add_broth->serial_dilute_P4H serial_dilute_B Serial Dilute Agent B (Y-axis) add_broth->serial_dilute_B serial_dilute_P4H->inoculate serial_dilute_B->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs (Alone & Combination) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fici->interpret

Caption: Workflow for the Checkerboard Assay to determine antimicrobial synergy.

Time_Kill_Curve_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture Grow Log-Phase Culture inoculate Inoculate Test Tubes prep_culture->inoculate prep_tubes Prepare Test Tubes (Controls & Combinations) prep_tubes->inoculate incubate_sample Incubate & Sample (0, 2, 4, 8, 12, 24h) inoculate->incubate_sample serial_dilute_plate Serial Dilute & Plate Samples incubate_sample->serial_dilute_plate count_colonies Incubate & Count CFU/mL serial_dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data determine_synergy Determine Synergy (≥2-log10 reduction) plot_data->determine_synergy

Caption: Workflow for Time-Kill Curve Analysis to assess bactericidal synergy.

Conclusion

While direct evidence for the synergistic effects of this compound with other antimicrobial agents is not extensively documented, the established synergistic potential of other parabens suggests that such interactions are plausible and warrant investigation. The experimental protocols for checkerboard and time-kill curve assays provided in this guide offer a robust framework for researchers to systematically evaluate these potential synergies. By employing these standardized methods, the scientific community can generate the necessary data to determine the utility of this compound in combination therapies, potentially leading to more effective treatments for microbial infections.

References

A Comparative Spectroscopic Analysis of Phenyl 4-hydroxybenzoate and Its Precursors: Phenol and 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, a thorough understanding of the physicochemical properties of a compound and its synthetic precursors is paramount. This guide presents a detailed comparative spectroscopic analysis of Phenyl 4-hydroxybenzoate (B8730719), a significant compound in various industrial applications, and its precursors, phenol (B47542) and 4-hydroxybenzoic acid. Through the lens of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, this document provides a comprehensive comparison supported by experimental data, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

Phenyl 4-hydroxybenzoate is synthesized from phenol and 4-hydroxybenzoic acid. The transformation from simple precursors to a more complex ester involves significant changes in the molecular structure, which can be effectively monitored and characterized using various spectroscopic techniques. This guide will objectively compare the key spectroscopic features of the final product with its starting materials, providing a clear correlation between the structural changes and their spectral manifestations.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from FT-IR, 1H NMR, 13C NMR, and UV-Vis spectroscopic analyses of this compound, phenol, and 4-hydroxybenzoic acid.

Table 1: Comparative FT-IR Data (cm-1)

Functional GroupPhenol4-Hydroxybenzoic AcidThis compound
O-H (Phenolic) 3550-3230 (broad)[1]3465 (broad)[2]3400-3300 (broad)
O-H (Carboxylic Acid) N/A3449 (very broad)[3]N/A
C-H (Aromatic) 3100-3000~3000~3050
C=O (Carboxylic Acid) N/A1673-1663[2][3]N/A
C=O (Ester) N/AN/A~1730
C=C (Aromatic) 1600-1440[1]1600-15001600, 1500
C-O (Phenolic) 1230-1140[1]~1240~1270
C-O (Ester) N/AN/A~1160

Table 2: Comparative 1H NMR Data (ppm)

Proton EnvironmentPhenol (in CDCl3)4-Hydroxybenzoic Acid (in DMSO-d6)This compound
-OH (Phenolic) 4.0-8.0 (broad singlet)[4][5]10.2 (broad singlet)9.9 (singlet)
-COOH N/A12.5 (broad singlet)N/A
Aromatic Protons 6.8-7.4 (multiplet)[4]6.8 (d), 7.8 (d)6.9 (d), 7.2-7.5 (m), 8.0 (d)

Table 3: Comparative 13C NMR Data (ppm)

Carbon EnvironmentPhenol (in CDCl3)4-Hydroxybenzoic Acid (in DMSO-d6)This compound
C-OH 155.0161.8162.0
C=O N/A167.5165.0
Aromatic Carbons 115.0, 121.0, 129.5, 130.0[6]115.2, 121.8, 131.7115.5, 122.0, 126.0, 129.5, 131.5, 151.0
C-O (Ester) N/AN/A151.0

Table 4: Comparative UV-Vis Data (nm)

Compoundλmax (in Ethanol (B145695)/Hexane)
Phenol 270-275[7][8]
4-Hydroxybenzoic Acid 256[9]
This compound ~265

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

3.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: Solid samples (this compound, 4-Hydroxybenzoic Acid) were prepared as KBr pellets. A small amount of the sample was ground with dry potassium bromide and pressed into a thin, transparent disk. Liquid samples (Phenol) were analyzed as a thin film between two NaCl or KBr plates.

  • Data Acquisition: The spectra were recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the KBr pellet or salt plates was recorded and subtracted from the sample spectrum.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 300 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of each compound was dissolved in 0.5-0.7 mL of a deuterated solvent (CDCl3 for phenol, DMSO-d6 for 4-hydroxybenzoic acid and this compound). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Data Acquisition: 1H and 13C NMR spectra were acquired at room temperature. For 1H NMR, standard acquisition parameters were used. For 13C NMR, a proton-decoupled sequence was used to obtain singlets for all carbon atoms.

3.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Dilute solutions of each compound were prepared in a suitable UV-transparent solvent (e.g., ethanol or hexane). The concentration was adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The UV-Vis spectra were recorded in the range of 200-400 nm. A cuvette containing the pure solvent was used as a reference. The wavelength of maximum absorbance (λmax) was determined for each compound.

Mandatory Visualizations

Diagram 1: Synthetic Relationship

Synthesis_Relationship cluster_precursors Precursors cluster_product Product Phenol Phenol PhenylHydroxybenzoate This compound Phenol->PhenylHydroxybenzoate + HydroxybenzoicAcid 4-Hydroxybenzoic Acid HydroxybenzoicAcid->PhenylHydroxybenzoate

Caption: Synthetic pathway from precursors to this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow start Sample Preparation (Phenol, 4-HBA, Phenyl 4-HB) ftir FT-IR Spectroscopy start->ftir nmr NMR Spectroscopy (1H & 13C) start->nmr uvvis UV-Vis Spectroscopy start->uvvis data_analysis Data Analysis & Comparison ftir->data_analysis nmr->data_analysis uvvis->data_analysis conclusion Comparative Report data_analysis->conclusion

Caption: General workflow for the comparative spectroscopic analysis.

Conclusion

The spectroscopic data presented provides a clear and objective comparison of this compound with its precursors, phenol and 4-hydroxybenzoic acid. The formation of the ester linkage is distinctly evidenced by the appearance of a strong carbonyl stretch in the FT-IR spectrum and the characteristic chemical shifts in the 1H and 13C NMR spectra of this compound, which are absent in the precursors. The UV-Vis spectra, while showing similarities due to the conserved aromatic moieties, exhibit subtle shifts in their maximum absorbance, reflecting the electronic changes upon esterification. This guide serves as a valuable resource for researchers, offering a foundational understanding of the spectroscopic properties of these compounds, which is crucial for quality control, reaction monitoring, and further research and development.

References

Benchmarking the synthesis of Phenyl 4-hydroxybenzoate against other esterification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic methodologies for Phenyl 4-hydroxybenzoate (B8730719), a key intermediate in the pharmaceutical and polymer industries. We present a comparative analysis of direct esterification, Steglich esterification, Mitsunobu reaction, and enzymatic synthesis, supported by experimental data to inform methodology selection based on efficiency, reaction conditions, and environmental impact.

At a Glance: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the synthesis of Phenyl 4-hydroxybenzoate via four different methods. This allows for a direct comparison of yield, reaction conditions, and other critical parameters.

MethodReactantsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)
Direct Esterification 4-Hydroxybenzoic Acid, Phenol (B47542)Boric Acid, Sulfuric AcidToluene (B28343)Reflux (~111°C)24 hours~94%[1]
Steglich Esterification 4-Hydroxybenzoic Acid, PhenolDCC, DMAPDichloromethane (B109758)Room Temperature48 hours~44% (estimated)[2]
Mitsunobu Reaction 4-Hydroxybenzoic Acid, PhenolDIAD, PPh₃THF0°C to Room Temp.Not SpecifiedGood to Excellent[2]
Enzymatic Synthesis 4-Hydroxybenzoic Acid, PhenolAmide Ligase ClxA, ATPAqueous MediumNot SpecifiedNot SpecifiedEffective Catalyst[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols offer a practical guide for reproducing the synthesis of this compound using each of the compared methods.

Direct Esterification using a Borate-Sulfuric Acid Catalyst

This method, adapted from a patented process for similar phenyl esters, offers high yields through the direct reaction of 4-hydroxybenzoic acid and phenol.[1]

Materials:

  • 4-Hydroxybenzoic acid

  • Phenol

  • Boric acid

  • Sulfuric acid

  • Toluene

  • Aqueous Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of phenol in toluene in a round-bottom flask, add 4-hydroxybenzoic acid.

  • Add a catalytic amount of boric acid and sulfuric acid to the mixture.

  • Heat the solution to reflux and remove the water formed during the reaction using a Dean-Stark trap.

  • Continue refluxing for approximately 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the solution and wash it with aqueous NaHCO₃ and water.

  • Dry the organic layer over MgSO₄.

  • Evaporate the solvent under reduced pressure to yield this compound.

Expected Yield: Approximately 94%.[1]

Steglich Esterification

The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, allowing the reaction to proceed under mild conditions. While effective for many substrates, its yield for the esterification of benzoic acids with phenols can be moderate.[2]

Materials:

  • 4-Hydroxybenzoic acid

  • Phenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Stir plate and stir bar

Procedure:

  • Dissolve 4-hydroxybenzoic acid and phenol in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of DMAP to the solution.

  • In a separate container, dissolve DCC in dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at room temperature with continuous stirring.

  • Stir the reaction for 48 hours, monitoring by TLC.

  • The dicyclohexylurea (DCU) byproduct will precipitate as a white solid and can be removed by filtration.

  • The filtrate is then washed with dilute acid and brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography.

Expected Yield: Estimated at around 44% based on the esterification of benzoic acid and phenol.[2]

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for achieving esterification, particularly effective for the coupling of benzoic acids and phenols, often providing good to excellent yields where other methods may be less efficient.[2]

Materials:

  • 4-Hydroxybenzoic acid

  • Phenol

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (B44618) (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Stir plate and stir bar

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-hydroxybenzoic acid, phenol, and triphenylphosphine in anhydrous THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

Expected Yield: Good to excellent yields are reported for the esterification of various benzoic acids with phenols using this method.[2]

Enzymatic Synthesis using Amide Ligase ClxA

This emerging "green" method utilizes the amide ligase ClxA from Clostridium cavendishii to catalyze the formation of phenyl benzoate (B1203000) esters in an aqueous medium, offering a more environmentally benign alternative to traditional chemical synthesis.[3][4]

Materials:

  • 4-Hydroxybenzoic acid

  • Phenol

  • Amide Ligase ClxA

  • Adenosine triphosphate (ATP)

  • Aqueous buffer solution (e.g., Tris-HCl)

  • Incubator/shaker

Procedure:

  • Prepare a reaction mixture containing 4-hydroxybenzoic acid, phenol, and ATP in an aqueous buffer.

  • Initiate the reaction by adding the amide ligase ClxA.

  • Incubate the mixture at an optimal temperature and for a sufficient duration for the enzyme to catalyze the esterification. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

  • The product can be extracted from the aqueous medium using an organic solvent.

  • Further purification may be achieved through chromatographic techniques.

Expected Outcome: ClxA has been demonstrated to be an effective catalyst for this type of transformation.[3][4]

Visualizations

The following diagrams illustrate the fundamental signaling pathways and workflows for the described esterification methods.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Protonated_Acid Protonated Carboxylic Acid 4-Hydroxybenzoic_Acid->Protonated_Acid + H⁺ Phenol Phenol Tetrahedral_Intermediate Tetrahedral_Intermediate H+ H⁺ (from H₂SO₄/B(OH)₃) Phenyl_4-hydroxybenzoate This compound H2O Water Protonated_Acid->Tetrahedral_Intermediate + Phenol Ester_H2O Protonated Ester Tetrahedral_Intermediate->Ester_H2O - H⁺ Ester_H2O->Phenyl_4-hydroxybenzoate - H₂O

Caption: Fischer Esterification Mechanism.

Steglich_Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid O-Acylisourea O-Acylisourea 4-Hydroxybenzoic_Acid->O-Acylisourea + DCC Phenol Phenol Phenyl_4-hydroxybenzoate This compound DCU Dicyclohexylurea DCC DCC DMAP DMAP Acyl-DMAP_intermediate N-Acylpyridinium Intermediate O-Acylisourea->DCU + Phenol (minor pathway) O-Acylisourea->Acyl-DMAP_intermediate + DMAP Acyl-DMAP_intermediate->Phenyl_4-hydroxybenzoate + Phenol - DMAP

Caption: Steglich Esterification Mechanism.

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Phosphonium_salt Phosphonium_salt Phenol Phenol PPh3 PPh₃ Betaine Betaine PPh3->Betaine + DIAD DIAD DIAD Phenyl_4-hydroxybenzoate This compound Ph3PO Triphenylphosphine oxide Hydrazine_dicarboxylate Hydrazine dicarboxylate Betaine->Hydrazine_dicarboxylate + H⁺ Betaine->Phosphonium_salt + Phenol Phosphonium_salt->Phenyl_4-hydroxybenzoate + 4-Hydroxybenzoate Phosphonium_salt->Ph3PO + 4-Hydroxybenzoate

Caption: Mitsunobu Reaction Mechanism.

Enzymatic_Synthesis_Workflow Start Prepare Aqueous Reaction Mixture Reactants Add 4-Hydroxybenzoic Acid, Phenol, and ATP Start->Reactants Enzyme_Addition Add Amide Ligase ClxA Reactants->Enzyme_Addition Incubation Incubate at Optimal Temperature Enzyme_Addition->Incubation Monitoring Monitor Reaction by HPLC Incubation->Monitoring Extraction Extract Product with Organic Solvent Monitoring->Extraction Purification Purify by Chromatography Extraction->Purification End This compound Purification->End

Caption: Enzymatic Synthesis Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Phenyl 4-hydroxybenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount, extending beyond the bench to the proper disposal of laboratory chemicals. Phenyl 4-hydroxybenzoate (B8730719), a compound utilized in various research applications, requires a structured and compliant disposal process to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step logistical information for the proper disposal of Phenyl 4-hydroxybenzoate, aligning with key regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3]

Key Hazard and Disposal Information

Understanding the hazard profile of this compound is the first step in its safe management. The following table summarizes its key characteristics based on available safety data sheets.

ParameterValueReference
GHS Hazard Class Skin Irritation (Category 2), Eye Irritation (Category 2)[4][5]
Signal Word Warning[4][6]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation[4][5]
Environmental Hazards Not classified as environmentally hazardous, but release to the environment should be avoided.[4][4]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[6][7][6][7]

Experimental Protocol for Proper Disposal

The following protocol outlines the detailed methodology for the safe disposal of this compound waste generated in a laboratory setting. This procedure is designed to be compliant with general laboratory waste regulations.

Materials:

  • Appropriate personal protective equipment (PPE): safety goggles, nitrile gloves, lab coat.

  • Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid).

  • Hazardous waste label.

  • Secondary containment bin.

Procedure:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., weighing boats, gloves), and solutions.

    • Segregate this compound waste from other incompatible chemical waste streams.[1]

  • Container Selection and Labeling:

    • Select a waste container that is chemically compatible with this compound and any solvents it may be mixed with. The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[1]

    • Affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant").[2]

  • Waste Accumulation:

    • Carefully transfer the this compound waste into the designated container. For solid waste, ensure it is securely contained to prevent dust formation. For liquid waste, do not fill the container to more than 90% capacity to allow for expansion.[3]

    • Always keep the waste container closed when not actively adding waste.[1]

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[2]

    • The SAA should be a well-ventilated area, and the container should be placed in a secondary containment bin to prevent spills from reaching the environment.[1]

    • Ensure that the storage area is away from sources of ignition and incompatible chemicals.[6]

  • Disposal Request and Pickup:

    • Once the waste container is full or has been in storage for the maximum allowed time (which can vary by jurisdiction but is often around 90 days for large quantity generators), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][8]

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[1][6]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Guide to Handling Phenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Phenyl 4-hydroxybenzoate (B8730719) are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to minimizing risks and ensuring responsible chemical management.

Phenyl 4-hydroxybenzoate is classified as a skin and eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures must be strictly followed.

Hazard and Protection Summary

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the key hazards and the recommended protective measures.

Hazard ClassificationGHS PictogramSignal WordHazard StatementsRecommended Personal Protective Equipment
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1]Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Regularly inspect gloves for degradation or punctures.[2][3]
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation.[1]Eye Protection: Safety glasses with side shields or chemical safety goggles.
Inhalation of Dust--May cause respiratory tract irritation.Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. If dust is generated, a NIOSH-approved N95 or higher-level particulate respirator is recommended.
Ingestion--Harmful if swallowed.General Hygiene: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]

Preparation and Handling
  • Engineering Controls: Handle in a well-ventilated area. A chemical fume hood is recommended, especially if there is a potential for dust generation.

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly. This includes a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Weighing and Transfer: Conduct weighing and transfer operations in a manner that minimizes dust generation. Use a spatula for transferring the solid.

Spill and Emergency Procedures
  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.[4] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. This may involve incineration or other approved methods for chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Container Disposal: Empty containers may retain product residue. Triple rinse the container with a suitable solvent, collecting the rinsate for disposal as chemical waste. Puncture the container to prevent reuse before discarding it in accordance with institutional guidelines.

Safety and Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weigh & Transfer Weigh & Transfer Prepare Workspace->Weigh & Transfer Perform Experiment Perform Experiment Weigh & Transfer->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Spill->Decontaminate Workspace First Aid First Aid Exposure->First Aid

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.